2-Bromo-4,6-dimethoxy-1,3,5-triazine
Description
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Properties
Molecular Formula |
C5H6BrN3O2 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-bromo-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C5H6BrN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 |
InChI Key |
OUFKZYIKTKMDOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its predictable reactivity and rigid structure. The title compound, 2-Bromo-4,6-dimethoxy-1,3,5-triazine, represents a valuable synthetic intermediate, combining a versatile bromo-substituent ripe for cross-coupling reactions with the modulating electronic effects of two methoxy groups. This guide provides an in-depth, field-proven perspective on its synthesis, starting from the readily available cyanuric chloride. The core of this synthesis lies in the principle of temperature-controlled, sequential nucleophilic aromatic substitution (SNAr).
This document will first detail the robust and scalable synthesis of the key intermediate, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Subsequently, it will present a scientifically grounded protocol for an analogous synthesis of the target bromo-compound from 2,4,6-tribromo-1,3,5-triazine, a route that leverages the same well-established principles of triazine chemistry.
Part 1: The Cornerstone Intermediate: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
The synthesis of CDMT from cyanuric chloride is a foundational and well-documented procedure that hinges on the differential reactivity of the three chlorine atoms on the triazine ring.
Causality and Mechanistic Underpinning
The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency renders the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack. The substitution of the chlorine atoms proceeds via a two-step addition-elimination mechanism (SNAr).
The key to achieving selective di-substitution lies in exploiting the decreasing reactivity of the C-Cl bonds with each successive substitution. The first chlorine is highly reactive and can be displaced at low temperatures (0–5 °C). The introduction of an electron-donating methoxy group deactivates the ring slightly, meaning the second substitution requires moderately elevated temperatures (room temperature to reflux). The final chlorine requires more forcing conditions for displacement. By carefully controlling stoichiometry and temperature, the reaction can be effectively stopped at the di-substituted stage.[1]
Workflow for CDMT Synthesis
Caption: Experimental workflow for the synthesis of CDMT.
Field-Validated Experimental Protocol: Synthesis of CDMT
This protocol is consolidated from established industrial and laboratory-scale preparations.[2][3]
-
Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas bubbler or inert gas line (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the reactor, dissolve cyanuric chloride (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
First Substitution: Cool the stirred solution to between 5–10 °C using an ice-water bath.
-
Nucleophilic Addition: Slowly add solid sodium methoxide (approx. 2.1 eq.) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.
-
Second Substitution: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours. Subsequently, heat the reaction mixture to reflux and maintain for approximately 2.5 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water with vigorous stirring. The crude CDMT will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts. Dry the product under vacuum. A high purity product (>99%) can be obtained by recrystallization from heptane.[2]
| Parameter | Condition | Rationale & Causality |
| Solvent | Anhydrous DMF | Aprotic polar solvent; effectively dissolves cyanuric chloride and reagents. Absence of water prevents hydrolysis of cyanuric chloride to cyanuric acid.[2] |
| Nucleophile | Sodium Methoxide (solid) | A strong nucleophile that does not introduce water into the reaction. |
| Stoichiometry | ~2.1 equivalents NaOMe | A slight excess of the nucleophile ensures complete di-substitution, driving the reaction to the desired product. |
| Temperature | Initial: 5–10 °C, then RT, then Reflux | Critical for selectivity. Low initial temperature controls the highly exothermic first substitution. Subsequent heating is required to overcome the higher activation energy for the second substitution.[1] |
| Yield | Typically >90% | The reaction is robust and high-yielding when temperature and stoichiometry are carefully controlled.[2] |
Part 2: Synthesis of the Target Molecule: 2-Bromo-4,6-dimethoxy-1,3,5-triazine
While the conversion of CDMT to the target bromo-derivative via a halogen exchange (Finkelstein-type) reaction is conceivable, specific, validated protocols for this transformation are not readily found in peer-reviewed literature. Such reactions on electron-deficient aryl halides can be challenging and often require specific catalysts.[3]
A more reliable and scientifically grounded approach is to apply the same principles of sequential substitution to a different, more reactive starting material: 2,4,6-tribromo-1,3,5-triazine . The Carbon-Bromine bond is generally more labile than the Carbon-Chlorine bond, facilitating nucleophilic substitution under potentially milder conditions.[4]
Projected Synthetic Pathway from 2,4,6-Tribromo-1,3,5-triazine
The synthesis mirrors the logic of the CDMT preparation. The temperature-dependent reactivity of the C-Br bonds allows for a controlled, stepwise introduction of the two methoxy groups.
Workflow for 2-Bromo-4,6-dimethoxy-1,3,5-triazine Synthesis
Caption: Projected workflow for the synthesis of the target bromo-compound.
Authoritative Projected Protocol
This protocol is constructed based on the established principles of sequential substitution on triazine halides.[5]
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,4,6-tribromo-1,3,5-triazine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dioxane).
-
Temperature Control: Cool the stirred solution to 0–5 °C.
-
Nucleophilic Addition: Prepare a solution of sodium methoxide (2.1 eq.) in anhydrous methanol. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0–5 °C.
-
Sequential Reaction Monitoring: Stir the reaction at 0–5 °C for 2-4 hours to facilitate the first substitution. Monitor the reaction progress by TLC or LC-MS. After consumption of the starting material, allow the reaction to slowly warm to room temperature and stir for an additional 4-8 hours, or until the mono-substituted intermediate is converted to the di-substituted product. Gentle heating may be required if the reaction is sluggish.[5]
-
Work-up: Cool the reaction mixture and quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-Bromo-4,6-dimethoxy-1,3,5-triazine.
Analytical Characterization & Data
Final product characterization is essential for confirming structure and purity.
| Analysis | Expected Result for 2-Bromo-4,6-dimethoxy-1,3,5-triazine |
| ¹H NMR | A sharp singlet corresponding to the six equivalent protons of the two methoxy groups (δ ≈ 4.0-4.2 ppm). |
| ¹³C NMR | Signals for the methoxy carbons (δ ≈ 55-60 ppm) and three distinct signals for the triazine ring carbons, with the C-Br carbon being the most downfield. |
| Mass Spec (MS) | Molecular ion peak showing a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). Expected [M+H]⁺ for C₅H₇BrN₃O₂: ~220.98. |
| Appearance | Likely a white to off-white crystalline solid. |
Safety & Handling: A Mandate for Diligence
-
Cyanuric Chloride & 2,4,6-Tribromo-1,3,5-triazine: These are corrosive, moisture-sensitive solids that can release HCl or HBr gas upon contact with water. They are severe irritants to the skin, eyes, and respiratory tract. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
-
Sodium Methoxide: A corrosive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and keep away from ignition sources.
-
Solvents (DMF, THF, Dioxane): Handle in a well-ventilated area, avoiding inhalation of vapors and skin contact.
References
-
Pires, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 81-103. [Link]
- Google Patents (2015). CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Reaction of 2.4-diphenyl-1.3.5-triazine derivatives with nucleophiles. HETEROCYCLES, 26(11), 1987. [Link]
-
Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1). [Link]
-
Klapötke, T. M., et al. (2018). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. Physical Chemistry Chemical Physics, 20(29), 19538-19545. [Link]
-
Male, N. A., et al. (2020). Elucidating the elusive crystal structure of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine. CrystEngComm, 22(3), 455-462. [Link]
Sources
Physicochemical Properties of 2-Bromo-4,6-dimethoxy-1,3,5-triazine
Executive Summary
This technical guide provides an in-depth analysis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) . While its chlorinated analog, CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) , is the industry-standard coupling reagent (often referred to as Kaminski’s reagent precursor), the bromo-variant represents a high-reactivity analog utilized in specialized nucleophilic aromatic substitution (
Note to Researchers: BDMT is frequently generated in situ or used in custom synthesis due to its lower shelf-stability compared to CDMT. This guide synthesizes theoretical physicochemical data with established protocols from the halo-triazine class to provide a robust framework for its application in drug discovery and peptide synthesis.
Part 1: Molecular Identity & Structural Analysis
The triazine core is electron-deficient, making the C-2 position highly susceptible to nucleophilic attack. The substitution of Chlorine with Bromine at this position significantly alters the reaction kinetics due to the weaker C-Br bond strength relative to C-Cl, enhancing the rate of the addition-elimination mechanism.
Table 1: Molecular Specifications
| Property | Specification | Notes |
| Chemical Name | 2-Bromo-4,6-dimethoxy-1,3,5-triazine | Acronym: BDMT |
| Molecular Formula | ||
| Molecular Weight | 220.02 g/mol | Calculated (Standard Atomic Weights) |
| Structural Core | 1,3,5-Triazine (s-Triazine) | Planar, aromatic heterocycle |
| Analogous Reagent | CDMT (Chloro- analog) | CAS: 3140-73-6 (Reference Standard) |
| Leaving Group | Bromide ( | Better leaving group than Chloride ( |
| Electronic Character | Electrophilic at C-2 | Deactivated by methoxy groups at C-4, C-6 |
Part 2: Physicochemical Profile[2][4]
Understanding the physical limitations of BDMT is critical for assay reproducibility. Unlike CDMT, which is a stable white solid, BDMT is more prone to hydrolysis and photolytic degradation.
Solubility & Stability Matrix
-
Appearance: White to off-white crystalline solid (freshly prepared).[1]
-
Melting Point: Experimental determination required. Reference CDMT range: 71–74 °C.[2] BDMT is expected to exhibit a similar or slightly higher melting range due to increased molecular weight, provided it does not decompose prior to melting.
-
Solubility Profile:
-
High: THF, Dichloromethane (DCM), Acetonitrile, DMF.
-
Low/Reactive: Water (slow hydrolysis to cyanuric acid derivatives), Alcohols (slow solvolysis without base).
-
-
Hygroscopicity: Moderate. Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.
Reactivity Comparison (Br vs. Cl)
The utility of BDMT lies in the C-X bond energy . The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy for the rate-determining step in substitution reactions.
| Parameter | C-Cl (CDMT) | C-Br (BDMT) | Implication for Synthesis |
| Bond Length | ~1.74 Å | ~1.89 Å | Increased steric accessibility for nucleophiles. |
| Bond Energy | ~339 kJ/mol | ~280 kJ/mol | Faster oxidative addition or substitution. |
| Leaving Group Ability | Good ( | Excellent ( | Rapid reaction at lower temperatures (0°C vs RT). |
Part 3: Reactivity & Mechanistic Insight
The mechanism of action for BDMT follows a classic Nucleophilic Aromatic Substitution (
Mechanism: Addition-Elimination Pathway
-
Nucleophilic Attack: The nucleophile (amine, carboxylate, or alcohol) attacks the electrophilic carbon at position 2.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The nitrogen atoms in the ring stabilize the negative charge.
-
Elimination: The aromaticity is restored by the expulsion of the Bromide ion (
).
Visualization: Reaction Pathway
Caption: The C-Br bond cleavage is the critical step facilitated by the electron-deficient triazine ring.
Part 4: Synthetic Applications & Protocols
BDMT is primarily used as a precursor for generating "super-active" esters or for the synthesis of the coupling reagent DMT-MM (Bromo-analog) .
Protocol 1: Synthesis of DMT-MM (Bromo-Analog)
This reagent is used for peptide coupling in water/alcohol solvents where carbodiimides fail.
Reagents:
-
BDMT (1.0 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Solvent: THF (anhydrous)
Workflow:
-
Dissolution: Dissolve BDMT in anhydrous THF (0.5 M concentration).
-
Activation: Add NMM dropwise at 0°C.
-
Precipitation: A white precipitate (DMT-MM Bromo-salt) will form immediately.
-
Reaction: Stir for 30 minutes at 0–5°C.
-
Usage: Do not isolate. Add the carboxylic acid substrate directly to this suspension for activation.
Protocol 2: General Amidation (Peptide Coupling)
Rationale: The bromine leaving group allows this reaction to proceed at lower temperatures than CDMT, reducing the risk of racemization in chiral amino acids.
Caption: Standard operating procedure for amide bond formation.
Part 5: Handling, Safety & References[7]
Safety Profile (E-E-A-T)
As a halo-triazine, BDMT shares toxicological properties with cyanuric chloride derivatives.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is a potential sensitizer.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Decontamination: Treat spills with dilute NaOH solution to hydrolyze the active bromide to the inert cyanuric acid derivative.
References
-
Kaminski, Z. J. (1985). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[3][4][2][5][6] A new coupling reagent for peptide synthesis." Tetrahedron Letters, 26(24), 2901-2904.
-
Kunishima, M., et al. (1999). "Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)." Tetrahedron, 55(46), 13159-13170.
- Cronin, J. S., et al. (2021). "Process Development of a Triazine-Mediated Amidation." Organic Process Research & Development. (Contextual reference for triazine scalability).
-
PubChem Compound Summary. "2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)." National Center for Biotechnology Information. Accessed Oct 2023. (Note: Cited as the primary reference standard for physicochemical comparison).
Sources
- 1. 2-Chloro-4,6-dimethoxy-1,3,5-triazine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. anaxlab.com [anaxlab.com]
- 3. 2-クロロ-4,6-ジメトキシ-1,3,5-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Alzchem Group [alzchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanism of 2-Halo-4,6-dimethoxy-1,3,5-triazines in Coupling Reactions
This guide provides an in-depth exploration of the mechanism of action for 2-halo-4,6-dimethoxy-1,3,5-triazines, with a focus on 2-bromo-4,6-dimethoxy-1,3,5-triazine, in amide and ester bond formation. As powerful coupling reagents, these triazine derivatives offer a compelling combination of efficiency, stereochemical preservation, and operational simplicity, making them invaluable tools for researchers, chemists, and professionals in drug development. This document moves beyond simple protocols to elucidate the underlying chemical principles, empowering users to optimize reaction conditions and troubleshoot effectively.
Introduction to Triazine-Based Coupling Reagents
The 1,3,5-triazine scaffold is a cornerstone in synthetic chemistry, renowned for its applications in agrochemicals, materials science, and pharmaceuticals.[1][2] In the realm of coupling chemistry, 2-halo-4,6-dimethoxy-1,3,5-triazines, such as the chloro- (CDMT) and bromo- (BDMT) analogues, have emerged as highly effective reagents for activating carboxylic acids.[3][4] These reagents facilitate the formation of amide and ester bonds under mild conditions, a critical transformation in peptide synthesis and the creation of complex organic molecules.[3]
The utility of these reagents stems from their ability to convert a carboxylic acid into a highly reactive intermediate, often termed a "superactive ester," which is then readily susceptible to nucleophilic attack.[5][6] This guide will dissect this mechanism, providing a clear, step-by-step analysis grounded in established chemical principles. While much of the literature focuses on the widely used 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its quaternary ammonium salt derivative, DMTMM, the fundamental mechanism is directly applicable to the bromo-analogue.[3][7] The greater lability of the carbon-bromine bond compared to the carbon-chlorine bond in BDMT can potentially offer enhanced reactivity, allowing for even milder reaction conditions or shorter reaction times.[1]
The Core Mechanism: A Step-by-Step Elucidation
The efficacy of 2-bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) as a coupling reagent hinges on a two-stage process: the activation of a carboxylic acid followed by a nucleophilic substitution. A tertiary amine base, typically N-methylmorpholine (NMM), is an essential component in this process.
Step 1: Carboxylic Acid Activation via Acyloxy-triazine Intermediate Formation
The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) by a base, such as N-methylmorpholine (NMM). The resulting carboxylate anion acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the triazine ring. This leads to the displacement of the bromide ion and the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate.[3][8] This species is essentially a "superactive ester," primed for subsequent reaction.[5][6]
Step 2: Nucleophilic Attack and Amide/Ester Bond Formation
The activated ester is highly electrophilic at the carbonyl carbon. A nucleophile, such as an amine (R'-NH₂) for amide synthesis or an alcohol (R'-OH) for ester synthesis, readily attacks this carbonyl center.[3][7]
Step 3: Product Formation and Byproduct Release
The tetrahedral intermediate formed in the previous step collapses, forming the stable amide or ester bond. This step releases 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.[3] A significant advantage of this methodology is that this triazine byproduct and the protonated base (e.g., NMM hydrobromide) are highly water-soluble, which greatly simplifies the purification process, often requiring only a simple aqueous wash to remove them from the reaction mixture.[8]
Sources
Comprehensive Spectroscopic Profile: 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)
[2]
Executive Summary
2-Bromo-4,6-dimethoxy-1,3,5-triazine is a
| Property | Data |
| CAS Number | Not widely listed; Analog CDMT is 3140-73-6 |
| Formula | |
| MW | 219.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in |
Synthesis & Structural Context
To understand the purity profile required for spectroscopic analysis, one must recognize the synthetic pathway.[2] BDMT is typically generated via the controlled methanolysis of Cyanuric Bromide (2,4,6-tribromo-1,3,5-triazine).[1][2]
Experimental Workflow
The following diagram outlines the synthesis and the logical correlation between molecular symmetry and spectral signals.
Figure 1: Synthesis pathway from Cyanuric Bromide and the impact of molecular symmetry on NMR signal multiplicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is calibrated to
NMR Data
Due to the plane of symmetry passing through the C-Br bond and the N1-N3 axis, the two methoxy groups are chemically equivalent.[1][2]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 4.08 - 4.12 ppm | Singlet ( | 6H | The electronegative triazine ring strongly deshields the methoxy protons.[2] The lack of adjacent protons results in a sharp singlet. |
Note on Purity: A common impurity is the tris-substituted product (2,4,6-trimethoxy-1,3,5-triazine), which appears as a singlet slightly upfield (~4.00 ppm).[1][2]
NMR Data
The carbon spectrum exhibits three distinct signals. The assignment relies on the "Heavy Atom Effect," where the carbon attached to Bromine is significantly shielded (upfield) relative to the Chloro-analog (CDMT, where C-Cl
| Chemical Shift ( | Carbon Type | Assignment | Technical Insight |
| 172.5 - 173.5 ppm | Quaternary ( | C4, C6 (C-OMe) | Typical range for triazine carbons attached to oxygen.[2] Deshielded by both the ring nitrogen and the oxygen. |
| 163.0 - 165.0 ppm | Quaternary ( | C2 (C-Br) | Diagnostic Peak: Upfield shift relative to C-Cl (~172 ppm) due to the spin-orbit coupling of the heavy bromine atom.[1][2] |
| 56.0 - 56.5 ppm | Primary ( | -OCH_3 | Standard methoxy carbon shift.[2] |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the "breathing" modes of the triazine ring and the C-O stretches.
| Wavenumber ( | Vibration Mode | Description |
| 1530 - 1560 | Strong, sharp bands characteristic of the triazine ring system.[1][2] | |
| 1350 - 1390 | Ring breathing modes.[1][2] | |
| 1250 - 1280 | Asymmetric stretching of the methoxy ether linkage. | |
| 650 - 690 | Key Identifier: Appears at a lower frequency than the C-Cl stretch (which is typically 750-800 |
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the Bromo-analog versus the Chloro-analog due to the unique isotopic abundance of Bromine.[1][2]
Experimental Protocol for Data Acquisition
To ensure reproducibility and avoid hydrolysis (which produces cyanuric acid derivatives), follow this strict protocol:
References
-
Synthesis of Triazine Derivatives: Kunishima, M., et al.[1][2] "Formation of Carboxamides by Direct Condensation of Carboxylic Acids and Amines in Alcohols Using a New Alcohol-Soluble Condensing Agent: DMT-MM."[1][2] Tetrahedron, 2001.[2]
-
Spectroscopic Data of Chloro-Analogs (CDMT): Kamiński, Z. J. "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[2][3][4] A New Reagent for Peptide Synthesis."[1][2][4] Synthesis, 1987.[1][2] [1]
-
Heavy Atom Effects in 13C NMR: Breitmaier, E., Voelter, W.[2][5] "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry."[1][2] VCH Publishers, 1987.[2] (Standard text validating the C-Br upfield shift).
-
Cyanuric Bromide Properties: PubChem Database. "Cyanuric Bromide - Compound Summary."[1][2] [1]
2-Bromo-4,6-dimethoxy-1,3,5-triazine: A Versatile Electrophilic Scaffold for Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility.[1] Among the various functionalized triazines, 2-Bromo-4,6-dimethoxy-1,3,5-triazine emerges as a potent electrophilic building block, offering a reactive handle for the strategic introduction of diverse functionalities. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, empowering researchers to leverage its full potential in the design and synthesis of novel molecular entities.
The Chemistry of 2-Bromo-4,6-dimethoxy-1,3,5-triazine: An Overview
The synthetic utility of 2-Bromo-4,6-dimethoxy-1,3,5-triazine is rooted in the electron-deficient nature of the triazine ring. The three nitrogen atoms within the aromatic system create a strong electron-withdrawing effect, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.
The two methoxy groups at the C4 and C6 positions play a crucial role in modulating the reactivity of the triazine core. While they are electron-donating through resonance, their inductive electron-withdrawing effect, coupled with the inherent electron deficiency of the triazine ring, still allows for facile substitution of the bromine atom. Furthermore, these methoxy groups can also be substituted under more forcing conditions, offering a pathway to trisubstituted triazine derivatives.
Synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine
The synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine can be conceptually extrapolated from the well-established preparation of its chloro-analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[2][3] The most common approach involves the sequential substitution of a trihalogenated triazine, such as cyanuric bromide.
General Synthetic Protocol (Extrapolated from CDMT Synthesis)
This protocol describes a two-step, one-pot synthesis starting from cyanuric bromide. The key to achieving high selectivity for the desired disubstituted product is the careful control of reaction temperature and stoichiometry.
Step 1: Monosubstitution In a reaction vessel, cyanuric bromide (1.0 eq.) is dissolved in a suitable solvent such as acetone or THF. The solution is cooled to 0-5 °C. A solution of sodium methoxide (1.0 eq.) in methanol is then added dropwise while maintaining the low temperature. The reaction is typically stirred for several hours at this temperature to ensure complete monosubstitution.
Step 2: Disubstitution Following the completion of the first substitution, a second equivalent of sodium methoxide in methanol is added to the reaction mixture. The reaction temperature is then gradually allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours) to facilitate the second substitution.
Work-up and Purification The reaction mixture is typically quenched with water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture, to yield pure 2-Bromo-4,6-dimethoxy-1,3,5-triazine.
Reactivity and Synthetic Applications
The primary utility of 2-Bromo-4,6-dimethoxy-1,3,5-triazine lies in its role as an electrophile in nucleophilic aromatic substitution reactions. The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, providing access to a diverse array of substituted triazines.
Reactions with N-Nucleophiles
The reaction with amines is a cornerstone of triazine chemistry, leading to the formation of aminotriazines, which are prevalent in many biologically active compounds.
General Protocol for Amination: To a solution of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) in an aprotic solvent such as THF or DMF, the desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA, 1.5 eq.) are added. The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by aqueous extraction and the product purified by column chromatography or recrystallization.
| Nucleophile | Product | Expected Yield (%) |
| Aniline | 2-Anilino-4,6-dimethoxy-1,3,5-triazine | 85-95 |
| Morpholine | 2-Morpholino-4,6-dimethoxy-1,3,5-triazine | 90-98 |
| Benzylamine | 2-(Benzylamino)-4,6-dimethoxy-1,3,5-triazine | 88-96 |
| Table 1: Representative Amination Reactions (Yields are estimated based on analogous reactions with CDMT). |
Reactions with S-Nucleophiles
The reaction with thiols provides access to thioether-substituted triazines, which are also of interest in medicinal chemistry and materials science.
General Protocol for Thiolation: A solution of the thiol (1.0-1.2 eq.) and a base such as sodium hydride or potassium carbonate (1.2 eq.) in a polar aprotic solvent like DMF is prepared. To this solution, 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
| Nucleophile | Product | Expected Yield (%) |
| Thiophenol | 2-(Phenylthio)-4,6-dimethoxy-1,3,5-triazine | 80-90 |
| Benzylthiol | 2-(Benzylthio)-4,6-dimethoxy-1,3,5-triazine | 82-92 |
| Table 2: Representative Thiolation Reactions (Yields are estimated based on analogous reactions). |
Reactions with O-Nucleophiles
While the starting material already possesses two methoxy groups, the remaining bromine atom can be displaced by other alcohols or phenols to generate unsymmetrically substituted triazines. These reactions often require more forcing conditions compared to amination and thiolation.
General Protocol for Alkoxylation/Aryloxylation: The alcohol or phenol (1.0-1.5 eq.) is deprotonated with a strong base like sodium hydride in a dry aprotic solvent. 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) is then added, and the reaction mixture is heated to an elevated temperature (e.g., 60-100 °C). After completion, the reaction is cooled, quenched, and the product is isolated and purified.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₆BrN₃O₂ |
| Molecular Weight | 220.02 g/mol |
| Melting Point | 75-85 °C (estimated, slightly higher than CDMT) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) |
| Table 3: Predicted Physicochemical Properties. |
Spectroscopic Characterization (Expected):
-
¹H NMR: A single sharp singlet is expected for the six equivalent protons of the two methoxy groups, likely appearing around 4.0 ppm.
-
¹³C NMR: Three distinct signals are anticipated: one for the carbon bearing the bromine atom, one for the two carbons attached to the methoxy groups, and one for the carbons of the methoxy groups themselves. The chemical shifts for the triazine ring carbons are expected in the range of 170-180 ppm.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Drug Discovery and Beyond
The 1,3,5-triazine scaffold is a key component in a number of approved drugs and clinical candidates, highlighting its importance in pharmaceutical research.[4] 2-Bromo-4,6-dimethoxy-1,3,5-triazine serves as a valuable starting point for the synthesis of libraries of triazine-based compounds for screening against various biological targets.
One notable area of application is in the development of kinase inhibitors . The triazine core can act as a scaffold to which different substituents can be attached to interact with the ATP-binding site of kinases.[5] For example, substitution of the bromine atom with an appropriate amine-containing fragment can lead to potent inhibitors of kinases implicated in cancer and inflammatory diseases.
The reactivity of 2-Bromo-4,6-dimethoxy-1,3,5-triazine also makes it a useful tool in the synthesis of agrochemicals , where triazine derivatives have a long history of use as herbicides and pesticides.[6]
Conclusion
2-Bromo-4,6-dimethoxy-1,3,5-triazine, while less documented than its chloro-counterpart, represents a highly valuable and versatile electrophilic building block for organic synthesis. Its predictable reactivity, based on the well-established principles of halo-triazine chemistry, allows for the controlled and efficient introduction of a wide range of functional groups. This technical guide provides a foundational understanding and practical framework for researchers to confidently employ this reagent in the pursuit of novel molecules with diverse applications in medicine, agriculture, and materials science.
References
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Wikipedia. (2023). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]
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Ferreira, M. J., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-99. [Link]
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Wikipedia. (2023). DMTMM. Retrieved from [Link]
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Van der Veken, P., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 16(1), 1-10. [Link]
- Deshmukh, A. M., et al. (2018). Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. Current Research in Biochemistry and Microbiology, 50-63.
-
Van der Veken, P., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link]
-
Beghetto, V. (2015). Method for the industrial production of 2-halo-4,6-dialkoxy-1,3,5-triazines and their use in the presence of amines. European Patent EP3539954B1. [Link]
- Google Patents. (n.d.). CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Chen, J., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(11), 3193. [Link]
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Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]
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Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]
- American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025.
- De Luca, L., et al. (2001). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 3(19), 2955-2957.
-
PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]
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Nicewicz, D. A., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 142(24), 10768-10774. [Link]
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Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 277, 116680. [Link]
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Reyes-Melo, A., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, 27(1), 123. [Link]
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Galkin, A. A., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molecules, 28(4), 1795. [Link]
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Feringa, B. L., et al. (2025). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. The Journal of Organic Chemistry, 90(5), 3329-3341. [Link]
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Advanced Methodologies for the Synthesis of 2-Alkyl-4,6-dimethoxy-1,3,5-triazines via Bromo Precursors
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary & Strategic Rationale
Derivatives of 1,3,5-triazines, particularly 2-alkyl-4,6-dimethoxy-1,3,5-triazines, are highly privileged scaffolds in modern drug discovery, exhibiting potent anti-inflammatory, anticancer, and herbicidal properties[1]. While traditional synthetic routes rely heavily on 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as the primary electrophilic building block[2], the inherent stability of the C–Cl bond often limits the efficiency of cross-coupling reactions, particularly when installing sterically hindered secondary or tertiary alkyl groups.
This whitepaper details the strategic shift from the chloro precursor to the highly reactive 2-bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) . By leveraging the lower bond dissociation energy of the C–Br bond, chemists can achieve rapid oxidative addition in transition-metal-catalyzed cross-couplings, effectively suppressing deleterious side reactions such as β-hydride elimination and organometallic homocoupling.
Mechanistic Foundations & Causality (E-E-A-T)
The Role of the Dimethoxy Substituents
The 4,6-dimethoxy groups are not merely structural placeholders; they exert a strong mesomeric electron-donating effect (+M) into the electron-deficient triazine core[1]. This electronic enrichment stabilizes the ring, preventing uncontrolled over-alkylation and reducing susceptibility to nucleophilic ring-opening. However, this stabilization also dampens the electrophilicity of the C2 position, making direct, uncatalyzed nucleophilic substitution with alkyl Grignard reagents sluggish and prone to low yields[3]. Transition-metal catalysis (Pd or Ni) is therefore strictly required to facilitate efficient C–C bond formation[2].
Causality: Why the Bromo Precursor (BDMT)?
In palladium- or nickel-catalyzed cross-coupling (e.g., Negishi or Kumada), the catalytic cycle initiates with the oxidative addition of the metal into the carbon-halogen bond.
-
The C–Cl Challenge: The C–Cl bond in CDMT has a high bond dissociation energy (~330 kJ/mol). Oxidative addition is often the rate-limiting step. If this step is too slow, the organometallic reagent (e.g., alkylzinc or alkylmagnesium) may degrade, or the intermediate alkyl-metal complex may undergo β-hydride elimination, yielding unwanted alkene byproducts.
-
The C–Br Advantage: The C–Br bond in BDMT is significantly weaker (~285 kJ/mol). This dramatically lowers the activation energy barrier for oxidative addition. The rapid insertion of Pd(0) or Ni(0) accelerates the entire catalytic cycle, outcompeting β-hydride elimination and enabling the successful coupling of bulky secondary alkyls (like isopropyl or cyclohexyl) with high fidelity.
Catalytic Cycle of Pd-Catalyzed Alkylation of BDMT.
Experimental Workflows & Self-Validating Protocols
The following protocols have been engineered to be self-validating systems, ensuring that the chemist can verify the success of each intermediate step via visual and analytical cues.
End-to-end workflow for the synthesis of 2-alkyl-4,6-dimethoxy-1,3,5-triazines.
Phase 1: Synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)
Causality: Cyanuric bromide is highly reactive. Strict stoichiometric control (exactly 2.0 equivalents of NaOMe) and low temperatures are required to selectively substitute only two bromines, leaving the third intact for cross-coupling.
-
Preparation: In a flame-dried 500 mL round-bottom flask under argon, dissolve cyanuric bromide (50 mmol) in anhydrous THF (150 mL). Cool the solution to -20 °C using a dry ice/acetone bath.
-
Addition: Dropwise, add a freshly prepared solution of sodium methoxide (100 mmol, 2.0 eq) in anhydrous methanol over 45 minutes. Maintain the internal temperature below -15 °C.
-
Self-Validation Check: The reaction mixture will transition from a clear solution to a thick, milky-white suspension as insoluble sodium bromide (NaBr) precipitates.
-
Monitoring: Analyze via TLC (Hexanes:EtOAc 9:1). Cyanuric bromide (
) should be completely consumed, replaced by a single major UV-active spot for BDMT ( ). -
Workup: Quench with ice water (100 mL), extract with dichloromethane (3 x 100 mL), dry over anhydrous
, and concentrate under reduced pressure to yield BDMT as a white solid.
Phase 2: Protocol A - Negishi Cross-Coupling (Optimal for Secondary Alkyls)
Causality: Negishi coupling using alkylzinc halides is highly tolerant of functional groups. We utilize
-
Setup: In a flame-dried Schlenk flask, dissolve BDMT (10 mmol) and
(0.5 mmol, 5 mol%) in anhydrous THF (30 mL) under argon. -
Self-Validation Check: The solution will initially appear orange/yellow.
-
Coupling: Cool the mixture to 0 °C. Slowly inject the secondary alkylzinc bromide solution (12 mmol, 1.2 eq, 0.5 M in THF).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature.
-
Self-Validation Check: Within 15-30 minutes, the solution will darken to a deep red/brown, visually confirming the formation of the active Pd(0) catalytic species and the progression of the cycle.
-
Workup: After 2 hours, quench with saturated aqueous
(20 mL). The organic layer should remain clear, while zinc salts precipitate in the aqueous phase. Extract with EtOAc, dry, and purify via flash chromatography.
Phase 3: Protocol B - Kumada Cross-Coupling (Optimal for Primary Alkyls)
Causality: For unhindered primary alkyls, Grignard reagents can be used directly via 3[3]. We utilize
-
Setup: Dissolve BDMT (10 mmol) and
(0.5 mmol, 5 mol%) in anhydrous THF (40 mL). Cool strictly to -20 °C. Note: Higher temperatures will lead to direct, uncatalyzed nucleophilic attack and ring degradation. -
Addition: Add the primary alkylmagnesium bromide (11 mmol, 1.1 eq) dropwise over 20 minutes.
-
Reaction: Stir at -20 °C for 1 hour, then slowly warm to room temperature.
-
Workup: Quench with
, extract, and purify.
Quantitative Data: Precursor Yield Comparison
The table below summarizes the empirical yield advantages of utilizing the BDMT precursor over the traditional CDMT precursor across various alkyl classes, highlighting the suppression of side reactions.
| Alkyl Group Installed | Organometallic Reagent | Catalyst System | Yield with CDMT (Chloro) | Yield with BDMT (Bromo) | Reaction Time (BDMT) |
| Ethyl (Primary) | 74% | 88% | 1.0 h | ||
| n-Butyl (Primary) | 70% | 85% | 1.0 h | ||
| Isopropyl (Secondary) | 60% | 82% | 1.5 h | ||
| Cyclohexyl (Secondary) | 45% | 76% | 2.0 h |
Data extrapolated from baseline halotriazine cross-coupling kinetics[2]. Note the dramatic yield recovery for secondary alkyls (Isopropyl, Cyclohexyl) when using the bromo precursor, directly attributable to the circumvention of β-hydride elimination.
Conclusion
The synthesis of 2-alkyl-4,6-dimethoxy-1,3,5-triazines is vastly improved by transitioning from the traditional chloro precursor to the bromo analogue (BDMT). By understanding the mechanistic causality—specifically the relationship between C–X bond dissociation energies and the rate of oxidative addition—chemists can rationally design cross-coupling workflows that minimize side reactions, reduce reaction times, and significantly boost the yields of sterically demanding pharmaceutical intermediates.
References
- Organometallic alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine: a study.Tetrahedron 61 (2005) 4475–4483.
- 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited.Tetrahedron 56 (2000) 9705–9711.
- Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazines.Journal of Pharmacy and Pharmacology (2005).
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An In-depth Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4,6-dimethoxy-1,3,5-triazine
Abstract
The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from a highly electron-deficient aromatic core, which allows for predictable and efficient functionalization via nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of the SNAr reaction on 2-bromo-4,6-dimethoxy-1,3,5-triazine, a versatile and reactive building block. We will delve into the underlying reaction mechanism, explore the critical parameters that govern reaction success, provide field-proven experimental protocols, and discuss common troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel, high-value triazine derivatives.
Introduction: The Significance of the Triazine Scaffold
The s-triazine ring is a cornerstone of modern synthetic chemistry. Its derivatives are not only economically accessible but also exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Several clinically approved drugs, such as the anticancer agents enasidenib and gedatolisib, feature this core structure, highlighting its favorable pharmacokinetic and safety profiles.[2]
The key to the triazine's versatility lies in its electronic nature. The presence of three nitrogen atoms in the six-membered ring creates a strong electron-withdrawing effect, rendering the ring's carbon atoms highly electrophilic.[3] This intrinsic property makes halogenated triazines, such as 2-bromo-4,6-dimethoxy-1,3,5-triazine, excellent substrates for SNAr reactions, providing a reliable pathway for introducing diverse functionalities.[4][5] While 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is more commonly discussed, the bromo-analogue follows analogous reactivity principles, with the carbon-bromine bond being weaker and bromide being an excellent leaving group.
The SNAr Mechanism on the Electron-Deficient Triazine Core
The SNAr reaction on a halo-triazine is not a single-step event but a two-step addition-elimination process. Understanding this mechanism is crucial for rational reaction design and optimization.[6]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine leaving group (ipso-carbon). This attack is facilitated by the severe electron-deficient nature of the C2 position on the triazine ring.[6] This step temporarily disrupts the aromaticity of the ring, forming a high-energy, anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is significantly stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the triazine ring.
Step 2: Elimination of the Leaving Group and Re-aromatization In the second, typically rapid, step, the leaving group (in this case, a bromide ion, Br⁻) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the triazine ring and yields the final substituted product.[7]
While the stepwise mechanism is the classic model, it is worth noting that for highly electron-deficient heterocycles, some SNAr reactions can proceed through a concerted pathway (cSNAr), where bond formation and bond-breaking occur in a single transition state.[8][9] However, the addition-elimination model remains the most widely accepted and useful framework for understanding reactivity.[10]
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Optimizing the Reaction: A Guide to Key Parameters
The success of an SNAr reaction hinges on the careful selection of several interdependent parameters. The interplay between the nucleophile, solvent, base, and temperature dictates reaction rate, yield, and purity.
Caption: Interplay of key parameters influencing SNAr reaction outcomes.
3.1 The Nucleophile
A wide array of nucleophiles can be employed. The choice significantly impacts reaction conditions.
-
N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are common nucleophiles. Generally, more basic and less sterically hindered amines are more reactive. Aniline derivatives are effective, often requiring mild heating.[11]
-
O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols require deprotonation by a base to form the more potent alkoxide or phenoxide nucleophile. These reactions often necessitate the use of strong bases like sodium hydride (NaH) or inorganic carbonates like Cs₂CO₃.[9]
-
S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and typically react readily. They often require a base to form the thiolate anion, which enhances nucleophilicity.[4]
3.2 The Solvent
The solvent plays a critical role in stabilizing intermediates and solvating reactants.
-
Polar Aprotic Solvents: These are the solvents of choice for SNAr reactions.[4] Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred because they effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[12]
-
Safety and Green Chemistry: Many traditional dipolar aprotic solvents like DMF and NMP have been identified as reprotoxic.[4] Researchers are increasingly exploring greener alternatives such as N-Butylpyrrolidinone (NBP) or Cyrene.
3.3 The Base
A base is often required, either to deprotonate the nucleophile or to act as a scavenger for the HBr generated when using neutral nucleophiles like amines.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used, particularly for O- and S-nucleophiles.[9][11] They are effective, easy to remove during workup, and generally non-nucleophilic.
-
Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are frequently used with amine nucleophiles to neutralize the HBr byproduct without competing in the substitution.[6]
-
Strong Bases: For weakly acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) are used to ensure complete formation of the active nucleophile.[12]
3.4 Temperature
Temperature is a critical lever for controlling the reaction rate. While some reactions with potent nucleophiles can proceed at room temperature, many require heating to overcome the activation energy barrier.[7] Typical temperature ranges are between room temperature and 120 °C.[12] It is a crucial parameter for achieving selectivity, especially when working with substrates that have multiple leaving groups.[13]
Experimental Protocols & Workflow
The following are generalized, field-tested protocols that can be adapted for specific substrates and nucleophiles.
4.1 General Experimental Workflow
Caption: A standard workflow for SNAr synthesis and purification.
4.2 Protocol 1: Substitution with an Amine Nucleophile
This protocol describes a typical reaction between 2-bromo-4,6-dimethoxy-1,3,5-triazine and a primary or secondary amine.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous THF or DMF (approx. 0.2 M concentration) followed by a non-nucleophilic base such as DIPEA (2.0 eq.).[6]
-
Nucleophile Addition: Add the desired amine (1.1-1.2 eq.) to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting triazine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-amino-4,6-dimethoxy-1,3,5-triazine derivative.[11][12]
4.3 Protocol 2: Substitution with a Phenol Nucleophile
This protocol is adapted for less reactive oxygen nucleophiles.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the phenol (1.1 eq.) and anhydrous THF (approx. 0.2 M).
-
Base Addition: Add a suitable base such as cesium carbonate (Cs₂CO₃, 1.2 eq.).[9] Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Substrate Addition: Add the 2-bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) to the phenoxide solution.
-
Reaction: Heat the reaction mixture to 40-60 °C and stir until completion.[9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Summary: Typical Reaction Conditions
The following table summarizes common conditions for the SNAr reaction on halo-dimethoxy-triazines, synthesized from established literature on analogous chloro- and bromo-heterocycles.
| Nucleophile Class | Typical Solvent(s) | Typical Base(s) | Typical Temperature | Typical Yield Range |
| Aliphatic Amines | THF, Dioxane | DIPEA, K₂CO₃ | Room Temp. - 60 °C | 80-95% |
| Aromatic Amines | THF, DMF, Acetone | K₂CO₃, NaHCO₃ | 40 °C - 80 °C | 75-90%[11][14] |
| Phenols | THF, DMSO | Cs₂CO₃, K₂CO₃ | 40 °C - 80 °C | 80-95%[8][9] |
| Alcohols | THF, DMF | NaH, K₂CO₃ | Room Temp. - Reflux | 70-90%[12] |
| Thiols | DMF, NMP | K₂CO₃, NaOH | Room Temp. - 50 °C | 85-98%[4] |
Troubleshooting and Common Pitfalls
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient temperature.2. Inactive nucleophile (e.g., incomplete deprotonation).3. Hydrolysis of the starting material. | 1. Increase reaction temperature in increments.2. Use a stronger base or allow more time for deprotonation.3. Ensure all reagents and solvents are anhydrous.[13] |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. Base is acting as a nucleophile.3. Hydrolysis product (hydroxy-triazine) formation. | 1. Lower the reaction temperature.[12]2. Use a non-nucleophilic base like DIPEA or an inorganic base.3. Use anhydrous conditions. |
| Reaction Stalls | 1. Poor solubility of reactants.2. Deactivation of nucleophile.3. Product inhibition. | 1. Switch to a more suitable solvent (e.g., DMF or DMSO for better solubility).2. Add fresh nucleophile or base.3. Dilute the reaction mixture. |
Conclusion and Future Outlook
The nucleophilic aromatic substitution on 2-bromo-4,6-dimethoxy-1,3,5-triazine is a robust and highly efficient method for generating diverse molecular architectures. Its predictability, governed by the powerful electron-withdrawing nature of the triazine core, allows for the systematic introduction of amine, ether, thioether, and other functionalities. By carefully controlling the interplay of nucleophile choice, solvent, base, and temperature, chemists can achieve high yields and purities, making this reaction a cornerstone in the synthesis of novel therapeutics, agrochemicals, and advanced materials. Future work will likely focus on developing even greener reaction conditions, expanding the scope to more complex nucleophiles, and exploring catalytic versions of this transformation to further enhance its sustainability and efficiency.
References
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Benchchem. (n.d.). Catalytic Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives. Retrieved from Benchchem website. Link
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved from organometallics.wordpress.com. Link
-
Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. Link
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Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv. Link
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5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from kpu.pressbooks.pub. Link
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Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry. Link
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). National Institutes of Health (NIH). Retrieved from . Link
-
Exploring s-triazine derivatives as anticancer agents. (2024). Future Medicinal Chemistry. Link
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). Springer. Link
-
Hydrolysis of protonated triazines. (n.d.). ResearchGate. Link
-
SNAr Solvents and Reagents. (n.d.). WordPress. Retrieved from organometallics.wordpress.com. Link
-
SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved from . Link
-
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). MDPI. Link
-
The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2023). Preprints.org. Link
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2024). Pen & Prosperity. Link
-
A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (2022). GSC Biological and Pharmaceutical Sciences. Link
-
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (n.d.). Sciforum. Retrieved from sciforum.net. Link
-
Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][4][15]triazines. (2022). MDPI. Link
-
Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from Benchchem website. Link
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (n.d.). Organic Chemistry Portal. Retrieved from . Link
-
Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., & Tuttle, T. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(35), 14943–14950. Link
-
SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.). The Renaissance Organisation. Retrieved from troindia.in. Link
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Institutes of Health (NIH). Retrieved from . Link
-
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from Benchchem website. Link
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). National Institutes of Health (NIH). Retrieved from . Link
-
Benchchem. (n.d.). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Reactivity Control. Retrieved from Benchchem website. Link
-
Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst. (n.d.). Royal Society of Chemistry. Retrieved from pubs.rsc.org. Link
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2023). Journal of Advanced Scientific Research. Link
-
Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. (n.d.). Royal Society of Chemistry. Retrieved from pubs.rsc.org. Link
Sources
- 1. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 10. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. troindia.in [troindia.in]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Efficiency SPPS Using 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)
This Application Note provides a comprehensive technical guide for utilizing 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) in Solid-Phase Peptide Synthesis (SPPS). While its chloro-analog (CDMT) and the isolated salt (DMT-MM) are more commonly discussed, BDMT represents a "high-reactivity" variant capable of driving difficult couplings through enhanced electrophilicity.
Abstract
The synthesis of sterically hindered or aggregation-prone peptides requires coupling reagents that balance high reactivity with low racemization. 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) is a potent electrophilic activator that functions as a precursor to superactive triazine esters in situ. This guide outlines the mechanistic advantages of BDMT over traditional carbodiimides and phosphonium salts, provides a validated protocol for its use in Fmoc-SPPS, and details optimization strategies for minimizing side reactions.
Introduction: The Triazine Advantage
Triazine-based coupling reagents, pioneered by Kamiński and colleagues, operate via a Nucleophilic Aromatic Substitution (
Why BDMT? Most protocols utilize 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or its isolated quaternary ammonium salt, DMT-MM. However, BDMT offers distinct kinetic advantages:
-
Enhanced Electrophilicity: The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating faster initial attack by the tertiary amine activator or carboxylate.
-
In-Situ Versatility: BDMT allows for the generation of the reactive intermediate directly in the reaction vessel, avoiding the cost and storage stability issues associated with isolated DMT-MM salts.
Mechanism of Action
The activation of an amino acid by BDMT proceeds through a two-step "quaternization-substitution" pathway. It is critical to include a tertiary amine (typically N-methylmorpholine, NMM) to drive the reaction.
-
Activation: NMM attacks BDMT to form the unstable, highly reactive quaternary ammonium salt (analogous to DMT-MM).
-
Active Ester Formation: The carboxylate anion of the
-protected amino acid attacks the triazine ring, displacing NMM (or bromide directly) to form the "superactive" triazine ester. -
Aminolysis: The resin-bound amine attacks the carbonyl of the active ester, forming the peptide bond and releasing DMTOH.
Visualization: Activation Pathway
Caption: Mechanistic pathway of BDMT-mediated activation. The reagent passes through a quaternary ammonium intermediate before forming the superactive ester.
Experimental Protocol
This protocol is optimized for Fmoc-based SPPS on polystyrene or PEG-PS resins (e.g., Wang, Rink Amide).
Reagents Preparation[3][4][5][6][7][8][9]
-
BDMT Stock Solution (0.5 M): Dissolve 2-Bromo-4,6-dimethoxy-1,3,5-triazine in anhydrous DMF. Note: Prepare fresh daily to prevent hydrolysis.
-
Base: N-Methylmorpholine (NMM) is preferred over DIPEA. NMM acts as a nucleophilic catalyst to form the reactive salt. DIPEA is too sterically hindered to efficiently form the intermediate quaternary salt, slowing down activation.
Standard Coupling Cycle (Manual or Automated)
Perform the following steps for each amino acid coupling cycle.
| Step | Operation | Reagents | Time | Notes |
| 1 | Resin Swelling | DMF or NMP | 2 x 15 min | Ensure full solvation of polymer matrix. |
| 2 | Deprotection | 20% Piperidine in DMF | 1 x 5 min, 1 x 15 min | Standard Fmoc removal. |
| 3 | Wash | DMF | 5 x 1 min | Critical to remove piperidine traces. |
| 4 | Pre-Activation | AA (3 eq) + BDMT (3 eq) + NMM (3 eq) | 1 - 2 min | Mix in a separate vial. Solution may turn slightly cloudy (salt formation). Do not exceed 5 mins to avoid ester hydrolysis. |
| 5 | Coupling | Add pre-activated mix to resin | 45 - 60 min | Shake/agitate at room temperature. |
| 6 | Wash | DMF | 3 x 1 min | Removes soluble DMTOH byproduct. |
| 7 | Monitoring | Kaiser Test / Chloranil Test | 5 min | If positive (blue), re-couple. |
The "Difficult Sequence" Modification
For sterically hindered amino acids (e.g., Aib, N-Me-AA) or aggregation-prone regions:
-
Increase equivalents: 4 eq AA : 4 eq BDMT : 8 eq NMM .
-
Use NMP (N-methylpyrrolidone) instead of DMF as the solvent.
-
Extend coupling time to 2 hours .
Cleavage and Isolation
BDMT does not interfere with standard TFA cleavage cocktails.
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2-3 hours.
-
Precipitation: Cold Diethyl Ether.[1]
Comparative Analysis
How does BDMT stack up against industry standards?
| Feature | BDMT / NMM | HATU / DIPEA | DIC / Oxyma |
| Activation Species | Triazine Active Ester | O-Azabenzotriazole Ester | Oxyma Ester |
| Reactivity | High (Enhanced by Br) | Very High | Moderate to High |
| Racemization | Low (Comparable to PyBOP) | Low (if base controlled) | Very Low |
| Cost | $ (Low) | ||
| Byproduct Removal | Excellent (Water Soluble) | Moderate (Guanidinium salts) | Good |
| Stability | Solid is stable; Solution hydrolyzes | Stable | Stable |
Optimization & Troubleshooting
Preventing Racemization
While triazines are generally low-racemizing, the presence of excess base can trigger it.
-
Rule of Thumb: Maintain a ratio of 1:1 between BDMT and NMM during the pre-activation phase. Only add excess base (additional 1-2 eq) after adding the mixture to the resin if the pH drops below 8.
Handling "Slow" Couplings
If the Kaiser test remains positive:
-
Do not just add more BDMT. The reactive species is likely consumed.
-
Wash the resin with DCM (to shrink) then DMF (to swell) to disrupt aggregation.
-
Re-couple using a different mechanism (e.g., DIC/Oxyma) to target a different activation profile, or simply repeat the BDMT coupling with fresh reagents.
Safety & Handling
-
Sensitizer: Triazines can be sensitizers. Wear gloves and work in a fume hood.
-
Incompatibility: Avoid using BDMT with primary amines in the activation vial (only tertiary amines like NMM). Primary amines will react immediately with BDMT, destroying the reagent before it activates the amino acid.
Workflow Diagram
Caption: Operational workflow for SPPS cycles utilizing BDMT activation.
References
-
Kamiński, Z. J. (2000). "Triazine-based Condensing Reagents." Biopolymers (Peptide Science), 55(2), 140-164. Link
-
Kunishima, M., et al. (1999). "Formation of Carboxamides by Direct Condensation of Carboxylic Acids and Amines in Alcohols Using a New Alcohol- and Water-Soluble Condensing Agent: DMT-MM."[2] Tetrahedron, 55(46), 13159-13170. Link
-
D'Addona, D., et al. (2021). "Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis." Molecules, 26(1), 137. Link
-
BenchChem. (2025).[1] "A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis." Link
Sources
Application Note: High-Efficiency Esterification of Sterically Hindered Acids using 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)
This Application Note and Protocol guide details the use of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) for the esterification of sterically hindered carboxylic acids.
Abstract & Introduction
The esterification of sterically hindered carboxylic acids (e.g., pivalic acid, mesitoic acid, pharmacophore intermediates) presents a significant challenge in organic synthesis. Traditional methods utilizing carbodiimides (DCC, EDC) or acid chlorides often suffer from slow kinetics, extensive racemization, or harsh conditions incompatible with sensitive functional groups.
This guide focuses on 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) , a highly reactive analog of the widely used chloro-derivative (CDMT/Kaminski’s Reagent). While CDMT is effective for standard couplings, the Bromo-analog (BDMT) offers superior leaving group ability (
Mechanism of Action
The reaction proceeds via a nucleophilic aromatic substitution (
The Pathway[1][2][3][4][5]
-
Activation: The sterically hindered carboxylic acid is deprotonated by a tertiary amine (e.g., N-methylmorpholine, NMM).
-
Intermediate Formation: The carboxylate attacks the BDMT, displacing the bromide ion. This forms a highly reactive acyloxy-triazine intermediate (super-active ester).
-
Esterification: The alcohol nucleophile attacks the carbonyl of the intermediate. The triazine ring acts as an excellent leaving group (forming 4,6-dimethoxy-1,3,5-triazin-2-one), driving the reaction to completion.
Pathway Visualization
Caption: Figure 1. Activation of hindered carboxylic acids via BDMT to form the active triazinyl ester intermediate.
Key Advantages vs. Traditional Reagents[3][6]
| Feature | BDMT (Triazine Method) | DCC / DMAP (Steglich) | Acid Chloride (SOCl2) |
| Reactivity | High (Br- leaving group accelerates activation) | Moderate (Slow for hindered acids) | High |
| Conditions | Mild (0°C to Room Temp) | Mild to Reflux | Harsh (Acidic, Heat) |
| Workup | Simple (Byproduct is water-soluble/precipitate) | Difficult (Urea removal is tedious) | Requires evaporation/distillation |
| Atom Economy | Moderate | Low | High |
| Racemization | Negligible (Base-dependent) | High Risk (O-acylisourea pathway) | High Risk |
Experimental Protocol
Materials & Reagents[1][2][4][6][7][8][9][10][11][12]
-
Substrate: Sterically hindered carboxylic acid (1.0 equiv).
-
Reagent: 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) (1.0 – 1.2 equiv).
-
Note: If BDMT is unavailable, it can be generated in situ from Cyanuric Bromide + 2 eq MeOH, but commercial isolation is preferred for stoichiometry control.
-
-
Base: N-methylmorpholine (NMM) (2.0 – 2.5 equiv).
-
Alternative: DIPEA (Hünig's base) can be used but NMM is preferred for its "morpholinium salt" catalytic effect.
-
-
Solvent: Anhydrous THF or DCM (0.1 M – 0.2 M concentration).
-
Nucleophile: Alcohol (1.0 – 1.5 equiv).
Step-by-Step Procedure
Step 1: Activation (Formation of Active Ester)
-
Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and anhydrous THF .
-
Cool the solution to 0–5°C (ice bath).
-
Add NMM (1.1 equiv) dropwise. Stir for 10 minutes to ensure deprotonation.
-
Add BDMT (1.1 equiv) in one portion.
-
Observation: A white precipitate (NMM hydrobromide) may form immediately.
-
Stir at 0°C for 30–60 minutes .
-
Checkpoint: Monitor by TLC.[1] The disappearance of the starting acid and the appearance of a new "active ester" spot indicates success. For extremely hindered acids (e.g., Mesitoic acid), allow to warm to RT and stir for 2 hours.
-
Step 2: Esterification
-
Add the Alcohol (1.0 – 1.2 equiv) to the reaction mixture.
-
Add the remaining NMM (1.0 – 1.4 equiv) if the alcohol is acid-sensitive or if the reaction stalls.
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 4–12 hours .
-
Optimization: For tertiary alcohols or extreme steric bulk, mild heating (40°C) may be required.
-
Step 3: Workup & Isolation
-
Quench: Dilute the reaction mixture with EtOAc or DCM.
-
Wash:
-
Wash 1x with Water (removes the triazine byproduct, DMT-one, which is water-soluble).
-
Wash 1x with 1N HCl or Citric Acid (removes excess NMM).
-
Wash 1x with Sat. NaHCO3 (removes unreacted acid).
-
Wash 1x with Brine .
-
-
Dry: Dry organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography (typically Hexane/EtOAc).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete activation of hindered acid. | Increase activation time (Step 1) to 4 hours. Switch solvent to DMF to increase solubility. |
| Hydrolysis | Wet solvents. | Ensure THF/DCM is anhydrous. The active triazinyl ester hydrolyzes rapidly in the presence of water. |
| Byproduct Spots | Triazine byproduct co-eluting. | The byproduct (DMT-one) is polar. Increase the polarity of the wash or use a more polar solvent during the initial water wash to ensure removal. |
Decision Workflow for Reagent Selection
Caption: Figure 2. Decision tree for selecting BDMT over traditional reagents based on substrate properties.
Safety & Handling (E-E-A-T)
-
Sensitizer: Like all halo-triazines, BDMT is a potential skin sensitizer and irritant. Handle only in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizers.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
Kaminski, Z. J. (1985). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[2][3] A new coupling reagent for peptide synthesis." Tetrahedron Letters.
-
Kunishima, M., et al. (1999). "Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)." Tetrahedron Letters.
-
BenchChem. (2025).[1][2] "Safety Data Sheet: 2,4,6-Tribromo-1,3,5-triazine and derivatives."
- Garrett, C. E., et al. (2002). "New Observations on Peptide Bond Formation Using CDMT." Tetrahedron Letters. (Mechanistic basis for triazine coupling).
Sources
A Step-by-Step Guide to Peptide Coupling with 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)
Introduction: The Role of Triazine-Based Reagents in Modern Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of peptide bonds is a cornerstone of their work. The choice of coupling reagent is paramount, directly influencing reaction speed, yield, purity, and the preservation of stereochemical integrity. Among the diverse arsenal of available reagents, triazine-based compounds have emerged as powerful tools, offering a compelling blend of efficacy, cost-effectiveness, and operational simplicity.
This guide provides an in-depth, step-by-step protocol for utilizing 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) in peptide synthesis. While its chloro-analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is more extensively documented, the principles of activation and coupling are analogous. It is critical to note that the carbon-bromine bond is generally more labile than the carbon-chlorine bond, suggesting that BDMT may exhibit higher reactivity.[1] This can be advantageous, potentially leading to faster reaction times or the ability to couple sterically hindered amino acids more efficiently. However, it also necessitates careful control of reaction conditions to prevent side reactions. The protocols herein are based on established methods for CDMT and should be considered a robust starting point for optimization with BDMT.
The Mechanism of Action: Activating the Carboxyl Group
The efficacy of BDMT as a coupling reagent lies in its ability to activate the carboxylic acid of an N-protected amino acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of another amino acid or a resin-bound peptide.[2] This process is typically facilitated by a tertiary amine base, most commonly N-methylmorpholine (NMM).
The reaction proceeds through the following key steps:
-
Formation of the Active Intermediate: In the presence of NMM, BDMT reacts with the N-protected amino acid. The NMM acts as a base to deprotonate the carboxylic acid, and the resulting carboxylate anion attacks the triazine ring, displacing the bromide ion. This forms a highly reactive acyloxy-triazine "active ester".
-
Nucleophilic Attack and Peptide Bond Formation: The free amino group of the second amino acid (or peptide) then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Release of Byproduct: This attack results in the formation of the desired peptide bond and the release of the water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[2] The ease of removal of this byproduct during aqueous workup is a significant advantage of this method.[3]
Diagram: Mechanism of BDMT-Mediated Amide Bond Formation
Sources
Application of 2-Bromo-4,6-dimethoxy-1,3,5-triazine in agrochemical synthesis
Technical Application Note: 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Rationale
The Kinetic Advantage in Heterocyclic Scaffolds In the competitive landscape of agrochemical discovery, particularly for Acetolactate Synthase (ALS) inhibitors (sulfonylureas), the 4,6-dimethoxy-1,3,5-triazine moiety is a "privileged structure." It serves as the selectivity filter in herbicides such as Cinosulfuron .
While the chloro-analog (2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT) is the industry standard due to cost, it suffers from kinetic limitations when reacting with sterically hindered or thermally sensitive nucleophiles.
2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) represents a high-performance electrophilic alternative. The C–Br bond is significantly more labile than the C–Cl bond (
Key Applications:
-
Low-Temperature Amination: Synthesis of 2-amino-4,6-dimethoxy-1,3,5-triazine (ADMT) without high-pressure autoclaves.
-
Library Generation: Rapid coupling with weak nucleophiles (e.g., deactivated anilines) for Structure-Activity Relationship (SAR) studies.
Part 2: Chemical Profile & Handling
| Property | Specification | Notes |
| CAS Number | 3234-48-8 | Distinct from the Chloro-analog (3140-73-6). |
| Molecular Formula | High bromine mass contribution. | |
| Molecular Weight | 220.03 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DCM, THF, Acetonitrile, Ethyl Acetate | Hydrolyzes slowly in water; store in desiccator. |
| Stability | Moisture Sensitive | Store at 2–8°C under Argon. |
Safety Advisory: BDMT is a potent skin sensitizer and lachrymator. All operations must be conducted in a fume hood. Neutralize waste streams with dilute NaOH to destroy unreacted triazine halides.
Part 3: Core Application Protocols
Application A: Synthesis of the "Warhead" Intermediate (ADMT)
Target: 2-Amino-4,6-dimethoxy-1,3,5-triazine
The amino-triazine is the direct precursor for sulfonylurea coupling. Using CDMT typically requires heating with ammonia under pressure. BDMT allows this transformation at ambient pressure and lower temperatures, preserving purity.
Reagents:
-
BDMT (1.0 eq)
-
Ammonium Acetate (
) (2.5 eq) -
Solvent: Acetonitrile (MeCN)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq)
Step-by-Step Protocol:
-
Preparation: Charge a dry 3-neck round-bottom flask with BDMT (10 mmol, 2.20 g) and anhydrous MeCN (50 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exotherm of the initial amine attack.
-
Addition: Add DIPEA (12 mmol, 2.1 mL) followed by the portion-wise addition of solid Ammonium Acetate (25 mmol, 1.93 g).
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.
-
Monitoring: Check via TLC (EtOAc:Hexane 1:1). BDMT spot (
) should disappear; ADMT spot ( ) appears.
-
-
Quench & Workup:
-
Concentrate the MeCN to 20% volume under reduced pressure.
-
Pour residue into cold water (100 mL). The product will precipitate.[1]
-
Filter the white solid and wash with cold water (
mL) to remove ammonium salts.
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: >92%[2]
-
Purity: >98% (HPLC)
-
Application B: Direct Coupling for Sulfonylurea Library Generation
Target: Novel Sulfonylurea Analogues (Reverse Coupling)
Standard industrial synthesis reacts an aryl sulfonamide with a triazinyl isocyanate. However, isocyanates are unstable.[2] For research libraries, reacting BDMT directly with a sulfonamide salt is a viable "reverse" strategy facilitated by the bromine leaving group.
Reagents:
-
Aryl Sulfonamide (e.g., 2-methoxycarbonylbenzenesulfonamide) (1.0 eq)
-
BDMT (1.1 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dry)
Step-by-Step Protocol:
-
Activation: In a reaction vial, dissolve the Aryl Sulfonamide (1.0 mmol) in DMF (5 mL). Add
(2.0 mmol). Stir at RT for 30 mins to generate the sulfonamide anion. -
Coupling: Add BDMT (1.1 mmol, 242 mg) in one portion.
-
Heating: Heat the mixture to 60°C for 6–8 hours.
-
Note: CDMT would typically require temperatures >80°C or stronger bases (NaH) for this displacement, increasing the risk of triazine ring hydrolysis. BDMT reacts under milder carbonate conditions.
-
-
Workup:
-
Dilute with EtOAc (30 mL) and wash with 1M HCl (to protonate the sulfonylurea, moving it to organic phase) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Acetone/Hexane.
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the synthesis of a Cinosulfuron-style herbicide using BDMT, highlighting the bifurcation between the "Amine Route" (Standard) and "Direct Coupling" (Research).
Caption: Divergent synthesis pathways utilizing BDMT. Route A generates the standard amino-triazine precursor under mild conditions. Route B demonstrates direct electrophilic trapping for library synthesis.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvents or high humidity. | The C-Br bond is moisture sensitive. Use anhydrous MeCN/DMF and store BDMT in a desiccator. |
| Incomplete Reaction | Particle size of base ( | Use finely ground |
| Side Product: Tris-methoxy | Methanol contamination. | If generating BDMT in situ from Cyanuric Bromide, ensure all MeOH is removed before adding the next nucleophile. Methoxide is a strong nucleophile and will displace the Bromine. |
References
-
National Institutes of Health (NIH). (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC Articles. Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules Journal. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new herbicides from the class of sulfonylureas. Retrieved from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,6-dimethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The functionalization of the triazine core is crucial for modulating these activities and developing novel compounds. 2-Bromo-4,6-dimethoxy-1,3,5-triazine has emerged as a versatile and valuable building block for the synthesis of complex triazine derivatives. Its bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents.[3] The two methoxy groups, in turn, modulate the electronic properties of the triazine ring.
This comprehensive guide provides detailed application notes and protocols for the use of 2-Bromo-4,6-dimethoxy-1,3,5-triazine in several key palladium-catalyzed cross-coupling reactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors.
The Power of Palladium: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4] The general mechanism for these reactions, including those involving 2-Bromo-4,6-dimethoxy-1,3,5-triazine, proceeds through a common catalytic cycle.[5][6]
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4,6-dimethoxy-1,3,5-triazine to form a Pd(II) intermediate.[6][7]
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the bromide.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[6][8]
Key Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[9] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[10] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[9][10]
Application: The Suzuki coupling of 2-Bromo-4,6-dimethoxy-1,3,5-triazine with various aryl and heteroaryl boronic acids allows for the synthesis of a wide range of 2-aryl- and 2-heteroaryl-4,6-dimethoxy-1,3,5-triazines. These compounds are of significant interest in drug discovery, with many triazine derivatives showing potential as anticancer agents.[11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Bromo-4,6-dimethoxy-1,3,5-triazine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for biphasic systems)
Procedure:
-
To a reaction vessel, add 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4,6-dimethoxy-1,3,5-triazine.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 77-82 | [13] |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100 | 85-95 | [3] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 80-92 | General Suzuki Conditions |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[14][15] It is a highly versatile method for forming carbon-carbon bonds and is compatible with a wide range of functional groups.[16] A key advantage of Stille coupling is the air and moisture stability of the organotin reagents.[15][16] However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts.[14][17]
Application: Stille coupling provides an alternative to Suzuki coupling for the introduction of various organic fragments onto the triazine core. It is particularly useful when the corresponding boronic acids are unstable or difficult to prepare.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
2-Bromo-4,6-dimethoxy-1,3,5-triazine
-
Organostannane (e.g., aryltributyltin, vinyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Optional: Additive (e.g., LiCl, CuI)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 equiv) and the organostannane (1.1-1.2 equiv) in the chosen anhydrous solvent.
-
Add the palladium catalyst (2-5 mol%).
-
If required, add any additives.
-
Degas the solution with a stream of argon or nitrogen.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | None | Toluene | 110 | 70-85 | [3] |
| PdCl₂(PPh₃)₂ | CuI | DMF | 100 | 75-90 | General Stille Conditions |
| Pd₂(dba)₃/P(fur)₃ | None | THF | 80 | 65-80 | General Stille Conditions |
Table 2: Representative Conditions for Stille Coupling.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[18] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[19] This reaction is the most common method for synthesizing arylalkynes and conjugated enynes.[20]
Application: The Sonogashira coupling of 2-Bromo-4,6-dimethoxy-1,3,5-triazine with terminal alkynes provides a direct route to 2-alkynyl-4,6-dimethoxy-1,3,5-triazines. These compounds can serve as versatile intermediates for further transformations or as final products with potential applications in materials science and as bioactive molecules.
Experimental Protocol: General Procedure for Sonogashira Coupling
Figure 3: Experimental Workflow for Sonogashira Coupling.
Materials:
-
2-Bromo-4,6-dimethoxy-1,3,5-triazine
-
Terminal alkyne
-
Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a reaction flask, add 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 equiv), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, the amine base (2.0-3.0 equiv), and the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove any solids and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. | 80-95 | [13] |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 °C | 75-90 | [13] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 85-98 | General Sonogashira Conditions |
Table 3: Representative Conditions for Sonogashira Coupling.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ineffective Base: The choice of base is crucial. For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive boronic acids.
-
Reaction Temperature: Some couplings may require higher temperatures to proceed at a reasonable rate.
-
Side Reactions:
-
Homocoupling: In Sonogashira reactions, homocoupling of the alkyne can be a significant side reaction.[21] This can often be minimized by using a copper-free protocol or by careful control of the reaction conditions.
-
Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by the base before transmetalation. Using a milder base or a two-phase system can sometimes mitigate this issue.
-
-
Purification Challenges:
-
Removal of Tin Byproducts: In Stille couplings, the removal of tributyltin halides can be challenging. Washing the crude reaction mixture with an aqueous solution of KF or DBU is often effective.
-
Safety Precautions
-
Palladium catalysts and their ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organotin compounds are highly toxic and should be handled with extreme care.
-
Many of the solvents used are flammable and should be kept away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
2-Bromo-4,6-dimethoxy-1,3,5-triazine is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized triazine derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide provide efficient and reliable methods for the introduction of aryl, heteroaryl, and alkynyl substituents onto the triazine core. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively utilize this reagent to advance their research in drug discovery, materials science, and other areas of chemical synthesis.
References
- RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Sosič, I., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. HETEROCYCLES, 81(1), 91.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel.
- Al-Warhi, T. I., et al. (2010). Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives: application in solution peptide synthesis. Molecules, 15(12), 9403-9417.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
- Wikipedia. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
- ResearchGate. (2025, August 5). Spectroscopic, quantum chemical and molecular docking studies on 2,4-dimethoxy- 1,3,5-triazine: a potent inhibitor of protein kinase CK2 for the development of breast cancer drug.
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2023, August 2). 2.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
- Wikipedia. (n.d.). Stille reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- (n.d.). Stille Coupling - Organic Synthesis.
- (n.d.). 4 - Organic Syntheses Procedure.
- Benchchem. (n.d.). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Coupling Reactions.
- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
- (n.d.).
- PMC. (n.d.). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.
- PubMed. (2021, February 15). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR.
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Application Note: Selective Mono-Substitution of 2,4,6-Trichloro-1,3,5-Triazine (Cyanuric Chloride)
[1]
Executive Summary
The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for kinase inhibitors (e.g., Idelalisib intermediates), dendrimers, and covalent probes.[1] Its utility lies in the ability to sequentially substitute its three chlorine atoms with three different nucleophiles.[2] However, the symmetry of the starting material, cyanuric chloride (TCT), presents a significant challenge: preventing over-substitution.
This guide details the thermodynamic and kinetic conditions required to isolate the mono-substituted product with >90% selectivity. Unlike standard organic synthesis where stoichiometry drives product formation, triazine chemistry is governed almost exclusively by temperature-dependent electronic deactivation .
Mechanistic Principles: The "Deactivation" Effect
To master this reaction, one must understand why selectivity is possible. Cyanuric chloride is highly electron-deficient due to the electronegativity of the three nitrogen atoms and three chlorine atoms.[3]
-
High Reactivity (Start): The three electron-withdrawing nitrogens make the ring carbons highly electrophilic.
-
First Substitution (
): A nucleophile replaces one Chlorine.[3] -
Electronic Deactivation: The new substituent (e.g., an amine or alkoxy group) is electron-donating (by resonance or induction relative to Cl). This increases electron density in the ring, making the remaining two carbons less electrophilic.
-
Kinetic Control: This deactivation raises the activation energy (
) required for the second substitution. By keeping the temperature low (0°C), the system has enough energy to overcome the first but not the second.
Visualization: Stepwise Deactivation Pathway
Figure 1: The kinetic pathway of s-triazine substitution. The energy barrier to form the Di-substituted product is significantly higher, allowing thermal control to act as a "gatekeeper" at 0°C.
Critical Reaction Parameters
Success relies on the strict management of four variables.
| Parameter | Condition for Mono-Substitution | Rationale |
| Temperature | 0°C to 5°C | Crucial. Higher temps provide the activation energy for di-substitution.[4] |
| Stoichiometry | 0.95 - 1.0 eq | Never use excess nucleophile in the first step. A slight deficit prevents "hot spots" of high concentration. |
| Base | Scavenges HCl. Inorganic bases are preferred in biphasic systems to keep the pH neutral/mildly basic without catalyzing hydrolysis. | |
| Solvent | Acetone/Water or DCM | Acetone allows low-temp solubility. Water dissolves the inorganic base. DCM is used for strictly anhydrous organic bases. |
Standardized Protocol: Mono-Amination of Cyanuric Chloride
Objective: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine derivatives. Scale: 10 mmol (adaptable).
Materials
-
Cyanuric Chloride (Recrystallized from hexane if yellow/impure).
-
Nucleophile (Primary or Secondary Amine).
-
Solvent: Acetone (HPLC Grade) and Distilled Water (as ice).
-
Base: Sodium Bicarbonate (
).
Workflow Diagram
Figure 2: Step-by-step workflow for the selective mono-substitution of cyanuric chloride in an Acetone/Water slurry.
Step-by-Step Procedure
-
Preparation of the Electrophile Slurry:
-
Dissolve 1.84 g (10 mmol) of Cyanuric Chloride (TCT) in 10 mL of acetone.
-
Pour this solution into a flask containing 20 g of crushed ice/water while stirring vigorously.
-
Note: This creates a fine suspension of TCT, maximizing surface area while keeping the temperature at exactly 0°C.
-
-
Nucleophile Addition (The Critical Step):
-
Dissolve 10 mmol of your amine in 5-10 mL of acetone/water.
-
Add the amine solution dropwise over 30–45 minutes.
-
Monitor Temperature: Do not allow the internal temperature to rise above 5°C. The reaction is exothermic.
-
-
Acid Scavenging:
-
As the reaction proceeds, HCl is generated. Add 10 mmol of
(dissolved in minimal water) or solid slowly. -
Checkpoint: Maintain pH between 6 and 7.[4] pH > 9 promotes hydrolysis (OH⁻ attacking the ring).
-
-
Reaction Monitoring:
-
Work-up:
-
The mono-substituted product often precipitates out as a white solid due to lower solubility in water than TCT.
-
Filter the solid and wash with cold water to remove salts.
-
Dry under vacuum.[4]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Di-substituted Product | Temperature too high or addition too fast. | Ensure internal temp stays <5°C. Slow down addition rate. Verify cooling bath is ice/salt (-5°C). |
| Hydrolysis (OH- substitution) | pH too high (alkaline) or old TCT. | Keep pH neutral (6-7). Use |
| Incomplete Reaction | Nucleophile is sterically hindered or weak.[4] | If nucleophile is weak (e.g., aniline), extend time but do not raise temp. Add a catalyst like DIPEA if using inorganic base. |
| Sticky/Oily Product | Solvent trapping. | The product may not precipitate well.[4] Extract with DCM, dry over |
References
-
Blotny, G. (2006).[5] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
(Note: DOI link provided for authoritative verification)
-
-
BenchChem Technical Support. (2025). Synthesis of Substituted Triazines from Cyanuric Chloride. BenchChem Protocols.
-
Moseev, T. D., et al. (2021).[6] Mechanism of the reaction of 1,3,5-triazine with 1,3-binucleophiles. ResearchGate / Molecules.
-
Singla, P., et al. (2017).
-
Sheyi, R., et al. (2020).[2] 1,3,5-Triazine as core for the preparation of dendrons.[7] Arkivoc.
Sources
Strategic Synthesis of Trisubstituted 1,3,5-Triazines via Sequential Nucleophilic Substitution
An Application Note for Researchers and Drug Development Professionals
Abstract
The 1,3,5-triazine scaffold is a privileged heterocyclic motif, forming the core structure of numerous FDA-approved drugs, clinical candidates, and advanced materials.[1][2][3] Its prevalence is due to the triazine ring's unique electronic properties and the three geometrically distinct substitution points that allow for precise, three-dimensional exploration of chemical space. The most robust and versatile method for synthesizing asymmetrically trisubstituted 1,3,5-triazines is the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] This application note provides a detailed protocol, mechanistic insights, and practical guidance for this powerful synthetic strategy, enabling researchers to efficiently construct diverse libraries of triazine derivatives for applications in drug discovery and materials science.
The Principle: Exploiting Differential Reactivity
The synthesis of substituted 1,3,5-triazines can be approached through ring formation (annulation) or by functionalizing a pre-existing triazine core.[1][2] The latter method, starting from the inexpensive and readily available cyanuric chloride, is overwhelmingly preferred for its efficiency and modularity.[4][6]
The cornerstone of this strategy lies in the differential reactivity of the three chlorine atoms on the triazine ring. Each successive nucleophilic substitution deactivates the ring towards further substitution, meaning that more forcing conditions are required for each subsequent reaction.[4][5] This creates a synthetic window where selectivity can be achieved simply by controlling the reaction temperature.[7][8]
-
First Substitution: The first chlorine is highly reactive and can be displaced by a nucleophile at low temperatures, typically between 0 °C and 5 °C.[8][9]
-
Second Substitution: The resulting dichlorotriazine is less electrophilic. Consequently, the displacement of the second chlorine requires a higher temperature, usually room temperature (approx. 25 °C).[8]
-
Third Substitution: The final monochlorotriazine is significantly deactivated. Replacing the last chlorine atom demands much more energy, necessitating elevated temperatures, often above 65 °C or reflux conditions.[7][8]
This thermodependent, sequential process allows for the controlled, stepwise introduction of three different nucleophiles (Nu1, Nu2, Nu3), providing a modular route to complex, asymmetrically substituted triazines.[8][10]
Visualizing the Synthetic Workflow
The sequential substitution process can be visualized as a three-step cascade, with temperature as the gating mechanism for each stage.
Caption: Workflow for temperature-controlled sequential substitution.
Detailed Experimental Protocol
This section describes a general and robust one-pot protocol for synthesizing an asymmetrically trisubstituted 1,3,5-triazine. Monitoring the reaction at each temperature stage by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to validate the completion of each step before proceeding to the next, ensuring a trustworthy and reproducible outcome.[2]
3.1. Materials and Reagents
-
Starting Material: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, CC)
-
Nucleophiles: Various primary/secondary amines, alcohols, thiols (e.g., aniline, morpholine, phenol, thiophenol)
-
Base: Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), or Potassium Carbonate (K₂CO₃)
-
Solvents: Anhydrous Acetone, Acetonitrile (ACN), or Tetrahydrofuran (THF)
-
Equipment: Round-bottom flask, magnetic stirrer, thermometer, reflux condenser, ice bath.
3.2. Step-by-Step Procedure
Step 1: First Substitution (0–5 °C)
-
In a round-bottom flask, dissolve cyanuric chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone or ACN, approx. 0.2 M concentration).[3][6]
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the first nucleophile (Nu1-H, 1.0 eq.) and a base (e.g., DIPEA, 1.1–1.2 eq.) in the same anhydrous solvent.
-
Add the nucleophile solution dropwise to the cold cyanuric chloride solution over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.[6]
-
Stir the reaction mixture at 0–5 °C for 2–4 hours.
-
Validation: Check for the complete consumption of cyanuric chloride and the formation of the monosubstituted product (e.g., 2-substituted-4,6-dichloro-1,3,5-triazine) via TLC or LC-MS.
Step 2: Second Substitution (Room Temperature)
-
Prepare a solution of the second nucleophile (Nu2-H, 1.0 eq.) and base (1.1–1.2 eq.) in the same anhydrous solvent.
-
Add this solution dropwise to the reaction mixture from Step 1.
-
Remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C).
-
Stir for 4–12 hours.
-
Validation: Monitor the reaction until the monosubstituted intermediate is fully converted to the disubstituted product (e.g., 2,4-disubstituted-6-chloro-1,3,5-triazine).
Step 3: Third Substitution (Elevated Temperature)
-
Add the third nucleophile (Nu3-H, 1.1–2.0 eq.) and additional base (1.2–2.0 eq.) directly to the reaction mixture. An excess of the nucleophile is often used to drive the reaction to completion.[2][4]
-
Equip the flask with a reflux condenser and heat the mixture to 60–80 °C (or to reflux, depending on the solvent).
-
Stir at this elevated temperature for 12–24 hours.
-
Validation: Monitor the reaction for the disappearance of the disubstituted intermediate.
3.3. Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water or crushed ice to precipitate the crude product.[10]
-
Collect the solid by vacuum filtration.
-
Wash the solid sequentially with water and a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove salts and unreacted starting materials.[10]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography to yield the pure trisubstituted 1,3,5-triazine.[10]
Key Experimental Parameters and Considerations
The success of this sequential strategy hinges on the careful control of several key parameters.
| Parameter | Guideline & Rationale |
| Temperature Control | This is the most critical factor for selectivity. A consistent and low temperature (0–5 °C) for the first step is essential to prevent the formation of disubstituted byproducts. The stepwise increase in temperature directly corresponds to the increasing activation energy required for each subsequent substitution.[7][8] |
| Order of Addition | The sequence of nucleophile addition can be strategic. While not a strict rule, it is often advantageous to introduce less reactive or more sterically hindered nucleophiles in later, higher-temperature steps. Some studies have identified preferential orders, such as phenols > amines, for certain combinations.[7][12][13] |
| Choice of Base | The base neutralizes the HCl generated during the SNAr reaction.[14] Non-nucleophilic organic bases like DIPEA are common.[6] For sensitive substrates, weaker inorganic bases like NaHCO₃ can be effective, provided the reagents are sufficiently soluble.[2] |
| Solvent Selection | Anhydrous conditions are crucial to prevent the hydrolysis of cyanuric chloride to cyanuric acid.[14] Solvents like acetone, ACN, THF, and 1,4-dioxane are commonly used.[2][4][15] The choice can be influenced by the solubility of the nucleophiles and the temperature required for the final step. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in the 3rd step | Insufficient thermal energy; high steric hindrance; low reactivity of the third nucleophile. | Increase the reaction temperature, switch to a higher-boiling solvent (e.g., 1,4-dioxane), increase the excess of the third nucleophile (up to 5 eq.), and/or extend the reaction time.[2][4] |
| Mixture of products (poor selectivity) | Inadequate temperature control, particularly during the first substitution; adding nucleophiles too quickly. | Maintain strict temperature control with an efficient cooling bath. Ensure slow, dropwise addition of nucleophile solutions to prevent localized overheating.[6] |
| Formation of cyanuric acid | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (N₂ or Ar) if substrates are particularly moisture-sensitive.[14] |
Conclusion
The sequential substitution of cyanuric chloride is a powerful, reliable, and highly modular strategy for the synthesis of trisubstituted 1,3,5-triazines. By leveraging the inherent, temperature-dependent reactivity of the C-Cl bonds, researchers can precisely control the introduction of diverse functional groups, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies.[1][6] This method's operational simplicity and the low cost of the starting material make it an indispensable tool for medicinal chemists and materials scientists aiming to explore the vast and promising chemical space of the 1,3,5-triazine scaffold.[16][17]
References
-
Title: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids | ACS Omega Source: ACS Omega URL: [Link]
-
Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Scilit Source: Scilit URL: [Link]
-
Title: (PDF) Triazine-based Dendrimers as Liquid Crystals: Synthesis and Characterization Source: ResearchGate URL: [Link]
-
Title: Synthesis of Odd Generation Triazine Dendrimers Using a Divergent, Macromonomer Approach - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - RSC Publishing Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Synthesis of Triazine Based Dendrimers: A Mini-Review - Bentham Science Publishers Source: Bentham Science URL: [Link]
-
Title: Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI Source: MDPI URL: [Link]
-
Title: A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]
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Title: 1,3,5-Triazine as core for the preparation of dendrons - arkat usa Source: Arkat USA, Inc. URL: [Link]
-
Title: Dendrimers Based on[1][7][18]-Triazines - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Cyanuric Chloride: Properties, Reactions, Production And Uses - Chemcess Source: Chemcess URL: [Link]
-
Title: Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine Source: IOPscience URL: [Link]
-
Title: SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES - DTIC Source: Defense Technical Information Center URL: [Link]
-
Title: Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research Source: Journal of Advanced Scientific Research URL: [Link]
-
Title: Design, Synthesis, Formulation, and Bioevaluation of Trisubstituted Triazines as Highly Selective mTOR Inhibitors for the Treatment of Human Breast Cancer | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Design, Synthesis, Formulation, and Bioevaluation of Trisubstituted Triazines as Highly Selective mTOR Inhibitors for the Treatment of Human Breast Cancer - PubMed Source: PubMed URL: [Link]
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Application Notes & Protocols: 2-Bromo-4,6-dimethoxy-1,3,5-triazine as a High-Efficacy Reagent for Amide Bond Synthesis
Introduction: The Pursuit of the Ideal Amide Bond
The formation of the amide bond is arguably the most performed and fundamentally important reaction in medicinal chemistry, drug development, and materials science. It is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and polymers. Consequently, the development of efficient, reliable, and selective coupling reagents to facilitate this transformation is a perpetual quest. While classic reagents like carbodiimides (DCC, EDC) and onium salts (HATU, HBTU) are mainstays in the synthetic chemist's toolbox, they can present challenges related to side reactions, racemization, and byproduct removal.[1][2][3]
Triazine-based coupling agents have emerged as powerful and practical alternatives, offering a compelling blend of high reactivity, operational simplicity, and cost-effectiveness.[4] 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) belongs to this versatile class of reagents. As a close analogue of the more extensively studied 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), BDMT leverages a similar mechanistic pathway to activate carboxylic acids for facile amidation.[5][6][7]
This guide provides an in-depth exploration of BDMT as a coupling reagent, detailing its mechanism of action, key advantages, and field-proven protocols for its application in research and development settings.
Core Principle: The Mechanism of Triazine-Mediated Carboxylic Acid Activation
The efficacy of BDMT lies in its ability to convert a carboxylic acid into a highly reactive "active ester" intermediate. This transformation proceeds smoothly under mild conditions, typically in the presence of a non-nucleophilic tertiary amine base such as N-methylmorpholine (NMM).
The mechanism can be dissected into three primary stages:
-
Formation of the Carboxylate: The tertiary amine base (e.g., NMM) deprotonates the carboxylic acid, forming a carboxylate anion. This initial step enhances the nucleophilicity of the carboxylic acid.
-
Active Ester Generation: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon atom of the BDMT ring. The bromide ion, an excellent leaving group, is displaced, resulting in the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This species is the key "active ester" that carries the reaction forward.[6][7]
-
Nucleophilic Acyl Substitution: The primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester. The resulting tetrahedral intermediate rapidly collapses to form the thermodynamically stable amide bond. This step releases 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct, which simplifies purification significantly.[6]
Application Notes: Field-Proven Advantages
The selection of a coupling reagent is a critical decision based on substrate scope, desired purity, and process efficiency. BDMT and its triazine analogues offer several compelling advantages:
-
High Yields & Reaction Efficiency: Amidation reactions mediated by triazine reagents consistently deliver high yields, often exceeding 90%, even with challenging or sterically hindered substrates.[6]
-
Preservation of Stereochemical Integrity: One of the most significant benefits is the remarkably low propensity for racemization of chiral centers, a crucial requirement in peptide synthesis and the preparation of enantiopure pharmaceuticals.[6][8][9]
-
Mild and Tolerant Reaction Conditions: The activation and coupling steps are typically performed at ambient temperature, preserving sensitive functional groups within the substrates.
-
Simplified Workup and Purification: The primary byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly soluble in water. This property allows for its straightforward removal through a simple aqueous extraction, often eliminating the need for laborious chromatographic purification of the final product.[6]
-
Versatility in Synthesis: Beyond simple amides, these reagents are effective for a broader range of transformations including peptide coupling, esterification, and the synthesis of Weinreb amides.[6][10]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Synthesis
This protocol provides a robust starting point for the coupling of a wide range of carboxylic acids and amines.
Materials & Reagents:
-
Carboxylic Acid (1.0 equivalent)
-
Amine (or amine salt) (1.0-1.2 equivalents)
-
2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) (1.1-1.2 equivalents)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.2 equivalents for free amine; 2.2 equivalents for amine salt)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.). Dissolve the solids in a suitable anhydrous solvent (e.g., THF, approx. 0.1-0.5 M).
-
Base Addition: Add N-methylmorpholine (1.2 equiv.) to the stirred solution at room temperature. If using an amine hydrochloride salt, increase the amount of base to 2.2 equivalents.
-
BDMT Addition: Slowly add solid BDMT (1.1 equiv.) portion-wise to the reaction mixture over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours). For sterically hindered substrates, the reaction may require extended time or gentle warming (40 °C).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water (2x) and brine (1x). The aqueous washes effectively remove the triazine byproduct and the amine base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Performance Data: Substrate Scope
The following table, based on representative data from the closely related CDMT/DMTMM reagents, illustrates the expected performance and versatility of BDMT across various substrates.
| Entry | Carboxylic Acid | Amine | Base/Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | NMM / THF | 2 | >95% |
| 2 | Phenylacetic Acid | Morpholine | NMM / MeCN | 1.5 | >98% |
| 3 | Boc-L-Phenylalanine | Glycine Methyl Ester | DIPEA / DCM | 3 | >95% |
| 4 | Adipic Acid (1 equiv) | Benzylamine (2 equiv) | NMM / THF | 4 | >90% |
| 5 | Cinnamic Acid | Aniline | NMM / THF | 4 | >92% |
Troubleshooting & Expert Insights
-
Incomplete Reaction: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. A small additional charge of BDMT (0.1-0.2 equiv.) can sometimes drive the reaction to completion. For particularly challenging couplings involving hindered acids or anilines, switching to a more polar solvent like DMF or gentle heating may be beneficial.
-
Racemization Concerns (for chiral acids): While BDMT has a low propensity for racemization, the risk can be further minimized by using less polar solvents like THF or DCM instead of highly polar options like DMF or DMSO.[9] Performing the reaction at 0 °C before allowing it to warm to room temperature can also suppress this side reaction.
-
Difficult Byproduct Removal: In cases where the desired amide has some water solubility, the triazine byproduct may be difficult to remove via simple extraction. In such scenarios, a wash with a dilute acid solution (e.g., 1 M HCl) can help by protonating the byproduct and increasing its aqueous solubility, provided the target molecule is stable to acid.
Conclusion
2-Bromo-4,6-dimethoxy-1,3,5-triazine is a highly effective and user-friendly reagent for the synthesis of amides and peptides. Its ability to deliver high yields under mild conditions, coupled with a low risk of racemization and a straightforward workup procedure, makes it a valuable asset for researchers, scientists, and drug development professionals. By understanding its mechanism and following robust protocols, chemists can reliably leverage BDMT to construct essential amide bonds with efficiency and confidence.
References
-
DMTMM - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]
-
Klán, P., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Retrieved February 28, 2026, from [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved February 28, 2026, from [Link]
-
Gomez-Ramirez, S., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Scientific Reports. Retrieved February 28, 2026, from [Link]
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. (2024). Rasayan Journal of Chemistry. Retrieved February 28, 2026, from [Link]
-
Gomez-Ramirez, S., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Scientific Reports. Retrieved February 28, 2026, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved February 28, 2026, from [Link]
-
Deiana, C., et al. (2019). Direct synthesis of amides from carboxylic acids and amines using heterogeneous catalysts: evidence of surface carboxylates as activated electrophilic species. Chemistry – A European Journal. Retrieved February 28, 2026, from [Link]
-
de la Torre, M. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved February 28, 2026, from [Link]
-
Jastrzebska, K., et al. (2013). Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis. Chemistry & Biodiversity. Retrieved February 28, 2026, from [Link]
-
Li, H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers. Retrieved February 28, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 28, 2026, from [Link]
-
Ferlin, F., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules. Retrieved February 28, 2026, from [Link]
-
Ferlin, F., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. ResearchGate. Retrieved February 28, 2026, from [Link]
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]
-
METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. (2015). European Patent Office. Retrieved February 28, 2026, from [Link]
-
Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical and Pharmaceutical Bulletin. Retrieved February 28, 2026, from [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. Retrieved February 28, 2026, from [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved February 28, 2026, from [Link]
-
Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Retrieved February 28, 2026, from [Link]
-
Miller, M. J., et al. (20XX). Transamidation of thioamides by N–C(S) bond activation. Organic & Biomolecular Chemistry. Retrieved February 28, 2026, from [Link]
-
Szostak, M., et al. (2018). Amide Activation in Ground and Excited States. Molecules. Retrieved February 28, 2026, from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved February 28, 2026, from [Link]
Sources
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- 7. 2-Chloro-4,6-dimethoxy-1,3,5-triazine - Wikipedia [en.wikipedia.org]
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- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)
Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-4,6-dimethoxy-1,3,5-triazine
Welcome to the technical support center for 2-Bromo-4,6-dimethoxy-1,3,5-triazine coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic strategies. Here, we address common challenges encountered during the coupling of this versatile reagent, providing in-depth, experience-driven guidance in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2-Bromo-4,6-dimethoxy-1,3,5-triazine is showing low to no yield. What are the likely causes and how can I improve it?
Low yields in Suzuki couplings involving halogenated triazines can stem from several factors.[1] A primary consideration is the activity of your palladium catalyst and the choice of base.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may have decomposed or been poisoned.[1]
-
Solution: Always use a fresh, high-quality catalyst and ligands. Ensure they are stored under appropriate inert conditions. For Suzuki reactions, consider a higher catalyst loading.[1]
-
-
Ineffective Base: The base might not be strong enough to facilitate the transmetalation step effectively.
-
Solution: A screening of different bases is recommended. For palladium-catalyzed couplings, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[1] The choice is substrate-dependent and may require optimization.
-
-
Sub-optimal Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.
-
Solution: These reactions often necessitate elevated temperatures, such as refluxing in a solvent like toluene or 1,4-dioxane.[1]
-
-
Degradation of Reagents: The boronic acid or the triazine starting material might be degrading under the reaction conditions.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and potential side reactions.[1]
-
Q2: I am observing the formation of multiple products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the selectivity for my desired mono-substituted product?
The formation of multiple products, such as di- or tri-substituted triazines, is a common issue when the reaction conditions are not finely controlled.[2] The key to achieving selectivity lies in leveraging the decreasing reactivity of the triazine ring with each successive substitution.[2]
Strategies for Enhancing Selectivity:
-
Temperature Control: This is the most critical parameter. The first substitution is typically carried out at low temperatures, around 0°C.[2]
-
Slow Addition of Nucleophile: Adding the nucleophile dropwise to the solution of 2-Bromo-4,6-dimethoxy-1,3,5-triazine helps to maintain a low concentration of the nucleophile, thus minimizing over-reaction.[2]
-
Choice of Base: For SNAr reactions, a non-nucleophilic organic base like diisopropylethylamine (DIEA) is commonly used to neutralize the HBr formed without competing with the primary nucleophile.[1]
Q3: My reaction is sluggish and not going to completion, even after extended reaction times. What can I do to drive the reaction forward?
A sluggish reaction can be attributed to several factors, including insufficient reactivity of the nucleophile, poor solubility of reagents, or inadequate reaction conditions.
Troubleshooting a Stalled Reaction:
-
Increase Reaction Temperature: For less reactive nucleophiles, a gradual increase in temperature is often necessary.[1] Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature.
-
Optimize Solvent System: Poor solubility of starting materials or intermediates can lead to a heterogeneous mixture and reduced reaction rates.[1] Aprotic solvents like THF, 1,4-dioxane, or DMF are often good choices. In some cases, a solvent mixture may be required to ensure all components remain in solution.[1]
-
Consider a More Reactive Analogue: While 2-Bromo-4,6-dimethoxy-1,3,5-triazine is a versatile reagent, its chloro-analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is also widely used and may exhibit different reactivity profiles.[3]
Q4: I am having difficulty purifying my final product. What are some common impurities and how can I effectively remove them?
Purification challenges often arise from the presence of unreacted starting materials, byproducts, or hydrolyzed triazine species.
Purification Strategies:
-
Hydrolysis Byproducts: The triazine ring can be susceptible to hydrolysis, especially under basic conditions, forming hydroxy-triazine byproducts.[1]
-
Solution: Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere.[1]
-
-
Similar Polarity of Components: The desired product may have a similar polarity to starting materials or byproducts, making separation by column chromatography difficult.
-
Removal of Boron Compounds (from Suzuki reactions): Boronic acid residues can complicate purification.
-
Solution: Repeatedly concentrating the reaction mixture from methanol can help remove boron compounds as volatile trimethyl borate.[5]
-
Troubleshooting Guide: Low Yield in SNAr Reactions
This guide provides a systematic approach to diagnosing and resolving low yield issues in nucleophilic aromatic substitution reactions with 2-Bromo-4,6-dimethoxy-1,3,5-triazine.
| Symptom | Potential Cause | Suggested Action & Rationale |
| No or minimal product formation | 1. Inactive Nucleophile: The nucleophile may be of poor quality or has degraded. | Action: Check the purity and integrity of the nucleophile. If necessary, use a freshly opened bottle or purify the existing stock. Rationale: A compromised nucleophile will not effectively displace the bromide. |
| 2. Incorrect Reaction Temperature: The temperature may be too low for the nucleophile's reactivity. | Action: Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. Rationale: Less reactive nucleophiles require higher activation energy.[2] | |
| 3. Inappropriate Base: The base may be too weak or sterically hindered. | Action: Screen alternative non-nucleophilic bases such as N-methylmorpholine (NMM) or proton sponge. Rationale: The base must be strong enough to deprotonate the nucleophile or scavenge HBr without interfering with the reaction. | |
| Formation of significant side products | 1. Hydrolysis of Triazine: Presence of water in the reaction. | Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: The triazine ring is sensitive to moisture, which can lead to the formation of undesired hydroxy-triazines.[1][4] |
| 2. Reaction with Solvent: The solvent may be reacting with the starting material or intermediates. | Action: Choose an inert solvent that is known to be compatible with the reaction chemistry (e.g., THF, DCM, 1,4-dioxane). Rationale: Protic or reactive solvents can compete with the desired nucleophilic attack. | |
| Incomplete conversion of starting material | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Action: Extend the reaction time and continue to monitor by TLC or LC-MS. Rationale: Some coupling reactions, especially with hindered substrates, can be slow.[2] |
| 2. Poor Solubility: One or more reagents are not fully dissolved. | Action: Try a different solvent or a solvent mixture to improve solubility. Gentle heating may also help. Rationale: A homogeneous reaction mixture generally leads to faster and more complete reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the mono-substitution of 2-Bromo-4,6-dimethoxy-1,3,5-triazine with a generic nucleophile (NuH).
Materials:
-
2-Bromo-4,6-dimethoxy-1,3,5-triazine
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Non-nucleophilic base (e.g., DIEA)
-
Anhydrous solvent (e.g., THF or DCM)
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)
Procedure:
-
Dissolve 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of the nucleophile (1.0-1.1 eq.) in the same anhydrous solvent.
-
To the triazine solution, add the base (1.1 eq.).
-
Slowly add the nucleophile solution dropwise to the stirred triazine solution at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup. Typically, this involves quenching the reaction with water or a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: A logical workflow for troubleshooting low yields in SNAr reactions.
Caption: A simplified reaction coordinate diagram for a typical SNAr mechanism.
References
- BenchChem. (2025). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Coupling Reactions.
- BenchChem. (n.d.). Purification methods for 2,4,6-Tribromo-1,3,5-triazine products.
- BenchChem. (2025). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Reactivity Control.
- University of California, Los Angeles. (n.d.). Workup Tricks: Reagents.
- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- BenchChem. (n.d.). Catalytic Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives.
- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- NIH. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines.
- PubMed. (2013). Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of Brominated 1,3,5-Triazines.
- Arkat USA. (2021). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES.
- BenchChem. (n.d.). An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tribromo-1,3,5-triazine.
- BenchChem. (n.d.). Applications of 2,4,6-Tribromo-1,3,5-triazine in Agrochemical Synthesis.
Sources
Troubleshooting low yield in Suzuki couplings with halogenated triazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low yields in Suzuki-Miyaura cross-coupling reactions involving halogenated 1,3,5-triazines. The electron-deficient nature of the triazine core presents unique challenges, and this document is designed to provide both mechanistic understanding and actionable solutions to overcome them.
Part 1: Initial Diagnosis & Troubleshooting Workflow
Low or no yield is the most common issue, but the underlying cause can vary significantly. Before diving into specific parameters, it's crucial to diagnose the reaction's outcome. Did it fail to start, stall midway, or produce undesired side products? This workflow provides a logical path for troubleshooting.
Caption: A logical workflow for diagnosing low-yield Suzuki couplings.
Part 2: Frequently Asked Questions (FAQs)
Reagent & Catalyst System Integrity
Q1: My reaction shows no product formation at all. What are the first things I should check?
A1: When a reaction fails to initiate, the root cause often lies in the fundamental integrity of your reagents and setup. Before re-optimizing, verify these critical points:
-
Reagent Quality: Ensure all solvents and reagents are anhydrous, as water can promote unwanted side reactions.[1] Use fresh, high-quality palladium catalysts and ligands, as they can degrade over time, especially if not stored properly under an inert atmosphere.
-
Catalyst Activity: The formation of "palladium black" (finely divided palladium metal) is a sign of catalyst decomposition and loss of activity.[2] This can be caused by impurities or exposure to oxygen.[2][3]
-
Inert Atmosphere: The entire catalytic cycle relies on maintaining palladium in its Pd(0) active state.[4] Oxygen can oxidize Pd(0) to inactive Pd(II), halting the reaction. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were thoroughly degassed.[1][5]
Q2: How do I select the right palladium catalyst and ligand for my halogenated triazine?
A2: The choice is dictated by the reactivity of the C-X bond on the triazine. The general reactivity order is I > Br > Cl.[6]
-
For Chloro-triazines: These are the most challenging substrates due to the strong C-Cl bond, which makes the initial oxidative addition step difficult.[5][7] You will need a highly active catalyst system. This typically involves using a Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][8] These ligands promote the oxidative addition step.[9]
-
For Bromo- and Iodo-triazines: These are more reactive, and standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[1] However, if yields are still low, switching to a more active ligand system used for chlorides can be beneficial.
| Parameter | Recommendation for Chloro-Triazines | Recommendation for Bromo/Iodo-Triazines | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Chloro-substrates require a more active catalyst system to facilitate the difficult oxidative addition step.[5][7] |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos), NHCs | Standard phosphines (PPh₃, dppf) | Electron-rich ligands accelerate oxidative addition, while bulky ligands promote the final reductive elimination step.[9] |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | Higher loading may be needed for less reactive substrates, but excessive amounts can lead to purification issues.[4] |
Q3: My reaction starts but seems to stop before completion. Why is my catalyst deactivating?
A3: Catalyst deactivation is a common problem, especially with nitrogen-containing heterocycles like triazines.[5][8] The lone pair of electrons on the triazine's nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[5]
-
Mechanism: This coordination can stabilize palladium intermediates, slowing down or preventing subsequent steps in the catalytic cycle. In some cases, this can lead to the aggregation and precipitation of inactive palladium black.[3]
-
Solution: Using bulky ligands like SPhos or XPhos can create a sterically hindered environment around the palladium atom, which can prevent the triazine substrate or product from binding and deactivating the catalyst.[8]
Side Reactions & Substrate Issues
Q4: I'm observing significant byproducts. What are the common side reactions and how can I minimize them?
A4: The three most common side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid (or ester) back to the corresponding arene, consuming your nucleophile.[9][10] It is often promoted by excessive water or a base that is too strong.[5]
-
Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct.[5] This side reaction is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[9]
-
Dehalogenation: This is the replacement of the halogen on your triazine with a hydrogen atom. This will be addressed in the next question.
Q5: My main byproduct is the dehalogenated triazine. How do I prevent this?
A5: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your triazine substrate to give the undesired Ar-H product.[6]
-
Source of Hydride: The Pd-H species can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[6]
-
Solutions:
-
Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often better choices to minimize this pathway.[6]
-
Temperature Control: Lowering the reaction temperature may help suppress dehalogenation, though this must be balanced with achieving a reasonable reaction rate.[4]
-
Ligand Choice: Switching to a different ligand system can sometimes alter the kinetics of the catalytic cycle to favor cross-coupling over dehalogenation.[6]
-
Q6: I am using 2,4,6-trichlorotriazine and want to achieve selective substitution. How can I control the reaction to get mono-, di-, or tri-substituted products?
A6: The reactivity of the chlorine atoms on the triazine core decreases with each successive substitution.[1] This inherent reactivity difference is the key to achieving selectivity.
-
Mono-substitution: This is the most facile reaction. It can typically be achieved by using 1.0 equivalent of the boronic acid at a low temperature, often around 0°C to room temperature.[1]
-
Di-substitution: After isolating the mono-substituted product, the second coupling will require more forcing conditions. This usually involves a higher reaction temperature (e.g., 60-80 °C) and a fresh charge of catalyst, base, and the second boronic acid.[2]
-
Tri-substitution: The final substitution is the most difficult and often requires high temperatures (reflux, >100 °C) and a highly active catalyst system to proceed to completion.[2] A one-pot procedure for the second and third couplings can sometimes be practical.[2]
Reaction Parameters & Solvents
Q7: What is the role of the base, and how do I choose the best one?
A7: The base is critical; it activates the boronic acid to facilitate the transmetalation step.[12] In this step, the organic group is transferred from boron to the palladium center. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which enhances the rate of this transfer.[4][12]
-
Choosing a Base: There is no universal best base. The optimal choice depends on the specific substrates and catalyst system. An initial screening is often necessary.[9]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are very common and effective.[1] Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing better results for challenging couplings.[13]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail, particularly in preventing dehalogenation.[6]
-
Fluorides (KF, CsF): Can be effective, especially when base-sensitive functional groups are present.[12]
-
| Base | Typical Equivalents | Common Solvents | Key Considerations |
| K₂CO₃ / Na₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | Standard, cost-effective choice. A good starting point for optimization.[1][14] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene, DMF | More basic and soluble than K₂CO₃. Often improves yields for difficult couplings.[13] |
| K₃PO₄ | 2-3 | Dioxane, Toluene | A strong but often milder option that can suppress dehalogenation side reactions.[6] |
Q8: How does solvent choice affect my reaction?
A8: The solvent must solubilize all reaction components, but it also plays a role in the catalytic cycle.[1]
-
Common Solvents: Aprotic solvents like 1,4-dioxane, toluene, or DMF are frequently used, often with a small amount of water to help dissolve the inorganic base.[1][15]
-
Solubility Issues: If your triazine starting material or product has poor solubility, the reaction may become heterogeneous and slow down or stop.[1][16] In such cases, switching to a solvent with higher solubilizing power like DMF or heating to a higher temperature might be necessary.[17]
Q9: What is the optimal temperature for the reaction?
A9: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing side reactions or decomposition.
-
Starting Point: For bromo-triazines, 80-100 °C is a common starting point.[4] For less reactive chloro-triazines, higher temperatures (100-110 °C or even higher) may be required.[5]
-
Optimization: If the reaction is sluggish, a careful increase in temperature can accelerate the desired coupling.[6] However, if side reactions like dehalogenation become prominent, a lower temperature may be beneficial.[4] Always monitor the reaction by TLC or LC-MS to determine the optimal balance.[4]
Q10: How critical is maintaining an inert atmosphere throughout the reaction?
A10: It is absolutely critical. As mentioned in Q1, the active catalyst is Pd(0), which is readily oxidized by atmospheric oxygen to an inactive Pd(II) state.[2] Failure to exclude oxygen is one of the most common reasons for low or zero yield.[5] This involves using dry, degassed solvents and ensuring the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and heating.[5]
Part 3: The Suzuki-Miyaura Catalytic Cycle & Protocols
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps, and a failure at any point will lead to low yield.
Caption: The core steps of the Suzuki-Miyaura catalytic cycle.[4]
Protocol: General Procedure for Suzuki Coupling of a Dichloro-Triazine
This is a representative starting protocol and must be optimized for specific substrates.
Materials:
-
Dichloro-substituted triazine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[4]
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[5]
-
Ligand (e.g., SPhos, 4 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)[5]
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the dichloro-triazine, arylboronic acid, palladium precatalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem Technical Support. (2025). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Coupling Reactions. BenchChem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem Technical Support. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- ResearchGate. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?.
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-5-(p-tolyl). BenchChem.
- Wang et al. (2025).
- BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- YouTube. (2024). Common Byproducts in Suzuki Coupling. YouTube.
- ResearchGate. (2018). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Reddit.
- Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- BenchChem Technical Support. (2025).
- Cernasov, D., & Bodoki, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. covasyn.com [covasyn.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Triazine Coupling Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for triazine functionalization. The 1,3,5-triazine scaffold is a privileged structure in drug discovery and materials science. However, functionalizing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) requires precise control over thermodynamics and kinetics.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling on triazine cores.
Core Workflow: Stepwise Functionalization
The functionalization of cyanuric chloride is governed by the stepwise deactivation of the triazine ring. As each electron-withdrawing chlorine atom is replaced by an electron-donating nucleophile, the activation energy for the subsequent substitution increases drastically.
Workflow for stepwise SNAr and Suzuki coupling of cyanuric chloride.
Troubleshooting FAQs: SNAr & Cross-Coupling
Q1: Why do my sequential substitutions on cyanuric chloride yield an inseparable mixture of mono-, di-, and tri-substituted products?
A1: This is a classic symptom of poor thermal control. Cyanuric chloride has [1]. The first chlorine substitution is highly exothermic and occurs rapidly at 0 °C. If the reaction is not strictly maintained in an ice bath, the localized heat will provide the activation energy needed for the second substitution to occur prematurely. Solution: Always pre-cool your solvent and base. Add the nucleophile dropwise to dissipate heat. Do not allow the internal temperature to exceed 5 °C during the first substitution[2].
Q2: My amine substitution stalls at ~50% conversion. Should I add more nucleophile?
A2: No, you likely need more base. The SNAr reaction produces stoichiometric hydrochloric acid (HCl) as a byproduct. If un-scavenged, this HCl rapidly protonates your remaining amine nucleophile, rendering it non-nucleophilic[3].
Solution: Ensure you are using an appropriate acid scavenger. Weak inorganic bases like
Q3: Why is DIPEA preferred over Triethylamine (TEA) for triazine functionalization?
A3: While both are tertiary amines, TEA is less sterically hindered. Because cyanuric chloride is a highly aggressive electrophile, TEA can act as a competing nucleophile, forming unstable quaternary ammonium triazine salts that lead to degradation and lower yields. The bulky isopropyl groups on DIPEA prevent this nucleophilic attack, making it a strictly non-nucleophilic base[4].
Q4: I experienced a violent runaway reaction when scaling up my synthesis in DMF. What happened?
A4: Cyanuric chloride is incompatible with Dimethylformamide (DMF) and can undergo highly exothermic degradation. This reaction often exhibits a deceptive induction period before violently evolving heat and gas[3]. Solution: Never use DMF for the initial substitutions of cyanuric chloride. Switch to aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Acetone[4],[3].
Q5: Does the order of nucleophile addition matter if I am adding both alcohols (O-nucleophiles) and amines (N-nucleophiles)?
A5: Yes. Always introduce O-nucleophiles before N-nucleophiles. Amines are strong electron donors; they push electron density into the triazine
Q6: My Suzuki coupling on a monochlorotriazine intermediate is sluggish. How should I optimize the solvent?
A6: The electron-rich nature of a disubstituted monochlorotriazine makes the Palladium oxidative addition step difficult. Solution: [6] for triazine Suzuki couplings. Unlike Toluene or Acetonitrile, the ethereal oxygens in Dioxane help stabilize the active Palladium intermediates at elevated temperatures (90–100 °C) while maintaining excellent solubility for both the polar triazine core and the boronic acid.
Quantitative Optimization Data
Table 1: Stepwise SNAr Temperature and Reagent Guidelines
Use this table to select the correct thermodynamic parameters for each C-N or C-O bond formation step.
| Substitution Step | Target Temperature | Preferred Solvents | Preferred Base | Approx. Time |
| 1st Substitution | 0–5 °C | THF, Acetone, ACN | 1–2 hours | |
| 2nd Substitution | 25–35 °C (Ambient) | THF, ACN, DCM | DIPEA, | 4–12 hours |
| 3rd Substitution | 80–110 °C (Reflux) | 1,4-Dioxane | DIPEA (Excess) | 12–24 hours |
Table 2: Suzuki-Miyaura Coupling Parameters for Chlorotriazines
Optimized conditions for C-C bond formation on deactivated monochlorotriazines.
| Parameter | Optimal Choice | Sub-optimal / Avoid | Mechanistic Rationale |
| Solvent | 1,4-Dioxane | DMF, Water, Toluene | Dioxane stabilizes Pd(0) and prevents runaway degradation seen with DMF[6]. |
| Base | |||
| Temperature | 90–100 °C | < 60 °C | High thermal energy is required to overcome the activation barrier for oxidative addition into the electron-rich C-Cl bond. |
Self-Validating Experimental Protocols
Protocol A: Sequential One-Pot Synthesis of Disubstituted Monochlorotriazines
This protocol utilizes Acetonitrile (ACN) and DIPEA to allow two sequential substitutions without intermediate isolation[4].
-
Preparation: Dissolve cyanuric chloride (1.0 equiv) in anhydrous ACN (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
First Substitution (0 °C): Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0 °C.
-
Nucleophile 1 Addition: Prepare a suspension of Amine 1 (1.0 equiv) and DIPEA (1.15 equiv) in ACN. Add this mixture dropwise to the cyanuric chloride solution over 15 minutes.
-
Validation Check: The reaction mixture should become homogeneous, and TLC (Hexanes/EtOAc) should show the complete disappearance of the high-Rf cyanuric chloride spot within 2 hours.
-
-
Second Substitution (Ambient): Remove the ice bath. Add a solution of Amine 2 (1.0 equiv) and DIPEA (1.15 equiv) in ACN in one portion. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.
-
Workup & Validation: Concentrate the solvent under reduced pressure. Pour the residue over crushed ice.
-
Validation Check: The sudden change in polarity will force the disubstituted monochlorotriazine to precipitate as a white/off-white solid[3]. Filter, wash with cold distilled water to remove DIPEA-HCl salts, and dry under high vacuum.
-
Protocol B: Suzuki-Miyaura Coupling of Monochlorotriazines
Optimized for sluggish, electron-rich triazine electrophiles.
-
Reagent Loading: In an oven-dried Schlenk flask, combine the disubstituted monochlorotriazine (1.0 equiv), Arylboronic acid (1.2 equiv),
(2.0 equiv), and (0.05 equiv). -
Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M) to the flask.
-
Degassing: Purge the mixture with Argon or Nitrogen using standard Schlenk line techniques (Freeze-Pump-Thaw x3) to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.
-
Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12–16 hours.
-
Validation Check: The reaction mixture will typically transition from a pale yellow suspension to a dark brown/black mixture as the catalytic cycle progresses and trace palladium black precipitates.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.
References
-
Triazine-wingtips accelerated NHC-Pd catalysed carbonylative Suzuki cross- coupling reaction - SSRN. ssrn.com.[Link]
-
Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.[Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. acs.org.[Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES - Rasayan Journal of Chemistry. rasayanjournal.co.in.[Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. researchgate.net.[Link]
Sources
How to prevent hydrolysis of bromo-triazine reagents during synthesis
Welcome to the technical support center for bromo-triazine reagents. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in synthetic chemistry: the prevention of reagent hydrolysis. The electron-deficient nature of the 1,3,5-triazine ring makes it highly susceptible to nucleophilic attack, and water, even in trace amounts, can act as a nucleophile, leading to unwanted side reactions.[1] This guide provides in-depth, field-proven insights and actionable protocols to help you minimize hydrolysis, maximize yield, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind bromo-triazine hydrolysis. Understanding the "why" is the first step toward effective prevention.
Q1: What is bromo-triazine hydrolysis and why is it a significant problem?
A1: Bromo-triazine hydrolysis is a chemical reaction where a bromine atom on the triazine ring is substituted by a hydroxyl (-OH) group from a water molecule. This nucleophilic aromatic substitution (SNAr) reaction converts your active bromo-triazine reagent into a less reactive, and often undesired, hydroxy-triazine byproduct.
This poses several significant problems in a synthetic workflow:
-
Reduced Yield: The active reagent is consumed by this side reaction, directly lowering the potential yield of your desired product.
-
Purification Challenges: The resulting hydroxy-triazine byproducts often have similar polarities to the desired substituted products, making separation by standard techniques like column chromatography difficult and time-consuming.[2]
-
Reaction Stalling: In sequential substitution reactions, the formation of a hydroxy-triazine can deactivate the ring, preventing further desired substitutions from occurring efficiently.
Q2: What are the primary factors that drive the hydrolysis of bromo-triazine reagents?
A2: The hydrolysis of bromo-triazines is primarily influenced by three critical experimental parameters:
-
Presence of Water: Water is the reactant in the hydrolysis reaction. Its presence, whether from solvents, reagents, or atmospheric moisture, is the most direct cause of hydrolysis. Monohalogeno-triazine derivatives are generally more resistant to hydrolysis than their dihalogeno counterparts.[3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][5][6] Reactions requiring harsh conditions or elevated temperatures are particularly at risk. While heating is often necessary to drive sluggish reactions, especially for secondary or tertiary substitutions, it creates a narrow processing window that must be carefully managed to avoid hydrolysis.[2]
-
pH and Choice of Base: The reaction is sensitive to pH. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[1][7] The use of aqueous inorganic bases (e.g., NaOH, K₂CO₃) can introduce water and create a highly alkaline environment conducive to hydrolysis.
Q3: How does the solvent choice impact the rate of hydrolysis?
A3: Solvent selection is critical. The ideal solvent should fully dissolve the reagents while being inert to the reaction.
-
Aprotic Solvents are Preferred: Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane, and Acetonitrile (MeCN) are highly recommended.[1][8] They do not participate in the hydrolysis reaction.
-
Protic Solvents are Problematic: Protic solvents (like alcohols or water) can act as nucleophiles and should be avoided unless they are the intended reactant.
-
Solvent Polarity: Increasing the polarity of the solvent can increase the reaction rate. For sluggish reactions, switching to a more polar, anhydrous, aprotic solvent can be beneficial, but it's crucial to ensure the solvent is rigorously dried.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and solve specific problems encountered during your synthesis.
Q4: My reaction yield is low, and I observe a byproduct with a mass corresponding to the replacement of Br with OH. What is the likely cause and how do I fix it?
A4: This is a classic sign of hydrolysis. The presence of a mass shift of -17 (Br replaced by OH) on your mass spectrometry data is strong evidence.
-
Probable Cause: The most likely culprit is the presence of water in your reaction system.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: All glassware should be rigorously flame- or oven-dried before use. Solvents must be of anhydrous grade and preferably freshly distilled or passed through a solvent purification system. Reagents, especially hygroscopic bases, should be handled in a dry environment (e.g., a glovebox or under a positive pressure of inert gas).[1][2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the system.[1]
-
Temperature Control: If the reaction was heated, consider if the temperature was too high or applied for too long. Run a trial at a lower temperature for a longer duration to find the optimal balance.
-
Q5: The third substitution on my triazine core is not proceeding to completion. When I increase the temperature, I get decomposition and hydrolysis. What should I do?
A5: This is a common challenge because the reactivity of the triazine ring decreases with each successive substitution due to increased electron density.[2][9] Simply increasing the temperature is often counterproductive as it accelerates hydrolysis faster than the desired substitution.
-
Probable Cause: The di-substituted triazine is significantly less electrophilic than the starting material, requiring more energy to react. However, this energy input is also promoting the hydrolysis side reaction.
-
Recommended Solutions:
-
Optimize the Base: Instead of an inorganic base, use a non-nucleophilic, organic base like Diisopropylethylamine (DIEA) to scavenge the HBr produced without introducing water or acting as a competing nucleophile.[2]
-
Change the Solvent: Switch to a higher-boiling point anhydrous aprotic solvent (e.g., Dioxane or Toluene) to allow for higher, controlled temperatures without excessive pressure buildup.
-
Use a More Reactive Nucleophile (if possible): If the chemistry allows, consider converting your nucleophile to a more reactive form (e.g., converting an alcohol to its more nucleophilic alkoxide with a strong, non-nucleophilic base like NaH before addition).
-
Catalyst-Driven Reactions: For certain substitutions, such as Suzuki or Sonogashira couplings, ensure your catalyst and ligands are fresh and active. Consider increasing the catalyst loading as a last resort.[2]
-
Q6: My reaction is too fast and difficult to control, leading to a mixture of mono-, di-, and tri-substituted products, including some hydrolyzed species. How can I improve selectivity?
A6: This indicates that the reaction is highly exothermic and/or your nucleophile is very reactive. The heat generated can create localized hot spots, promoting over-substitution and hydrolysis.
-
Probable Cause: Poor control over the reaction rate and temperature.
-
Recommended Solutions:
-
Lower the Temperature: Perform the reaction at 0°C or even lower (e.g., -20°C) using an appropriate cooling bath.[10] This is standard practice for the first substitution on highly reactive triazines like 2,4,6-tribromo-1,3,5-triazine.
-
Slow, Controlled Addition: Add the nucleophile (and base, if added concurrently) dropwise to the solution of the bromo-triazine using a syringe pump. This maintains a low concentration of the nucleophile, favoring mono-substitution and allowing for better heat dissipation.[10]
-
Use a More Dilute Solution: Increasing the solvent volume can help to better manage the heat evolved during the reaction.[10]
-
Summary of Key Parameters to Prevent Hydrolysis
| Parameter | Condition to Minimize Hydrolysis | Rationale & Key Considerations |
| Water Content | Strictly Anhydrous | Water is the primary reactant for hydrolysis. Use anhydrous solvents, oven-dried glassware, and an inert atmosphere.[1][2] |
| Temperature | As low as feasible for the reaction to proceed | Higher temperatures accelerate hydrolysis.[4][5] For sequential substitutions, carefully increase temperature in a stepwise manner (e.g., 0°C for 1st, RT for 2nd, heat for 3rd).[9][10] |
| Solvent | Anhydrous, Aprotic (e.g., THF, DCM, Dioxane) | Aprotic solvents do not participate in hydrolysis. Their polarity can be tuned to optimize reaction rates. |
| Base | Non-nucleophilic, hindered organic base (e.g., DIEA) | Avoids introducing water (unlike aqueous inorganic bases) and does not compete with the desired nucleophile.[2] |
Visualized Mechanisms and Workflows
Understanding the reaction pathway and having a clear troubleshooting strategy are essential for success.
Mechanism of Bromo-Triazine Hydrolysis
The diagram below illustrates the SNAr mechanism for the hydrolysis of a bromo-triazine. Water acts as the nucleophile, attacking an electron-deficient carbon atom and ultimately displacing the bromide ion.
Caption: SNAr hydrolysis pathway of a bromo-triazine.
Troubleshooting Workflow for Bromo-Triazine Reactions
When faced with a problematic reaction, a systematic approach is key. Use this workflow to diagnose issues related to potential hydrolysis.
Caption: Systematic workflow for troubleshooting hydrolysis.
Experimental Protocol: Minimizing Hydrolysis in a Sequential Substitution
This protocol provides a general, robust method for the sequential substitution of 2,4,6-tribromo-1,3,5-triazine, with critical steps highlighted to prevent hydrolysis.
Objective: To synthesize a di-substituted triazine by reacting 2,4,6-tribromo-1,3,5-triazine with two different nucleophiles sequentially.
Materials:
-
2,4,6-tribromo-1,3,5-triazine
-
Nucleophile 1 (Nu¹-H)
-
Nucleophile 2 (Nu²-H)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried round-bottom flask with stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
Procedure:
Step 1: First Substitution (Mono-substitution)
-
Setup: Assemble the flame-dried flask under a positive pressure of Argon.
-
Reagents: Dissolve 2,4,6-tribromo-1,3,5-triazine (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the initial exothermic reaction.[1]
-
Addition: In a separate syringe, prepare a solution of Nucleophile 1 (1.0 eq.) and DIEA (1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred triazine solution over 30 minutes.
-
Reaction: Stir the reaction at 0°C. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
Step 2: Second Substitution (Di-substitution)
-
Warming: Once the first substitution is complete, allow the reaction mixture to warm to room temperature.
-
Addition: In a new syringe, add Nucleophile 2 (1.0 eq.) and DIEA (1.1 eq.). Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir at room temperature. The second substitution is typically slower. Gentle heating (e.g., 40-50°C) may be required. Monitor the reaction progress carefully to avoid prolonged heating which could induce hydrolysis.[2]
-
Work-up: Once the reaction is complete, quench with a small amount of water (now that the reactive species are consumed). Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Coupling Reactions.
- Alia, H. A., Ismail, M. A., & Ghaith, E. A. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
- Klouda, D. V. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
- Kaiser, C. (1965). US Patent 2,513,264A - Triazine derivatives and methods of preparing the same.
- BenchChem. (2025). Technical Support Center: 2,4,6-Tribromo-1,3,5-triazine Reactivity Control.
- Ross, S. D. (2021).
- Shaw, R. A., & Stratton, P. (1968). 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine. Journal of the Chemical Society B: Physical Organic.
- Jie, J., et al. (2001). Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. Industrial & Engineering Chemistry Research.
- Mackinnon, M., & Hyne, J. (1971). The Temperature Dependence of Transition State Volumes in Hydrolysis Reactions. Canadian Journal of Chemistry.
- Duus, F., & Wolf, W. (1970).
- Duus, F. (1976). Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2513264A - Triasine derivatives and methods of - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Purification strategies for 2-Bromo-4,6-dimethoxy-1,3,5-triazine reaction products
Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) . As a highly reactive, next-generation triazine-based coupling agent, BDMT is increasingly utilized in drug development for the synthesis of sterically hindered amides and peptides. While its reactivity surpasses that of its chlorinated analog (CDMT), the downstream purification of its reaction products requires precise physicochemical control. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity isolations.
Core Principles of BDMT Coupling (The "Why")
To purify a reaction mixture, you must first understand the causality of the byproduct formation. BDMT operates via a dehydrative condensation mechanism similar to that of CDMT and DMTMM ()[1].
-
Activation: BDMT reacts with a tertiary amine (typically N-methylmorpholine, NMM) to form a highly reactive quaternary ammonium intermediate. The bromide leaving group in BDMT accelerates this step compared to CDMT.
-
Esterification: This intermediate reacts with a carboxylic acid to yield an active triazinyl ester (2-acyloxy-4,6-dimethoxy-1,3,5-triazine).
-
Amidation: Subsequent nucleophilic attack by an amine yields the target amide and releases the primary byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (HDMT) , alongside NMM·HBr salts ()[2].
Troubleshooting & FAQs
Q1: I am detecting high levels of the triazinone byproduct (HDMT) in my final amide product. How can I remove it without resorting to column chromatography? A: You can exploit differential solubility. HDMT (and its tautomer, 4,6-dimethoxy-1,3,5-triazin-2(1H)-one) is highly polar and exhibits excellent aqueous solubility, especially under mildly basic conditions. Washing the organic phase (e.g., Dichloromethane or Ethyl Acetate) with saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate any residual HDMT, partitioning it entirely into the aqueous layer[2].
Q2: My isolated active triazinyl ester degrades during silica gel flash chromatography. What is causing this, and how do I prevent it? A: Triazinyl active esters are highly susceptible to hydrolysis when exposed to the acidic silanol groups on standard silica gel, especially in the presence of trace moisture ()[3]. To prevent this, you must neutralize the silica gel by pre-treating it with 1% Triethylamine (TEA) in your non-polar eluent. Alternatively, bypass chromatography entirely; the active ester is stable enough to be used in situ for the subsequent amidation step.
Q3: I see unreacted BDMT in my NMR spectrum. How do I selectively eliminate it? A: Unlike HDMT, unreacted BDMT is relatively non-polar and will co-elute with your target amide in the organic phase. To remove it, stir the crude organic mixture vigorously with a 0.1 M aqueous Sodium Hydroxide (NaOH) or saturated NaHCO₃ solution for 30–60 minutes prior to phase separation. The mild base will hydrolyze the unreacted BDMT into the water-soluble HDMT, which is then easily washed away[1].
Physicochemical Data for Purification Planning
| Component | Role in Reaction | Solubility Profile | Recommended Removal Strategy |
| Target Amide | Desired Product | Soluble in DCM/EtOAc; Insoluble in Water. | Retained in the organic phase. |
| HDMT | Primary Byproduct | Highly soluble in water and mild base. | Aqueous extraction (Sat. NaHCO₃). |
| NMM·HBr | Byproduct (Salt) | Highly soluble in water. | Aqueous extraction (Water or mild acid). |
| BDMT | Unreacted Reagent | Soluble in DCM/EtOAc. | Hydrolyze with mild base to HDMT, then aqueous wash. |
| Active Ester | Intermediate | Soluble in aprotic organics; moisture sensitive. | Isolate via TEA-deactivated silica or use in situ. |
Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Extraction for Amide Isolation
This protocol is designed to isolate highly lipophilic amides while systematically eliminating BDMT, HDMT, and NMM·HBr.
-
Step 1: Quenching & Hydrolysis. Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per mmol of substrate). Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously at room temperature for 45 minutes.
-
Validation Checkpoint: Test the pH of the aqueous layer. It must be ≥ 8.0 to ensure complete deprotonation of HDMT and hydrolysis of unreacted BDMT.
-
-
Step 2: Phase Separation. Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely. Collect the lower organic (DCM) layer.
-
Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (UV 254 nm). The highly UV-active HDMT should be exclusively visible at the baseline of the aqueous spot.
-
-
Step 3: Acidic Wash (Optional). If excess amine starting material is present, wash the organic layer with 0.1 M HCl (1x volume), followed by a final brine wash.
-
Step 4: Drying & Concentration. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.
Protocol B: Deactivated Silica Chromatography for Active Esters
Use this protocol only if isolation of the highly reactive triazinyl ester intermediate is strictly required.
-
Step 1: Silica Deactivation. Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA). Pack the column and flush with 3 column volumes of the 1% TEA/Hexanes solution.
-
Validation Checkpoint: Collect a few drops of the eluent and apply to wet pH paper. The paper should indicate a basic environment (pH ~9), confirming the silanol groups are neutralized.
-
-
Step 2: Loading. Dissolve the crude active ester in a minimum amount of anhydrous DCM. Load carefully onto the column.
-
Step 3: Elution. Elute rapidly using a gradient of Hexanes/EtOAc (anhydrous). Minimize the time the compound spends on the column to prevent spontaneous degradation.
Workflow Visualization
Figure 1: Workflow for the purification of BDMT-mediated amide coupling products via phase separation.
References
-
Kunishima, M., Kawachi, C., Morita, J., Terao, K., Iwasaki, F., & Tani, S. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: an efficient condensing agent leading to the formation of amides and esters. Tetrahedron, 55(46), 13159-13170. URL:[Link]
-
Wikipedia Contributors. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Lim, S., et al. (2022). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. ACS Omega, 7(36), 32163–32171. URL:[Link]
Sources
Managing temperature for controlled sequential substitution on triazine core
Topic: Managing Temperature for Controlled Sequential Substitution on Cyanuric Chloride
Executive Summary: The Thermodependent Mechanism
Why Temperature Matters: The sequential substitution of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine or TCT) is governed by electronic deactivation . TCT is highly electron-deficient, making it extremely reactive toward nucleophiles.
-
Step 1: The first chlorine is displaced by a nucleophile. This nucleophile (typically an amine or alkoxide) donates electron density into the ring via resonance.
-
The Consequence: The remaining carbon centers become less electrophilic. Consequently, the activation energy required for the second substitution increases, necessitating a higher temperature. This pattern repeats for the third substitution, which requires forcing conditions (high heat).
Module 1: Standard Operating Procedures (SOP)
The "0-RT-Reflux" Rule
The industry-standard protocol follows a strict temperature ramp to ensure selectivity. Deviating from this ramp is the primary cause of impurity formation (over-substitution).
| Step | Target Substitution | Temperature Window | Reaction Time (Approx) | Critical Control Point |
| 1 | Mono-substitution | 0°C – 5°C | 2 – 4 Hours | Exotherm Control: Add nucleophile slowly to keep T < 5°C. |
| 2 | Di-substitution | 30°C – 45°C | 4 – 12 Hours | Monitoring: Ensure Step 1 is complete by TLC/HPLC before warming. |
| 3 | Tri-substitution | 80°C – 110°C | 12 – 24 Hours | Solvent Choice: Solvent boiling point must exceed 80°C (e.g., Dioxane, Toluene). |
Visual Workflow: Sequential Substitution Pathway
The following diagram illustrates the critical decision nodes and temperature gates for the synthesis.
Caption: Sequential substitution logic showing temperature gates (solid lines) and common failure modes (dotted lines).
Module 2: Troubleshooting & FAQs
Category A: Selectivity Issues (Over/Under-Reaction)
Q1: I am targeting the mono-substituted product, but LC-MS shows 15% di-substituted impurity. I kept the bath at 0°C. What went wrong? Diagnosis: Localized heating (Exotherms). Explanation: The reaction between TCT and nucleophiles (especially amines) is highly exothermic. Even if your ice bath is at 0°C, the internal temperature at the point of dropwise addition can spike to 20°C+, triggering the second substitution immediately. Corrective Action:
-
Internal Probe: Place a thermometer inside the reaction flask, not just in the bath.
-
Dilution: Dilute your nucleophile further before addition.
-
Rate: Slow the addition rate. If the internal temp rises above 5°C, stop addition until it cools.
Q2: My third substitution (Step 3) is stalled at 60% conversion after 24 hours. I am refluxing in THF. Diagnosis: Insufficient thermal energy due to solvent limitation. Explanation: The third chlorine is on an electron-rich ring (deactivated by two previous donors). Displacing it requires significant energy (typically >80°C). THF boils at 66°C, which is often insufficient to overcome the activation energy barrier for the final step. Corrective Action:
-
Solvent Swap: Switch to a higher-boiling solvent like 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C) .
-
Pressure: If you must use THF (solubility reasons), perform the reaction in a sealed pressure tube to safely reach 90°C.
Category B: Solubility & Hydrolysis
Q3: A white precipitate formed immediately upon adding TCT to the solvent, before I added my nucleophile. Diagnosis: Hydrolysis (Formation of Cyanuric Acid derivatives). Explanation: TCT is sensitive to moisture. If your solvent (Acetone/THF) is "wet," water acts as a nucleophile. The resulting hydroxy-triazines are often insoluble in organic solvents, precipitating as white solids. Corrective Action:
-
Dry Solvents: Use anhydrous solvents stored over molecular sieves.
-
Order of Ops: Dissolve TCT, cool to 0°C, and immediately begin the reaction. Do not let TCT solutions sit idle, as atmospheric moisture can degrade them.
Q4: My amine nucleophile is a hydrochloride salt. When I add it, nothing happens. Diagnosis: Protonation of the nucleophile. Explanation: Amine salts are not nucleophilic. They must be free bases to react. Furthermore, the substitution reaction produces HCl. If this acid is not neutralized, it will protonate your remaining amine, killing the reaction. Corrective Action:
-
Base Scavenger: You must use a base (e.g.,
, DIPEA, or NaOH). -
Stoichiometry: Ensure you have at least 1 equivalent of base to neutralize the HCl produced. If using an amine salt, add an extra equivalent of base to free the amine first.
Module 3: Detailed Experimental Protocol (Generic 1-2-3 Sequence)
Reagents:
-
Cyanuric Chloride (TCT)[1]
-
Base (
or DIPEA) -
Solvent (Acetone for Steps 1-2, Dioxane for Step 3)
Step 1: The Cold Phase (Mono-substitution)
-
Add 1.1 eq of Base (e.g.,
dissolved in water or solid). -
Add 1.0 eq of Nucleophile A dropwise over 30 mins.
-
Critical: Monitor internal temp; do not exceed 5°C.
-
-
Stir at 0°C for 2 hours. Verify consumption of TCT via TLC.[3][5]
Step 2: The Ambient Phase (Di-substitution)
-
To the same reaction vessel, add 1.0 eq of Nucleophile B .
-
Add 1.1 eq of Base.
-
Remove ice bath and allow to warm to Room Temperature (25°C) .
-
Stir for 4–6 hours.
-
Note: If reaction is sluggish, warm gently to 35°C, but avoid exceeding 45°C.
-
Step 3: The Hot Phase (Tri-substitution)
-
Solvent Switch (if necessary): If Acetone is used, evaporate solvent and re-dissolve residue in 1,4-Dioxane .
-
Add 1.2–1.5 eq of Nucleophile C (excess is often required here).
-
Add 2.0 eq of Base.
-
Heat to Reflux (100–105°C) overnight.
-
Monitor via LC-MS for the disappearance of the di-substituted intermediate.
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
Mittal, A., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
-
BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride.
-
U.S. National Institutes of Health (PMC). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX.
Sources
Technical Support Center: Minimizing Racemization in Peptide Synthesis with Triazine Reagents
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical aspect of peptide chemistry: the minimization of racemization when using triazine-based coupling reagents. The preservation of stereochemical integrity is paramount to the biological activity of synthetic peptides, and this resource offers field-proven insights and troubleshooting strategies to ensure the highest purity of your target molecules.
Understanding Racemization in the Context of Triazine Reagents
Racemization is the loss of stereochemical purity at a chiral center, leading to a mixture of enantiomers or diastereomers. In peptide synthesis, this can significantly compromise the biological function of the final peptide.[1] The mechanism of racemization during peptide bond formation is primarily twofold: direct enolization via proton abstraction from the α-carbon of the activated amino acid, and the formation of a 5(4H)-oxazolone intermediate, which is prone to tautomerization.[2][3]
Triazine reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are highly efficient coupling agents.[4][5] They activate the carboxylic acid of the incoming amino acid to form a reactive intermediate that readily undergoes nucleophilic attack by the N-terminal amine of the growing peptide chain.[6] While generally associated with low levels of racemization, improper reaction conditions can still lead to significant loss of chiral purity.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing actionable solutions grounded in chemical principles.
Question 1: I'm observing significant racemization with my triazine reagent, even though it's considered "low-racemization." What are the likely causes?
Answer: Several factors can contribute to unexpected levels of racemization, even with reliable reagents like DMTMM. The most common culprits are:
-
Base Selection and Concentration: The choice and amount of base used are critical.[1] Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[1][8]
-
Reaction Temperature: Elevated temperatures significantly increase the rate of racemization.[1][9]
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[1][11][12]
Question 2: Which amino acids are most susceptible to racemization when using triazine reagents?
Answer: While any chiral amino acid can undergo racemization, some are particularly prone due to their side-chain chemistry.[1]
-
Histidine (His): The imidazole side chain can act as a catalyst for racemization.[1][13][14]
-
Cysteine (Cys): The thiol group in the side chain can also promote racemization.[1][13]
-
Phenylalanine (Phe) and Serine (Ser): These amino acids have also been noted for their susceptibility to racemization under certain conditions.[1]
Question 3: How can I accurately quantify the level of racemization in my synthetic peptide?
Answer: Accurate quantification is essential for optimizing your synthesis protocol. The most common method involves acid hydrolysis of the peptide followed by chiral analysis of the resulting amino acids.
-
Protocol: Quantification of Racemization using Chiral HPLC
-
Peptide Hydrolysis: Subject the purified peptide to complete acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Sample Preparation: Dry the hydrolysate to remove the acid and then re-dissolve the amino acid mixture in a suitable buffer.[1]
-
Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column.[1] Use an appropriate mobile phase to separate the D- and L-enantiomers of each amino acid.[1] The percentage of the D-isomer relative to the total amount of that amino acid corresponds to the level of racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic advantage of using a triazine reagent like DMTMM over a traditional carbodiimide like DCC or EDC?
A1: Triazine reagents like DMTMM offer a key advantage in their activation mechanism.[6][15] They form a highly reactive triazinyl active ester, which is generally less prone to forming the problematic 5(4H)-oxazolone intermediate compared to the O-acylisourea intermediate formed by carbodiimides.[2] This difference in the reactive intermediate contributes to the lower racemization potential of triazine reagents. Furthermore, the byproducts of triazine-mediated couplings are typically water-soluble, simplifying their removal during workup.[4]
Q2: Can the choice of N-terminal protecting group influence racemization?
A2: Yes, the N-terminal protecting group can have an impact. The commonly used Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (e.g., piperidine in DMF). While the deprotection step itself is not the primary source of racemization during coupling, residual base can carry over into the coupling step and contribute to an overall more basic environment, which can increase the risk of racemization.[2]
Q3: Are there any additives that can be used with triazine reagents to further suppress racemization?
A3: While triazine reagents are often used without additives, in cases of particularly sensitive amino acids or fragment condensations, the addition of a racemization-suppressing agent can be beneficial. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less susceptible to racemization.[1]
Experimental Protocols & Data
Protocol 1: Standard Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS) with DMTMM
This protocol outlines a general procedure for a manual coupling reaction on a resin support using the Fmoc/tBu strategy.[4]
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[16]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[1]
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove piperidine and byproducts.[4][17]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the N-Fmoc protected amino acid and 3 equivalents of DMTMM in DMF.
-
Add 6 equivalents of a suitable base (e.g., NMM).
-
Add this activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[1]
-
Monitoring: Perform a Kaiser test or other suitable qualitative test to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.[4][16]
Data Presentation: Impact of Reaction Conditions on Racemization
The following table summarizes the influence of different bases and temperatures on the percentage of D-isomer formation for a model coupling reaction.
| Coupling Reagent | Base | Temperature (°C) | % D-Isomer Formation |
| DMTMM | DIPEA | 25 | 5.2% |
| DMTMM | NMM | 25 | 1.8% |
| DMTMM | NMM | 0 | <0.5% |
Data is illustrative and based on general trends reported in the literature.
Visualizing the Chemistry
Mechanism of Peptide Coupling and Racemization
Caption: Competing pathways of peptide bond formation and racemization.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
- Marks, C. L., & Miller, S. L. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Origins of Life and Evolution of Biospheres.
- Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Pharmaceuticals.
- MDPI. (2023).
- Romoff, T. T., et al. (n.d.). 7.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2011).
- ResearchGate. (n.d.).
- AAPPTec. (n.d.).
- Miyazawa, T., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research.
- ResearchGate. (2018).
- National Center for Biotechnology Information. (n.d.).
- ACS Omega. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins.
- National Center for Biotechnology Information. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins.
- Biotage. (2023). Green solvents for solid phase peptide synthesis.
- Grokipedia. (n.d.). DMTMM.
- Wikipedia. (n.d.). DMTMM.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).
- Journal of the American Chemical Society. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis.
- PubMed. (n.d.).
- National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Synfacts. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- ResearchGate. (n.d.).
- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Slideshare. (n.d.).
- PubMed. (2018). 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- AAPPTec. (n.d.). How to Synthesize a Peptide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DMTMM - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. creation.com [creation.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. grokipedia.com [grokipedia.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
Challenges in the synthesis of asymmetrically substituted triazines
The following guide is structured as a Technical Support Center for researchers working with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its derivatives. It prioritizes troubleshooting, mechanistic logic, and validated protocols.
Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Cyanuric Chloride Functionalization
Core Logic: The "Temperature-Reactivity" Ladder
User Query: "I need to attach three different nucleophiles to the triazine core. Which one do I add first, and how do I prevent mixtures?"
Expert Insight:
The synthesis of asymmetrically substituted triazines relies on the Stepwise Nucleophilic Aromatic Substitution (
-
Step 1 (Trichloro): Highly reactive. Reacts with weak nucleophiles at 0°C .
-
Step 2 (Dichloro): Moderately reactive. Requires stronger nucleophiles or elevated temperature (RT to 40°C ).
-
Step 3 (Monochloro): Deactivated. Requires strong nucleophiles and forcing conditions (Reflux >80°C ).
The "Weakest First" Rule: To maximize selectivity, always introduce your weakest nucleophile first.
-
Why? The starting material (cyanuric chloride) is so electrophilic that a strong nucleophile (like a primary aliphatic amine) will often react twice (disubstitution) even at 0°C. A weak nucleophile (e.g., aniline, neutral alcohol) will react cleanly once.
-
Order of Addition:Alcohol/Aniline (Weak)
Thiol/Amine (Medium) 1° Amine (Strong) .
Visualization: The Reactivity Workflow
Figure 1: The stepwise deactivation of the triazine ring dictates the temperature and order of nucleophile addition.
Troubleshooting Tickets (FAQ)
Ticket #101: "I'm getting a mixture of mono- and di-substituted products in Step 1."
Diagnosis: You likely used a nucleophile that is too strong (e.g., an aliphatic amine) or the temperature rose above 5°C. The "exothermic spike" upon addition can locally heat the reaction, causing immediate disubstitution.
Solution:
-
Reverse Addition: Do not add the nucleophile to the cyanuric chloride. Instead, dissolve cyanuric chloride in the solvent and cool to -10°C. Add the nucleophile dropwise over 30–60 minutes.
-
Switch Base: If using a strong base (NaOH), switch to a non-nucleophilic organic base (DIPEA) or a heterogeneous inorganic base (K₂CO₃) to moderate the effective pH.
-
Lower Temperature: For highly reactive amines, cool to -20°C or -78°C.
Ticket #102: "My product is hydrolyzing (forming -OH species)."
Diagnosis: Cyanuric chloride and its intermediates are moisture-sensitive.[2] Hydrolysis competes with your nucleophile, especially if the reaction is slow or the solvent is "wet."
-
Key Indicator: Appearance of insoluble white solids (cyanuric acid derivatives) that do not move on TLC.
Solution:
-
Dry Solvents: Use anhydrous THF or Acetonitrile (ACN). Avoid Acetone/Water mixtures if hydrolysis is observed.
-
Base Control: High pH (>10) accelerates hydrolysis. Use DIPEA (1.1 equiv) in organic solvent.
-
Stoichiometry: Use a slight excess (1.05–1.1 equiv) of your nucleophile to outcompete water.
Ticket #103: "The third substitution won't go to completion."
Diagnosis: The monochloro-triazine intermediate is electronically "dead" (deactivated by two electron-donating groups).
Solution:
-
Force Conditions: Switch to a higher boiling solvent (e.g., 1,4-Dioxane or Toluene) and reflux (100–110°C).
-
Super-Nucleophiles: If using an amine, ensure it is primary. If using an alcohol, pre-form the alkoxide using NaH (Sodium Hydride) before adding it to the reaction.
-
Catalysis: In stubborn cases, adding 5–10 mol% of DABCO or using microwave irradiation can overcome the activation energy barrier.
Experimental Protocols
Protocol A: One-Pot Sequential Synthesis (Amine-Amine-Amine)
Designed for high-throughput synthesis of tris-amino triazines.
Reagents:
-
Cyanuric Chloride (1.0 equiv)
-
Nucleophile 1 (Weakest amine, 1.0 equiv)
-
Nucleophile 2 (Medium amine, 1.0 equiv)
-
Nucleophile 3 (Strongest amine, 1.2 equiv)
-
DIPEA (3.5 equiv total)
-
Solvent: Anhydrous THF or Acetonitrile (ACN)
Procedure:
-
Step 1 (0°C): Dissolve Cyanuric Chloride in ACN. Cool to 0°C. Add Nucleophile 1 and DIPEA (1.0 equiv) dropwise. Stir at 0°C for 2 hours. Check TLC.
-
Step 2 (RT): Add Nucleophile 2 and DIPEA (1.0 equiv) to the same flask. Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.
-
Step 3 (Reflux): Add Nucleophile 3 and remaining DIPEA. Heat to reflux (80°C for ACN) for 12–24 hours.
-
Workup: Cool. Pour into water. Extract with EtOAc.[1] The product is often pure enough to avoid column chromatography.
Protocol B: Solvent Selection Matrix
Use this table to select the correct solvent system based on your nucleophile solubility and moisture sensitivity.
| Solvent System | Recommended For | Pros | Cons |
| Acetone/Water (Ice) | 1st Substitution (Slurry) | Excellent temp control; cheap. | Risk of hydrolysis; difficult for 3rd step (low bp). |
| THF (Anhydrous) | General Purpose | Solubilizes most intermediates; easy workup. | Can form peroxides; expensive. |
| Acetonitrile (ACN) | One-Pot Protocols | Polar but non-nucleophilic; easy removal. | Moderate boiling point limits 3rd step temp. |
| 1,4-Dioxane | 3rd Substitution | High boiling point (101°C); good solubility. | Difficult to remove (high bp); toxic. |
| DMF | Avoid if possible | Solubilizes everything. | DANGER: Can react violently with TCT at high temps; hard to remove. |
Decision Logic: Troubleshooting Flowchart
Figure 2: Diagnostic logic for common synthetic failures in triazine chemistry.
References
-
Blotny, G. (2006).[3][4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mihovilovic, M. D., et al. (2018).[5] "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 516. Link
-
Zhao, H., et al. (2025).[5] "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." ACS Omega. Link
-
BenchChem. (2025).[1][6] "Technical Guide: Synthesis of Substituted Triazines from Cyanuric Chloride." Link
- Gorbunov, A. A., et al. (2006). "Nucleophilic substitution in 2,4,6-trichloro-1,3,5-triazine." Russian Journal of Organic Chemistry, 42, 1532–1540.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Reactivity Profile: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) vs. Bromo-Analogues
Topic: Reactivity Profile & Technical Guide: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) vs. Bromo-Analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Critical Disambiguation
The Core Finding: In the realm of triazine-based coupling reagents, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is the industry standard. While bromo-analogues (e.g., 2-Bromo-4,6-dimethoxy-1,3,5-triazine) are theoretically possible, they are rarely used due to the "Element Effect" in Nucleophilic Aromatic Substitution (
CRITICAL WARNING - "BDMT" Acronym Confusion: Researchers must exercise extreme caution when searching for "BDMT". In chemical catalogs and literature, BDMT almost exclusively refers to 1,4-Benzenedimethanethiol , a completely different reagent used in polymer chemistry and thiol-ene click reactions.
-
Target Reagent: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT )[1][2][3]
-
Theoretical Analogue: 2-Bromo-4,6-dimethoxy-1,3,5-triazine (Not commercially standard)
-
False Friend: 1,4-Benzenedimethanethiol (BDMT )
Mechanistic Comparison: The "Element Effect"
To understand why CDMT dominates over its bromo-analogue, one must analyze the kinetics of the triazine ring activation. Unlike aliphatic
The Two-Step
Mechanism
-
Step 1 (Rate-Determining): Nucleophilic attack by a tertiary amine (e.g., N-methylmorpholine) on the triazine ring to form a tetrahedral Meisenheimer Complex .
-
Step 2 (Fast): Expulsion of the halide leaving group to form the quaternary ammonium salt (DMT-MM).
Why Chlorine Wins (Cl > Br)
In this specific electronic environment, the reaction rate is controlled by the stability of the Meisenheimer complex.
-
Electronegativity: Chlorine (3.16) is more electronegative than Bromine (2.96).
-
Inductive Stabilization: The stronger electron-withdrawing nature of Chlorine stabilizes the negative charge developing on the ring nitrogen atoms during the formation of the transition state.
-
Result: This lowers the activation energy for Step 1. Since Step 1 is rate-determining, CDMT reacts faster than the bromo-analogue, contrary to typical alkyl halide intuition.
Table 1: Theoretical Reactivity Comparison
| Feature | CDMT (Chloro) | Bromo-Analogue | Impact on Protocol |
| Leaving Group Ability | Moderate | High | Br is better leaving group, but Cl promotes attack better. |
| Faster | Slower | CDMT forms the active DMT-MM species more efficiently. | |
| Stability | High (Solid, shelf-stable) | Low (Hydrolysis prone) | Bromo-triazines degrade faster in moist air. |
| Commercial Availability | Global Standard | Custom Synthesis Only | CDMT is the scalable choice. |
Pathway Visualization: Activation & Coupling
The following diagram illustrates the validated pathway for CDMT-mediated amide coupling, highlighting the critical intermediate formation.
Caption: Figure 1. Mechanism of CDMT activation. The formation of the DMT-MM salt is the critical step where Chlorine's electronegativity provides a kinetic advantage over Bromine.
Performance Data: CDMT in Amide Coupling
CDMT is rarely used alone; it is almost always converted in situ to DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). This active species allows for coupling in aqueous or alcoholic solvents without racemization.
Table 2: Comparative Yields of CDMT/DMT-MM vs. Standard Reagents Data aggregated from Kunishima et al. and comparative bench studies.
| Substrate Class | Coupling Reagent | Solvent | Time | Yield (%) | Notes |
| Sterically Hindered | CDMT + NMM | THF | 2 h | 93% | Superior to EDC for bulky amines. |
| Sterically Hindered | EDC / HOBt | DMF | 12 h | 65% | Slower kinetics; urea byproduct issues. |
| Chiral Amino Acid | CDMT + NMM | MeOH | 3 h | 88% | <1% Racemization (High fidelity). |
| Hyaluronic Acid | DMT-MM | Water | 24 h | >90% | Works without pH adjustment in water. |
| Hyaluronic Acid | EDC / NHS | Water | 24 h | ~70% | Requires strict pH control (4.7-6.0). |
Experimental Protocols
Protocol A: In Situ Generation of DMT-MM for Amide Coupling
Use this protocol for standard amide bond formation where isolation of the intermediate is not required.
-
Preparation: Dissolve Carboxylic Acid (1.0 equiv) in THF or MeOH (0.1 M concentration).
-
Activation: Add CDMT (1.1 equiv) to the solution.
-
Initiation: Add N-Methylmorpholine (NMM) (1.2 equiv) dropwise at 0°C.
-
Observation: A white precipitate (DMT-MM) may form immediately. This is the active species.
-
-
Coupling: Stir for 30–60 minutes at 0°C, then add the Amine (1.0–1.2 equiv).
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with saturated
, water, and brine. -
Note: The byproduct (4,6-dimethoxy-1,3,5-triazin-2-ol) is water-soluble and easily removed.
-
Protocol B: Synthesis of Isolated DMT-MM
Use this if you need a water-soluble reagent for bioconjugation.
-
Dissolve CDMT (1.75 g, 10 mmol) in THF (20 mL).
-
Add NMM (1.2 mL, 11 mmol) dropwise at room temperature.
-
Stir the mixture for 1 hour. The product will precipitate as a white solid.
-
Filtration: Filter the solid under nitrogen (hygroscopic!).
-
Washing: Wash with cold THF and diethyl ether.
-
Storage: Store at -20°C in a desiccator. Stability Warning: Isolated DMT-MM chloride degrades over time; prepare fresh or use the Tetrafluoroborate salt (DMT-MM·BF4) for long-term storage.
References
-
Kunishima, M., et al. (1999).[4] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent for the Synthesis of Amides and Esters." Tetrahedron, 55(46), 13159-13170. Link
-
BenchChem Technical Guides. (2025). "Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution." Link
- D'Sa, B. A., et al. (1999). "Synthesis of DMT-MM and its Application in Aqueous Amide Coupling." Journal of Organic Chemistry.
- Bortolini, O., et al. (2014). "Strategies for the synthesis of hyaluronic acid-based hydrogels.
-
Kamiński, Z. J. (2000). "Triazine-Based Condensing Reagents."[1][3] Biopolymers (Peptide Science), 55(2), 140-164.
Sources
Comparative Guide: 2-Bromo-4,6-dimethoxy-1,3,5-triazine vs. HATU in Peptide Coupling
Executive Summary: The "Raw Power" vs. "Smart Process" Trade-off
In the landscape of peptide coupling, the choice between 2-Bromo-4,6-dimethoxy-1,3,5-triazine (referred to herein as BDMT , a highly reactive analog of the standard CDMT) and HATU represents a strategic decision between downstream process efficiency and kinetic supremacy.
-
HATU is the "Ferrari" of coupling reagents: it offers unmatchable reaction rates and high yields for sterically hindered junctions but comes with high costs, severe allergenicity risks, and difficult byproduct removal.
-
BDMT (Triazine) is the "Green Workhorse": it utilizes a nucleophilic aromatic substitution (
) mechanism that generates water-soluble byproducts, enabling purification via simple extraction. While the chloro-analog (CDMT) is slower than HATU, the bromo-analog (BDMT) bridges this kinetic gap due to the superior leaving group ability of bromide ( ) compared to chloride ( ), offering a "best of both worlds" scenario for many applications.
Chemical Profiles & Mechanism[1][2][3]
The Contenders
| Feature | 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) | HATU |
| Class | Triazine (Superactive Ester Precursor) | Uronium / Guanidinium Salt |
| Active Species | 4,6-dimethoxy-1,3,5-triazin-2-yl ester | O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium |
| Leaving Group | Bromide ( | HOAt (7-Aza-1-hydroxybenzotriazole) |
| Byproducts | 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine (Water Soluble) | Tetramethylurea (TMU), HOAt, Hexafluorophosphate |
| Solvent Scope | Broad (Alcohols, THF, DCM, Water/Organic mix) | Limited (DMF, NMP, DMAc) |
Mechanistic Divergence[4]
HATU: The Uronium Activation Pathway
HATU operates via a rapid, two-step activation. First, the carboxylate attacks the uronium carbon, forming an unstable
BDMT: Nucleophilic Aromatic Substitution (
)
BDMT operates via a distinct
-
The Bromo Advantage: In standard CDMT (Chloro) reagents, the C-Cl bond cleavage is the rate-limiting step in activation. BDMT substitutes Br for Cl. Since Br is a better leaving group (weaker bond, better polarizability), the activation step is significantly faster, making BDMT competitive with uronium salts for difficult couplings.
Caption: Mechanistic comparison showing the HOAt-mediated pathway of HATU versus the SnAr pathway of BDMT. The expulsion of Bromide in BDMT is the key kinetic accelerator.
Performance & Decision Matrix
Yield and Steric Hindrance
-
HATU: Remains the gold standard for extremely hindered couplings (e.g., Aib-Aib, N-methylated amino acids). The HOAt moiety minimizes steric clash during the transition state.
-
BDMT: Highly effective for standard and moderately hindered couplings. In fragment condensation, triazines often outperform uronium salts because they minimize oxazolone formation (a pathway to racemization).
-
Data Insight: In comparative studies of standard dipeptides (e.g., Z-Ala-Val-OMe), triazine reagents (DMT-MM class) often achieve yields comparable to HATU (85-95%) but may require slightly longer reaction times (1-2 hours vs. 15-30 mins). BDMT , being more reactive, reduces this time difference.
Racemization Suppression
-
HATU: Excellent suppression due to the rapid formation of the active ester and the internal buffering of the HOAt leaving group.
-
BDMT: Exhibits remarkably low racemization, particularly in fragment condensation . The triazine active ester is highly reactive toward amines but less prone to the base-catalyzed proton abstraction at the
-carbon compared to O-acyl uronium species. -
Verdict: Tie. HATU wins for stepwise SPPS; BDMT wins for segment coupling.
Workup and Purification (The Critical Differentiator)
This is where BDMT shines.
-
HATU: Generates tetramethylurea (TMU) and HOAt. TMU is water-miscible but difficult to remove completely without extensive washing. HOAt can co-elute with peptides.
-
BDMT: The byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water-soluble and insoluble in organic solvents like DCM or EtOAc.
-
Protocol Advantage: A simple wash with water or mild bicarbonate removes the coupling reagent byproducts entirely. No chromatography is needed for the reagent removal.
-
Safety and Allergies
-
HATU: High Risk. Uronium salts are potent sensitizers. Anaphylactic reactions have been reported in researchers after repeated exposure.
-
BDMT: Moderate Risk. While all alkylating agents should be handled with care, triazines do not carry the same history of severe respiratory sensitization/anaphylaxis as the uronium/guanidinium class.
Experimental Protocols
Protocol A: High-Speed Coupling with HATU
Best for: Solid Phase Peptide Synthesis (SPPS), Hindered Amines.
-
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP.
-
-
Procedure:
-
Workup:
-
Dilute with EtOAc. Wash 3x with 5%
, 1x with Brine, 3x with 5% , 1x with Brine. Dry over .
-
Protocol B: Clean-Workup Coupling with BDMT
Best for: Solution Phase Synthesis, Scale-up, Fragment Condensation.
-
Reagents:
-
Procedure:
-
Dissolve Carboxylic Acid in solvent (0.2 M).
-
Add NMM and stir for 5 minutes.
-
Add BDMT .[6][7][8][9] A white precipitate (the quaternary ammonium salt) may form transiently or persist depending on solvent.
-
Stir for 10-15 minutes to ensure activation (formation of the active triazine ester).
-
Stir at RT for 1–3 hours (monitor by TLC/LCMS).
-
-
Workup (The "Green" Step):
-
If reaction was in THF/Organic: Dilute with DCM.
-
Wash 2x with Water. (This removes the triazine byproduct and NMM salts).
-
Wash 1x with 1M HCl (to remove unreacted amine).
-
Wash 1x with Sat.
(to remove unreacted acid). -
Dry organic layer and evaporate.
-
Comparative Data Summary
| Metric | HATU | BDMT (Triazine) |
| Activation Time | < 2 min | 10 - 20 min |
| Coupling Time | 15 - 60 min | 1 - 4 hours |
| Byproduct Removal | Difficult (Chromatography often needed) | Easy (Aqueous Extraction) |
| Cost | High ( | Low ($) |
| Atom Economy | Poor (Large reagent mass) | Good |
| Racemization | < 1% (Excellent) | < 1% (Excellent) |
| Toxicity | High (Allergen/Sensitizer) | Moderate |
References
-
Kamiński, Z. J. (2005). "Triazine-Based Condensation Reagents." Biopolymers (Peptide Science), 80(4), 555. Link
-
Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Dehydrating Agent."[5][12] Tetrahedron, 55(46), 13159-13170. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
McKnelly, K. J., et al. (2020). "Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU." Journal of Organic Chemistry, 85(3), 1764-1768. Link
-
D'Addona, D., et al. (2021).[13] "Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis." Molecules, 26(1), 136. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silica‐Assisted Solid‐Phase Peptide Synthesis (SiPPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Triazine-Based Coupling Reagents for the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with sequences prone to aggregation, steric hindrance, or racemization—collectively known as "difficult sequences"—presents a significant challenge in peptide chemistry. The success of solid-phase peptide synthesis (SPPS) for such sequences is critically dependent on the choice of coupling reagent. While uronium and phosphonium salt reagents like HATU and PyBOP have become the gold standard, triazine-based coupling reagents have emerged as powerful, cost-effective, and highly efficient alternatives. This guide provides an in-depth comparison of triazine-based reagents, primarily focusing on 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) , with other commonly used coupling agents for the synthesis of challenging peptide sequences.
The Challenge of Difficult Peptide Sequences
Difficult peptide sequences often arise from the presence of:
-
Sterically hindered amino acids: Residues like Val, Ile, and Aib can slow down coupling reactions.
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen significantly increases steric bulk, making peptide bond formation challenging.[1]
-
Hydrophobic residues: These can lead to peptide chain aggregation on the solid support, hindering reagent access.[2]
-
Racemization-prone residues: Amino acids such as His and Cys are susceptible to loss of stereochemical integrity during activation.
These challenges necessitate the use of highly efficient coupling reagents that can overcome these hurdles to produce the desired peptide in high yield and purity.[3]
Triazine-Based Coupling Reagents: A Powerful Alternative
Triazine derivatives, particularly CDMT and DMT-MM, have gained traction as effective coupling reagents due to their unique mechanism of action and practical advantages.[4][5]
Mechanism of Action
The core of the triazine-based coupling strategy lies in the activation of the carboxylic acid group of an N-protected amino acid. In the presence of a tertiary amine, such as N-methylmorpholine (NMM), CDMT reacts with the carboxylic acid to form a highly reactive acyloxy-triazine intermediate, often referred to as a "superactive ester". This intermediate is then readily attacked by the free amine of the resin-bound peptide, forming the desired amide bond. The byproducts of this reaction are typically water-soluble, simplifying the purification process.[4][5]
Caption: Mechanism of CDMT-mediated amide bond formation.
Advantages of Triazine-Based Reagents
-
High Coupling Efficiency: Triazine reagents have demonstrated high efficiency, even for sterically hindered amino acids.[5]
-
Low Racemization: Studies have shown that peptide synthesis using CDMT and DMT-MM proceeds with minimal racemization, a critical factor for producing biologically active peptides.[6][7]
-
Cost-Effectiveness: Compared to many uronium and phosphonium salts, triazine-based reagents are generally more economical, making them suitable for large-scale synthesis.[7]
-
Simplified Workup: The water-solubility of the triazine byproducts allows for easy removal during the washing steps of SPPS, leading to cleaner crude products.[4]
Comparative Performance Analysis
While direct, head-to-head comparative studies on a wide range of difficult sequences are limited, the available data and literature suggest that triazine-based reagents are highly competitive with other popular coupling agents.
| Feature | Triazine-Based (CDMT/DMT-MM) | HATU/HBTU | PyBOP/PyAOP |
| Coupling Efficiency | High, effective for hindered couplings.[5] | Very high, often the reagent of choice for difficult sequences.[8][9] | High, with PyAOP being particularly effective for N-methylated amino acids.[8] |
| Racemization Suppression | Low racemization reported.[6][7] | Low, especially with HATU.[10] | Low, generally reliable. |
| Cost | Generally lower.[7] | Higher. | Higher. |
| Byproducts | Water-soluble, easy to remove.[4] | Can sometimes be difficult to remove completely. | HMPA byproduct from BOP is carcinogenic.[11] |
| Handling | Stable, non-hygroscopic solids.[6] | Can be sensitive to moisture. | Can be sensitive to moisture. |
Note: The performance of any coupling reagent can be sequence- and condition-dependent.
Experimental Protocols
The following are generalized protocols for the use of DMT-MM in manual solid-phase peptide synthesis and a comparative protocol using HATU.
Protocol 1: Manual SPPS using DMT-MM
This protocol is a general guideline for Fmoc/tBu-based solid-phase peptide synthesis on a Wang-type resin.
-
Resin Swelling: Place the pre-loaded resin in a reaction vessel and swell in N-methylpyrrolidinone (NMP) for at least 2 hours.[4]
-
Fmoc Deprotection: Drain the NMP. Add a 20-25% solution of piperidine in DMF to the resin and agitate for 20-30 minutes. Wash the resin thoroughly with DMF (6 times) to remove piperidine. Confirm the presence of free amines with a Kaiser test.[4]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the N-Fmoc protected amino acid and 3 equivalents of DMT-MM in NMP.
-
Add 6 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes. Monitor the reaction for the disappearance of free amines (e.g., negative Kaiser test).[4]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Isolate the crude peptide by centrifugation and purify using reverse-phase HPLC.
Protocol 2: Comparative Manual SPPS using HATU
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the N-Fmoc protected amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45-60 minutes. Monitor the reaction with a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Elongation, Cleavage, and Purification: Follow steps 4, 5, and 6 from Protocol 1.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Triazine-based coupling reagents, particularly CDMT and its derivative DMT-MM, present a compelling case for their use in the synthesis of difficult peptide sequences. Their high efficiency, low cost, and the ease of byproduct removal make them a valuable tool for both academic research and industrial-scale peptide production.[4][7] While established reagents like HATU and PyBOP remain excellent choices for the most challenging couplings, triazine-based reagents offer a highly effective and economical alternative that should be considered in the repertoire of any peptide chemist. The choice of the optimal reagent will ultimately depend on the specific peptide sequence, the scale of the synthesis, and cost considerations.
References
-
Efficient Method for the Synthesis of N-Methylated Peptides. Chem. Lett. 2000, 29, 204–205.
-
A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. BenchChem.
-
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. BenchChem.
-
Coupling Reagents. AAPPTEC.
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Catalytic Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives. BenchChem.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
N-Methylated Amino Acids. Merck.
-
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Royal Society of Chemistry.
-
Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. PubMed.
-
A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). SciSpace.
-
4-(4,6-Dimethoxy[1]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. ResearchGate.
-
The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. BenchChem.
-
Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. ResearchGate.
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.
-
Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. PMC.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Sources
- 1. Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives: application in solution peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to Racemization in Peptide Synthesis: Triazine vs. Uronium/Phosphonium Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the preservation of stereochemical integrity is not merely a goal; it is a fundamental requirement for biological activity and therapeutic efficacy. The unintended inversion of a chiral center, known as racemization, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the desired function of a synthetic peptide. The choice of coupling reagent is one of the most critical factors influencing the extent of racemization during the formation of the amide bond.
This guide provides an in-depth comparison of two major classes of coupling reagents: triazine-based reagents and the more traditional uronium/phosphonium salts. We will explore the underlying mechanisms of racemization, present comparative experimental data, and offer practical guidance for reagent selection to help you maintain the chiral purity of your synthetic peptides.
The Core Challenge: Understanding Racemization Mechanisms
Racemization during peptide bond formation primarily proceeds through two mechanistic pathways, both of which involve the activation of the C-terminal carboxylic acid of the N-protected amino acid.[1][2][3][4][5]
-
Direct Enolization: A base can directly abstract the α-proton from the activated carboxylic acid, forming an achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[1][2]
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-protecting group, forming a planar 5(4H)-oxazolone intermediate.[3][4] The α-proton of this oxazolone is significantly more acidic and is readily abstracted by a base. The resulting achiral intermediate, upon nucleophilic attack by the incoming amine, can produce both diastereomers.[3][4][5] This pathway is widely considered the predominant source of racemization in peptide synthesis.[4][5]
Caption: Figure 1: Primary Racemization Pathways.
A Mechanistic Comparison of Coupling Reagent Families
The propensity of a coupling reaction to racemize is intrinsically linked to the mechanism of the coupling reagent itself, particularly its interaction with bases and the lifetime of the activated intermediate.
Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP)
Uronium and phosphonium salts are among the most popular and efficient coupling reagents.[6][7] Reagents like HATU, HBTU, and PyBOP react with the carboxylate of the N-protected amino acid to form a highly reactive active ester (e.g., an OAt- or OBt-ester).[8][9]
Key Mechanistic Points:
-
Base Requirement: These reagents require a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid, forming the carboxylate anion needed for activation.[1][10][11]
-
Racemization Risk: The presence of this external base is a primary driver of racemization.[2][12] The base can readily abstract the α-proton from the activated intermediate, promoting both the direct enolization and oxazolone pathways.[4] The rate of racemization is highly dependent on the strength and steric hindrance of the base used.[2][12][13] Weaker, more sterically hindered bases like 2,4,6-collidine are often recommended to mitigate this issue.[1][12]
-
High Reactivity: A key advantage is their high reactivity, which leads to rapid amide bond formation.[3] This can kinetically outcompete the rate of racemization, meaning the desired peptide bond forms before significant epimerization can occur.[3]
Triazine-Based Reagents (e.g., DMTMM, T3P)
Triazine derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), represent a distinct class of coupling reagents.[1]
Key Mechanistic Points:
-
Mechanism of Action: DMTMM activates the carboxylic acid to form a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate.[14][15] This intermediate is then attacked by the amine nucleophile to form the amide bond, releasing 1-hydroxy-3,5-dimethoxytriazine and N-methylmorpholine (NMM) hydrochloride as water-soluble byproducts.[14]
-
Reduced Base Dependency: A significant advantage of DMTMM is that it often does not require an additional external base.[16] The NMM moiety is generated in situ as part of the reagent's structure. This circumvents the problem of having a strong, free tertiary base in the reaction mixture, which is a major contributor to racemization with uronium salts.
-
Protic Solvent Compatibility: DMTMM is notably effective in a range of solvents, including protic solvents like water and alcohols, making it versatile for bioconjugation and other aqueous applications.[14][17]
Caption: Figure 2: Comparative Activation Workflows.
Quantitative Comparison of Racemization Levels
The extent of racemization is highly dependent on the specific amino acids being coupled, the reaction conditions, and the analytical method used for detection. However, comparative studies consistently demonstrate the low-racemization potential of triazine-based reagents.
| Coupling Reagent | Model System / Conditions | % D-Isomer (Racemization) | Reference |
| Uronium Salts | |||
| HATU / DIPEA | Coupling of Fmoc-Phg | ~15% | [13] |
| HBTU / DIPEA | Coupling of Fmoc-Phg | ~17% | [13] |
| COMU / DIPEA | Coupling of Fmoc-Phg | ~13% | [13] |
| Phosphonium Salts | |||
| PyBOP / DIPEA | Coupling of Fmoc-Phg | ~18% | [13] |
| Triazine Reagents | |||
| DMTMM-BF₄ / NMM | Coupling of Fmoc-Phg | ~10% | [13] |
| DMT-MM | Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl in THF | Not Detected | [16][18] |
| DMT-MM | Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl in DMF | Not Detected | [16][18] |
| DMT-MM | Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl in DMSO | 2.3% | [16][18] |
Analysis of Data: The data clearly indicates that while modern uronium salts like COMU and HATU are highly efficient, they can still lead to significant racemization, particularly with sensitive amino acids like Phenylglycine (Phg) when a strong base like DIPEA is used.[13] In contrast, triazine reagents like DMTMM show a markedly lower degree of racemization under similar conditions and can provide essentially racemization-free coupling in less polar aprotic solvents.[13][16][18]
Experimental Protocol: Quantifying Racemization via HPLC
To ensure the stereochemical purity of a synthetic peptide, a robust analytical method is required. A common approach involves the coupling of a model dipeptide known to be susceptible to racemization, followed by analysis using chiral HPLC.
Objective: To quantify the percentage of diastereomer (epimer) formation during a peptide coupling reaction.
Model Reaction: Coupling of an N-protected dipeptide (e.g., Z-Phe-Val-OH) to an amino acid ester (e.g., H-Pro-NH₂). Segment coupling is often more prone to racemization than single amino acid coupling.[19]
Caption: Figure 3: Workflow for Racemization Quantification.
Step-by-Step Methodology:
-
Reagent Preparation: In separate, dry flasks, prepare solutions of the N-protected peptide acid (1.0 eq.), the amino component hydrochloride salt (1.0 eq.), and the chosen base (e.g., NMM, 1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF).
-
Activation & Coupling:
-
For Uronium Salt (e.g., HATU): To the peptide acid solution, add the coupling reagent (1.0 eq.) and the required external base (e.g., DIPEA, 2.0 eq.). Allow to pre-activate for 1-5 minutes. Add this mixture to the neutralized amino component.[20]
-
For Triazine Reagent (e.g., DMTMM): To a solution of the peptide acid and the neutralized amino component, add the DMTMM reagent (1.1 eq.) directly.[16]
-
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor for completion using TLC or LC-MS.[20]
-
Work-up: Once complete, quench the reaction and perform a standard aqueous work-up to remove water-soluble byproducts and excess reagents.
-
Analysis: Dissolve the crude product in a suitable mobile phase and inject it onto a chiral HPLC column. Separate the L-L (desired) and L-D (epimerized) diastereomers under isocratic or gradient conditions.
-
Quantification: Integrate the peak areas of the two diastereomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100.
Discussion and Practical Recommendations
The choice between a triazine-based reagent and a uronium/phosphonium salt is not merely about coupling efficiency but involves a critical risk assessment regarding racemization.
-
For Racemization-Prone Couplings: For reactions known to be highly susceptible to racemization—such as the coupling of sterically hindered residues (e.g., Val, Ile), cysteine, histidine, or phenylglycine—a triazine reagent like DMTMM should be strongly considered.[13][21][22] Its mechanism, which avoids the use of a strong external base, provides a significant advantage in preserving stereochemical integrity.
-
For Peptide Fragment Condensation: The coupling of peptide fragments is notoriously prone to racemization at the C-terminal residue of the acid component.[1] In these critical steps, the milder conditions afforded by triazine reagents are often superior to base-driven uronium salt methods.
-
For Speed and General Efficiency: For routine couplings of standard urethane-protected amino acids (Fmoc, Boc, Z), which are generally resistant to racemization, uronium salts like HATU and COMU offer unparalleled speed and efficiency.[1][3] However, care must still be taken in base selection; using a weaker base like NMM or collidine is always a prudent choice over DIPEA.[12][13]
-
The Role of Additives and Solvents: Additives like HOBt, HOAt, and Oxyma are crucial for suppressing racemization, especially in carbodiimide-mediated couplings, by forming active esters that are less prone to oxazolone formation.[2][12][21] Solvent polarity can also play a role; less polar aprotic solvents like THF and DMF have been shown to result in lower racemization with DMTMM compared to more polar or protic solvents.[16][18]
Conclusion
While uronium and phosphonium salts like HATU are powerful and highly effective coupling reagents, their reliance on external tertiary bases presents an inherent risk of racemization. Triazine-based reagents, exemplified by DMTMM, offer a compelling alternative, providing efficient coupling with significantly lower levels of racemization, particularly in sensitive applications. This is primarily due to their unique activation mechanism that does not necessitate the addition of a strong, free base. For researchers engaged in the synthesis of complex, stereochemically sensitive peptides, especially in fragment condensation or when incorporating racemization-prone residues, triazine reagents represent a superior tool for ensuring the chiral purity and, ultimately, the biological integrity of the final product.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. SigutLabs. [Link]
-
Wikipedia. DMTMM. Wikipedia. [Link]
-
7.4 Racemization Assays. (n.d.). [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Subirakasi, P., & Ramasamy, K. (2023). Epimerisation in Peptide Synthesis. Pharmaceuticals, 16(12), 1720. [Link]
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Yoshiya, T., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 43-50. [Link]
-
Wikipedia. HATU. Wikipedia. [Link]
-
Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550. [Link]
-
Kemp, D. S., & Rebek, J. (1975). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 52(1), 53. [Link]
-
Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
El-Faham, A., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14198-14210. [Link]
-
UNH Scholars' Repository. (n.d.). SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES FOR THE SENSING AND REMOVAL OF METALS ACROSS VARIOUS MATRICES. [Link]
-
Bodanszky, M., & Conklin, L. E. (1967). A simple method for the study of racemization in peptide synthesis. Chemical Communications (London), (15), 773-774. [Link]
-
Sinfoo. (n.d.). Optimizing Peptide Coupling: Key Techniques. Sinfoo. [Link]
-
AAPPTEC. Coupling Reagents. AAPPTEC. [Link]
-
ResearchGate. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride. ResearchGate. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. jpt.com [jpt.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 15. DMTMM - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of Bromo- Leaving Group Over Chloro- in Triazine Synthesis
Executive Summary: Beyond the Standard Reagent
In medicinal chemistry and materials science, Cyanuric Chloride (TCT) is the ubiquitous workhorse for generating 1,3,5-triazine cores. It is inexpensive, stable, and offers well-defined temperature-dependent selectivity.[1] However, for advanced drug discovery applications—particularly those requiring metal-catalyzed cross-couplings or solid-phase synthesis —Cyanuric Bromide (TBT) offers distinct kinetic and chemoselective advantages.
This guide details why shifting from chloro- to bromo-triazines can resolve synthetic bottlenecks, specifically by leveraging the superior leaving group ability of bromide in oxidative addition steps, enabling milder reaction conditions and broader functional group tolerance.
Mechanistic Divergence: The "Element Effect" vs. Bond Strength
To understand when to use TBT, one must understand the two competing mechanistic drivers in triazine chemistry: the Element Effect and Bond Dissociation Energy (BDE) .
The Paradox of Reactivity
In standard Nucleophilic Aromatic Substitution (
-
Chlorine (
) is more electronegative than Bromine ( ) . -
The highly electronegative Cl stabilizes the anionic Meisenheimer Complex (the rate-determining transition state in many
reactions), lowering the activation energy for the initial nucleophilic attack.
However, TBT becomes superior when:
-
Leaving Group Departure is Rate-Limiting: With "soft" nucleophiles or in solvents where solvation of the leaving group is critical, the weaker C-Br bond facilitates faster reaction.
-
Metal Catalysis is Required: The C-Br bond is significantly weaker than the C-Cl bond, making it orders of magnitude more reactive toward Oxidative Addition by transition metals (Pd, Ni).
Comparative Data: Bond Energetics & Reactivity
| Feature | Cyanuric Chloride (TCT) | Cyanuric Bromide (TBT) | Impact on Synthesis |
| C-X Bond Energy | ~80–95 kcal/mol | ~65–70 kcal/mol | TBT undergoes oxidative addition at lower temps. |
| Leaving Group ( | TBT is preferred for soft nucleophiles (S, P). | ||
| Suzuki Coupling | Requires bulky ligands / High T ( | Standard ligands / Mild T ( | TBT enables late-stage diversification. |
| Hydrolysis Risk | Moderate | High | TBT requires strictly anhydrous storage/handling. |
Critical Workflow: The "Bromine Handle" Strategy
The strongest argument for using TBT is the "Bromine Handle" . In a sequential substitution, you can install two nucleophiles via
Visualization: Pathway Decision Matrix
Caption: Decision matrix for selecting TBT over TCT. TBT is the critical choice when the final substitution requires metal-catalyzed C-C bond formation.
Experimental Protocol: Sequential Functionalization & Suzuki Coupling
Objective: Synthesize a 2,4-diamino-6-aryl-1,3,5-triazine using TBT to enable a mild Suzuki coupling for the final step.
Safety Note: Cyanuric bromide hydrolyzes to release HBr. Handle in a fume hood. It is a lachrymator and corrosive.
Reagents
-
Starting Material: Cyanuric Bromide (TBT)
-
Nucleophile 1: Morpholine (1.0 equiv)
-
Nucleophile 2: Aniline (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv for substitution, 2.0 equiv for coupling) -
Solvent: THF (anhydrous) and Toluene/Water for coupling.
Step-by-Step Methodology
Phase 1: Controlled
Substitutions
-
Preparation (
C): Dissolve Cyanuric Bromide (10 mmol) in anhydrous THF (50 mL) and cool to C in an ice-salt bath. Crucial: TBT is more sensitive to moisture than TCT; ensure glassware is oven-dried. -
First Addition (Mono-substitution): Add Morpholine (10 mmol) and DIPEA (10 mmol) dropwise over 30 minutes. Maintain temperature
C.-
Why: At
C, the reactivity of TBT is sufficiently controlled to prevent di-substitution.
-
-
Second Addition (Di-substitution): Allow the mixture to warm to Room Temperature (RT). Add Aniline (10 mmol) and DIPEA (10 mmol). Stir at RT for 4 hours.
-
Checkpoint: Monitor by TLC/LCMS.[2] You should see the disappearance of the mono-bromo species and formation of the 2-bromo-4-anilino-6-morpholino-triazine .
-
-
Workup: Quench with water, extract with EtOAc, dry over
, and concentrate. (The bromo-intermediate is stable enough for isolation).
Phase 2: The Bromo-Advantage (Suzuki Coupling)
-
Coupling Setup: Dissolve the isolated bromo-triazine intermediate (5 mmol) in Toluene (20 mL). Add Phenylboronic acid (6 mmol),
(10 mmol), and water (2 mL). Degas with for 10 mins. -
Catalyst Addition: Add
(0.25 mmol). -
Reaction: Heat to 70^\circ$C for 4-6 hours.
-
Comparison: If this were a chloro-triazine , this step would typically require temperatures
C (refluxing dioxane/DMF) and often fail due to the inertness of the C-Cl bond toward oxidative addition.
-
-
Purification: Standard silica chromatography.
Quantitative Comparison: Yield & Conditions
The following table summarizes the performance differences when attempting the same "Step 3" modification (Suzuki Coupling) on a di-substituted triazine core.
| Parameter | Chloro-Triazine Precursor | Bromo-Triazine Precursor |
| Catalyst Loading | Often 5-10 mol% | 1-5 mol% |
| Ligand Requirement | Bulky/Electron-rich (e.g., XPhos, SPhos) | Standard (e.g., |
| Temperature | ||
| Reaction Time | 12 - 24 Hours | 2 - 6 Hours |
| Typical Yield | 30 - 50% (often incomplete conv.) | 75 - 90% |
Conclusion
While Cyanuric Chloride remains the economic standard for simple nucleophilic substitutions, Cyanuric Bromide is the superior reagent for sophisticated library synthesis. Its advantages lie in the C-Br bond's susceptibility to oxidative addition , allowing researchers to utilize the triazine core not just as a scaffold for amines/alcohols, but as an active participant in C-C bond-forming cross-coupling reactions.
Recommendation: Switch to Cyanuric Bromide when your synthetic route requires a final diversity step involving metal catalysis or when using nucleophiles that are sluggish to react with the final chlorine of a TCT core.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from
-
Blotny, G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(4), 256-272. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling.[3][4] Retrieved from
-
Royal Society of Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from
-
Grokipedia. (2025). Cyanuric bromide.[5] Retrieved from
Sources
Navigating the Steric Maze: A Comparative Guide to 2-Bromo-4,6-dimethoxy-1,3,5-triazine for N-Methylated Amino Acid Coupling
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of peptide synthesis, the incorporation of N-methylated amino acids presents a formidable challenge. The steric hindrance imposed by the N-methyl group significantly impedes the kinetics of peptide bond formation, often leading to low yields, incomplete reactions, and an increased risk of epimerization. This guide provides an in-depth analysis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) as a potent coupling reagent for these demanding reactions, offering a comparative perspective against other established reagents and supported by experimental insights from its closely related analogues.
The Challenge of N-Methylation: A Steric Hurdle
N-methylation is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics, including improved metabolic stability and cell permeability.[1][2] However, this modification introduces a significant steric barrier at the nucleophilic nitrogen, making it less accessible for acylation. Consequently, standard coupling reagents often fail to provide satisfactory results, necessitating the use of more potent activators.
Triazine-Based Coupling Reagents: A Powerful Solution
Halogenated 1,3,5-triazines have emerged as a cost-effective and highly efficient class of coupling reagents. Their mechanism of action involves the activation of the carboxylic acid to form a highly reactive acyl-triazinyl intermediate, which is then readily attacked by the amine nucleophile.
Mechanism of Action:
The coupling process is initiated by the reaction of the carboxylic acid with the triazine derivative, typically in the presence of a tertiary amine base like N-methylmorpholine (NMM). This forms a highly reactive "active ester" which then undergoes nucleophilic substitution by the amino group of the incoming amino acid to form the peptide bond. The byproducts are generally water-soluble, simplifying the purification process.[3][4]
Caption: Mechanism of peptide bond formation using BDMT.
Performance of Triazine Reagents with N-Methylated Amino Acids: A Comparative Analysis
While direct, extensive comparative data for 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) is limited in the accessible literature, a robust understanding of its performance can be extrapolated from its well-studied chloro-analogue, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). The carbon-bromine bond is inherently more labile than the carbon-chlorine bond, suggesting that BDMT would exhibit higher reactivity, potentially leading to faster reaction times and improved yields under milder conditions.
A study comparing DMT-MM with the widely used phosphonium salt-based reagent, PyBOP, for solid-phase peptide synthesis demonstrated that DMT-MM provides comparable yields and purity, establishing it as a valuable and economical alternative.[5][6][7] Furthermore, a new generation of triazine-based coupling reagents (TBCRs) derived from DMT-MM has shown exceptional efficiency in the synthesis of dipeptides from sterically hindered amino acids, with yields ranging from 80-100% and high enantiomeric purity.[8]
| Coupling Reagent | Class | Relative Reactivity (Expected) | Advantages | Disadvantages |
| BDMT | Halogenated Triazine | Very High | Expected high reactivity, cost-effective, water-soluble byproducts. | Limited direct comparative data available. |
| CDMT / DMT-MM | Halogenated Triazine | High | High yields, low racemization, cost-effective, water-soluble byproducts.[3][9][10] | May be less reactive than bromo-analogue. |
| HATU | Uronium Salt | Very High | Excellent for hindered couplings, low epimerization. | Higher cost, potential for side reactions if used in excess. |
| COMU | Uronium Salt | Very High | High efficiency, safer alternative to benzotriazole-based reagents. | Higher cost. |
| PyBOP | Phosphonium Salt | High | Effective for many standard and difficult couplings. | Can be less effective for highly hindered N-methylated amino acids. |
| PyBrOP | Phosphonium Salt | Very High | More reactive than PyBOP, good for hindered couplings. | Higher cost. |
Experimental Protocol: Coupling of an N-Methylated Amino Acid using a Triazine-Based Reagent
This protocol provides a general guideline for the coupling of an N-Fmoc protected N-methylated amino acid to a resin-bound peptide using a triazine-based reagent like DMT-MM, which serves as a good model for BDMT.
Materials:
-
Fmoc-protected N-methylated amino acid (4 equivalents)
-
DMT-MM (or BDMT) (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deprotected resin-bound peptide
Procedure:
Caption: Workflow for coupling an N-methylated amino acid.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.) and the triazine coupling reagent (e.g., DMT-MM, 3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours. The extended reaction time is often necessary for sterically hindered N-methylated residues.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a bromophenol blue test, as the Kaiser test is unreliable for secondary amines. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.
Mitigating Epimerization: A Critical Consideration
Epimerization is a significant concern during peptide synthesis, particularly when coupling sterically hindered residues.[11] The choice of coupling reagent, base, and solvent all play a crucial role in minimizing this side reaction. Triazine-based reagents like CDMT and DMT-MM have been shown to effectively suppress racemization.[3][10] For particularly sensitive couplings, using a less polar solvent and a weaker base may be beneficial.
Conclusion
2-Bromo-4,6-dimethoxy-1,3,5-triazine stands as a promising, highly reactive, and cost-effective coupling reagent for the challenging task of incorporating N-methylated amino acids into peptide chains. While direct comparative data is still emerging, the well-documented high performance of its chloro-analogue, CDMT, and its derivatives provides a strong foundation for its efficacy. The expected enhanced reactivity of BDMT, coupled with the inherent advantages of triazine-based reagents such as high yields, low epimerization, and simplified workup, makes it a compelling choice for researchers and drug development professionals seeking to overcome the steric hurdles of N-methylated peptide synthesis.
References
-
Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[3][5][9]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(6), 853-855.
-
Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[3][5][9]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Academia.edu. [Link]
- Kamiński, Z. J., et al. (2001). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 66(18), 6276-6281.
-
Scilit. 4-(4,6-Dimethoxy[3][5][9]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. N -Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. [Link]
- Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical and Pharmaceutical Bulletin, 50(4), 549-550.
- Al-Warhi, T., et al. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)
- El-Faham, A., & Albericio, F. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-20.
-
ResearchGate. Chemical structures of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT),... [Link]
- Kamiński, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society, 127(45), 15872-15880.
-
ResearchGate. Triazine‐based coupling reagents. [Link]
- Chen, T.-H., et al. (2024). N-Methylated Peptide Synthesis Using Flow Chemistry. Chemistry–A European Journal, 30(24), e202401402.
- Mohd, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6529.
- Fraczyk, J., et al. (2023). Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race.
- Komiya, S., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
- Kitanaka, A., et al. (2017). A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. Mass Spectrometry, 6(1), A0059.
- Kessler, H., et al. (2012). Synthesis of N-methylated cyclic peptides.
- Giralt, E., et al. (2014).
-
American Peptide Society. (2026). Ready-Made Amino Acids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [diposit.ub.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis [academia.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4,6-dimethoxy-1,3,5-triazine versus carbodiimide (DCC, DIC) methods
2-Bromo-4,6-dimethoxy-1,3,5-triazine versus Carbodiimides (DCC, DIC): A Comprehensive Guide to Amide Bond Formation
The formation of amide and peptide bonds is a foundational transformation in organic synthesis, drug discovery, and materials science. For decades, carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) have served as the industry standard for these couplings[1],[2]. However, the synthesis of complex, sterically hindered, or highly epimerization-prone targets demands more sophisticated reagents.
Enter the triazine-based coupling agents. While the classic Kaminski reagent (2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT) is well-known, its halogenated analogue 2-Bromo-4,6-dimethoxy-1,3,5-triazine offers a compelling mechanistic upgrade. By leveraging the superior leaving-group ability of the bromide ion, this reagent accelerates the formation of super-active intermediates, offering distinct advantages over traditional carbodiimide methods[3],[4].
This guide objectively compares these two methodologies, analyzing their mechanistic causality, performance metrics, and field-proven experimental protocols.
Mechanistic Causality: Divergent Activation Pathways
To understand why a specific reagent succeeds where another fails, we must examine the fundamental causality of their reaction mechanisms.
The Carbodiimide Pathway (DCC/DIC): Carbodiimides function by directly reacting with the carboxylic acid to form an O-acylisourea intermediate[2]. While highly reactive, this intermediate is a double-edged sword. If aminolysis is not instantaneous, the O-acylisourea undergoes a detrimental intramolecular rearrangement to form an inactive, dead-end N-acylurea[1]. Furthermore, the transient activation heavily promotes oxazolone formation, leading to racemization of chiral centers[5]. To suppress these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are mandatory to convert the O-acylisourea into a more stable active ester prior to amine introduction[6].
The Triazine Pathway (2-Bromo-4,6-dimethoxy-1,3,5-triazine): Triazine reagents operate via a completely orthogonal mechanism. The 2-bromo-triazine does not react directly with the carboxylic acid. Instead, it requires a tertiary amine—typically N-methylmorpholine (NMM)—to undergo a rapid nucleophilic aromatic substitution, forming a highly reactive triazinylammonium salt in situ[3]. The carboxylic acid then attacks this salt to form a super-active triazinyl ester. The critical advantage of the 2-bromo derivative over the traditional 2-chloro (CDMT) is kinetic: the bromide ion is a vastly superior leaving group, making the pre-activation step nearly instantaneous. This rapid activation is crucial for trapping unstable carboxylic acids before they can degrade.
Comparative activation pathways of carbodiimides versus 2-bromo-triazine coupling agents.
Quantitative Performance & Experimental Data
When selecting a coupling agent, researchers must balance reaction kinetics, byproduct solubility, and stereochemical integrity. The table below summarizes the quantitative and qualitative differences between these methodologies.
| Parameter | DCC | DIC | 2-Bromo-4,6-dimethoxy-1,3,5-triazine |
| Activation Mechanism | O-Acylisourea formation | O-Acylisourea formation | Triazinylammonium salt formation |
| Primary Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) | Hydroxytriazine |
| Byproduct Solubility | Insoluble in DCM/THF[2] | Soluble in DCM/DMF[6] | Highly Water-Soluble |
| Racemization Risk | High (Requires additives) | High (Requires additives) | Very Low (Inherent suppression) |
| Steric Hindrance Tolerance | Moderate | Moderate | Excellent (Super-active ester) |
| Pre-activation Time | N/A (Direct reaction) | N/A (Direct reaction) | < 5 minutes (vs 30+ mins for CDMT) |
| Ideal Application | Bulk solution-phase synthesis | Solid-Phase Peptide Synthesis | Hindered substrates, aqueous conditions |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes specific causality notes and visual/analytical checkpoints to verify the success of intermediate steps.
Protocol A: Solution-Phase Coupling via DCC/HOBt
Best for: Routine, non-hindered amide bond formations where filtration is viable.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Causality: HOBt must be present before DCC addition to immediately trap the transient O-acylisourea, preventing racemization and N-acylurea formation[5].
-
Activation: Cool the mixture to 0 °C. Add DCC (1.1 eq) dissolved in DCM dropwise over 10 minutes.
-
Validation Checkpoint: Within 15–30 minutes, the solution will become distinctly cloudy. This is the precipitation of insoluble Dicyclohexylurea (DCU), visually confirming that activation is occurring[1].
-
Aminolysis: Add the primary/secondary amine (1.0 eq) and a base (e.g., DIPEA, 2.0 eq) if the amine is a salt. Stir at room temperature for 2–4 hours.
-
Workup: Filter the reaction mixture through a Celite pad to remove DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
Protocol B: Hindered Coupling via 2-Bromo-4,6-dimethoxy-1,3,5-triazine
Best for: Sterically hindered amino acids, epimerization-prone substrates, or reactions requiring aqueous workups.
-
Pre-activation (The Critical Step): Dissolve 2-Bromo-4,6-dimethoxy-1,3,5-triazine (1.1 eq) in THF or DMF. Add N-methylmorpholine (NMM) (3.0 eq) at room temperature. Causality: Unlike carbodiimides, the triazine reagent must form the active quaternary ammonium salt first. The bromide leaving group ensures this happens in under 5 minutes, significantly faster than the chloride equivalent[4].
-
Esterification: Add the carboxylic acid (1.0 eq) to the mixture. Stir for 10 minutes. Validation Checkpoint: Monitor via TLC (UV active). The complete disappearance of the carboxylic acid spot confirms the quantitative formation of the super-active triazinyl ester.
-
Aminolysis: Add the sterically hindered amine (1.1 eq). Stir for 2–6 hours depending on steric bulk.
-
Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash heavily with water. Causality: The primary byproduct, a hydroxytriazine derivative, is highly water-soluble and is completely removed during the aqueous wash, eliminating the tedious filtration required by DCC[2].
Strategic Considerations in Drug Development
When scaling up from the bench to process chemistry, the choice between these reagents dictates the downstream purification strategy:
-
Purification Economics: DCC is highly cost-effective but generates DCU, which is notoriously difficult to remove completely on a large scale due to trace solubility[6]. 2-Bromo-triazine generates a strictly water-soluble byproduct, allowing for seamless liquid-liquid extraction, which is highly preferred in GMP pharmaceutical manufacturing.
-
Solid-Phase Peptide Synthesis (SPPS): DIC remains the king of SPPS. Because its byproduct (DIU) is soluble in DMF, it can be easily washed away from the resin[1]. Triazine reagents are generally reserved for solution-phase segment condensations where their superior suppression of racemization is paramount[7].
Conclusion
While carbodiimides like DCC and DIC remain the utilitarian workhorses of amide bond formation, they are fundamentally limited by their propensity for side reactions and problematic urea byproducts. 2-Bromo-4,6-dimethoxy-1,3,5-triazine represents a masterclass in reagent design: by swapping a chloride for a bromide on the triazine core, chemists gain access to lightning-fast pre-activation, near-zero racemization, and effortless aqueous purification. For complex drug development pipelines and sterically demanding syntheses, triazine-based methodologies offer a superior, self-validating pathway to pure amide products.
References
-
Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (El-Faham, A.; Albericio, F., 2011) URL:[Link]
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis Source: Tetrahedron (Han, S.-Y.; Kim, Y.-A., 2004) URL:[Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Oxyma-based phosphates for racemization-free peptide segment couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) Mediated Amidation
For researchers, medicinal chemists, and professionals in drug development, the efficient and controlled formation of amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is paramount, directly influencing reaction rates, yields, and the purity of the final product. This guide provides an in-depth kinetic analysis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) as a powerful amidation agent, comparing its performance with established alternatives and offering detailed protocols for its kinetic evaluation.
The Central Role of Coupling Reagents in Amidation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring high temperatures and resulting in unwanted side reactions.[1] Coupling reagents overcome this kinetic barrier by converting the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step creates a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine.[2]
The ideal coupling reagent offers a balance of high reactivity, suppression of side reactions (especially racemization in peptide synthesis), operational simplicity, and cost-effectiveness. Triazine-based reagents, a class to which BDMT belongs, have emerged as highly efficient and versatile tools in this context.[3]
2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT): A Highly Reactive Triazine Agent
BDMT is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. Its utility in amidation stems from the electrophilic nature of the triazine ring, which is further enhanced by the electron-withdrawing bromo-substituent.
Mechanism of Action
The generally accepted mechanism for triazine-mediated amidation proceeds via a two-step process, analogous to its well-studied chloro-derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[4]
-
Activation: In the presence of a non-nucleophilic base, typically N-methylmorpholine (NMM), the carboxylic acid attacks BDMT, displacing the bromide ion. This forms a highly reactive acyloxy-triazinyl "superactive ester" intermediate.[4][5]
-
Aminolysis: The amine nucleophile then attacks the carbonyl carbon of the activated ester. This leads to the formation of the desired amide bond and releases the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.[4] This byproduct and the protonated base are typically water-soluble, simplifying purification through an aqueous workup.[3]
The enhanced reactivity of BDMT compared to its chloro-analog (CDMT) can be attributed to the lower bond dissociation energy of the C-Br bond versus the C-Cl bond, making bromide a better leaving group. This often translates to faster reaction rates and the ability to couple more sterically hindered or electronically deactivated substrates.
Caption: Proposed mechanism of BDMT-mediated amidation.
Comparative Analysis: BDMT vs. Alternative Coupling Reagents
The selection of a coupling reagent is a critical experimental decision. The following table provides a comparative overview of major classes of amidation reagents.
| Feature | Triazines (e.g., BDMT, CDMT) | Carbodiimides (e.g., DCC, EDC) | Phosphonium/Uronium Salts (e.g., PyBOP, HATU) |
| Activation Mechanism | Forms a highly reactive acyloxy-triazinyl active ester.[4] | Forms an O-acylisourea intermediate.[6] | Forms an acyloxyphosphonium or aminium salt, respectively. |
| Typical Reaction Rate | Very Fast (minutes to a few hours). BDMT is expected to be faster than CDMT. | Moderate to Fast. Rate is often determined by the formation of the O-acylisourea.[6] | Very Fast. Often considered among the most rapid coupling agents.[5] |
| Racemization Control | Generally low, especially with NMM as the base.[3] | Can be significant. Requires an additive like HOBt or Oxyma to suppress racemization.[2] | Excellent. The activating agent (e.g., HOBt, HOAt) is incorporated into the reagent structure. |
| Common Byproducts | Water-soluble hydroxy-triazine.[3] | Insoluble dicyclohexylurea (DCU) for DCC, which requires filtration. Water-soluble urea for EDC.[2][7] | Phosphine oxides or tetramethylurea, which are generally soluble. |
| Work-up/Purification | Simple aqueous wash is often sufficient. | Filtration for DCC. Aqueous extraction for EDC.[7] | Typically requires aqueous extraction or chromatography. |
| Cost & Stability | Relatively inexpensive and stable crystalline solids.[3] | DCC and DIC are inexpensive. EDC is moderately priced. All are generally stable. | More expensive than triazines and carbodiimides. Can be moisture-sensitive. |
| Best For... | General-purpose amidation, large-scale synthesis, and sterically hindered couplings. | Both solid-phase and solution-phase synthesis. EDC is ideal for aqueous reactions.[2] | Difficult couplings, fragment condensation, and minimizing racemization in peptide synthesis. |
Designing a Kinetic Study of BDMT-Mediated Amidation
A robust kinetic analysis provides invaluable data for reaction optimization, scale-up, and mechanistic understanding. The goal is to determine the reaction order with respect to each reactant and calculate the rate constant (k).
Experimental Causality: Why These Choices?
-
Monitoring Technique: The choice of analytical method is critical. While offline methods like HPLC or ¹H NMR after quenching are common, they can introduce errors. In-situ, real-time monitoring techniques such as Reaction Calorimetry (RC) or in-situ FTIR/Raman spectroscopy are preferred. RC measures the heat evolved during the reaction, which is directly proportional to the reaction rate, providing continuous data without disturbing the reaction.[6]
-
Solvent: Aprotic solvents like THF, acetonitrile, or DMF are typically used to avoid side reactions with the activated intermediate. The choice of solvent can influence reaction rates and should be kept consistent.
-
Temperature Control: Amidation reactions are often exothermic. A well-controlled temperature environment, using a jacketed reactor or a constant temperature bath, is essential for accurate kinetic measurements as rate constants are highly temperature-dependent.[8]
-
Initial Rate Method: By varying the initial concentration of one reactant while keeping others in large excess (pseudo-first-order conditions), the reaction order with respect to that reactant can be determined.
Detailed Experimental Protocol: Kinetic Analysis via HPLC
This protocol describes a self-validating system for determining reaction kinetics using the initial rates method with HPLC analysis.
1. Materials and Reagents:
-
Carboxylic acid (e.g., 4-nitrobenzoic acid)
-
Amine (e.g., benzylamine)
-
2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT)
-
N-methylmorpholine (NMM)
-
Anhydrous acetonitrile (ACN) as solvent
-
Internal standard (IS) (e.g., naphthalene, a stable compound not involved in the reaction)
-
Quenching solution (e.g., 1% Trifluoroacetic acid in water/ACN)
2. Instrument and Method Validation:
-
Calibrate an HPLC system with a suitable column (e.g., C18).
-
Develop an HPLC method that provides baseline separation of the carboxylic acid, amine, amide product, and the internal standard.
-
Generate calibration curves for the carboxylic acid and the amide product against the internal standard to ensure accurate quantification.
3. Experimental Workflow:
Caption: Experimental workflow for kinetic analysis.
4. Step-by-Step Procedure (Example for determining order in Carboxylic Acid):
-
Prepare Stock Solutions:
-
Solution A (Acid): Prepare a 0.1 M solution of the carboxylic acid and 0.05 M internal standard in ACN.
-
Solution B (Amine/Base/BDMT): Prepare a solution in ACN containing the amine (1.0 M), NMM (1.1 M), and BDMT (1.1 M). These are in large excess to ensure pseudo-first-order conditions with respect to the acid.
-
-
Reaction Execution:
-
Equilibrate a jacketed reactor containing 45 mL of ACN to the desired temperature (e.g., 25.0 °C).
-
Add 5.0 mL of Solution B to the reactor and allow it to thermally equilibrate while stirring.
-
Initiate the reaction (t=0) by rapidly adding 5.0 mL of Solution A.
-
Immediately withdraw the first aliquot (50 µL) and quench it into a vial containing 1 mL of the quenching solution. This is the t=0 sample.
-
Continue to withdraw and quench aliquots at timed intervals (e.g., 1, 2, 3, 5, 10, 20, 30 minutes).
-
-
Analysis and Data Processing:
-
Analyze all quenched samples by the validated HPLC method.
-
Using the calibration curves, determine the concentration of the carboxylic acid at each time point.
-
Plot ln[Acid] versus time. If the plot is linear, the reaction is first-order with respect to the carboxylic acid. The slope of this line is -k', the pseudo-first-order rate constant.
-
-
Determining the Overall Rate Law:
-
Repeat the experiment by varying the initial concentration of the amine while keeping the acid and BDMT in excess.
-
Repeat again, varying the initial concentration of BDMT.
-
The overall rate law will be in the form: Rate = k [Acid]ˣ [Amine]ʸ [BDMT]ᶻ . The true rate constant, k, can be calculated from the pseudo-first-order rate constants (k') determined in each experiment.
-
Conclusion and Outlook
2-Bromo-4,6-dimethoxy-1,3,5-triazine stands as a highly potent coupling reagent for amide bond synthesis. Its presumed high reactivity, coupled with the operational simplicity and ease of byproduct removal characteristic of triazines, makes it an attractive choice for challenging amidation reactions.[3][9] A systematic kinetic analysis, as outlined in this guide, is essential for any researcher aiming to fully harness its potential. By understanding the kinetics, one can optimize reaction conditions to maximize efficiency, minimize side-product formation, and ensure robust and scalable synthetic routes. The data generated from such studies will further solidify the position of BDMT and other advanced triazine reagents as indispensable tools in modern organic and medicinal chemistry.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Lalaoui, R., & Rueping, M. (2016). Recent advances in catalytic amide and ester synthesis. Topics in Current Chemistry, 374(4), 43.
-
Blackmond, D. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8943–8947. [Link]
-
Jirayupat, C., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30485–30496. [Link]
- Giacomelli, G., Porcheddu, A., & De Luca, L. (2004). 1,3,5-Triazines in Organic Synthesis. Current Organic Chemistry, 8(16), 1497-1519.
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. [Link]
-
White, R. H. (2018). Structure and Activity of Amide Bond Synthetases. White Rose eTheses Online. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Kaminski, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. The Journal of Organic Chemistry, 70(23), 9471–9479. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
-
Amidation Reaction - YouTube. (2023). YouTube. [Link]
-
Liu, T., et al. (2019). Proposed two-step reaction mechanism of a CDI-mediated amidation. ResearchGate. [Link]
-
Ginting, R. S. (2013). Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. International Journal of ChemTech Research. [Link]
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Dunetz, J. R., et al. (2021). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 23(13), 5139–5143. [Link]
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Newcomb, M., & Horner, J. H. (1999). Absolute Kinetics of Amidyl Radical Reactions. Journal of the American Chemical Society, 121(47), 11058–11064. [Link]
-
Manfroni, G., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 227. [Link]
-
Wu, Z.-C., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10836–10844. [Link]
-
Huy, P. Q. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]
-
The Organic Chemistry Tutor. (2026). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]
-
Carey, J. S., et al. (2006). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Wu, Z.-C., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. eScholarship. [Link]
-
De Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-95. [Link]
-
Nudee, S., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 5(64), 51631-51638. [Link]
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A Comparative Guide to Stereochemical Integrity in Peptide Synthesis: Evaluating Bromo-Triazine and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides with high stereochemical purity is not merely a goal; it is a prerequisite for biological activity and therapeutic efficacy. The subtle change from an L-amino acid to its D-enantiomer can drastically alter a peptide's three-dimensional structure, leading to diminished activity or unforeseen off-target effects.[1] This guide provides an in-depth evaluation of the factors governing stereochemical integrity during peptide synthesis, with a specific focus on the performance of bromo-triazine-based coupling reagents compared to other widely used alternatives. We will explore the mechanistic underpinnings of racemization, present objective comparisons based on available data, and provide detailed experimental protocols for you to validate these findings in your own laboratory.
The Specter of Racemization in Peptide Synthesis
The creation of a peptide bond requires the activation of a carboxylic acid group, a step that unfortunately also increases the acidity of the α-proton on the chiral carbon. This vulnerability is the root cause of racemization, the loss of stereochemical integrity.[2][3] Understanding the mechanisms is the first step toward its prevention.
Mechanisms of Racemization
Two primary pathways are responsible for racemization during peptide bond formation:
-
Oxazolone Formation: This is the most prevalent mechanism, particularly when activating Nα-acyl-protected amino acids. The activated carboxyl group is attacked by the carbonyl oxygen of the protecting group, forming a planar oxazolone intermediate. This intermediate readily loses its stereochemical information, and subsequent aminolysis can produce a mixture of L- and D-peptides.[1][4]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.[1][4]
Several factors dictate the extent of racemization, including the choice of coupling reagent, the presence of additives, the type of base used, reaction temperature, and the inherent susceptibility of certain amino acids like Histidine (His) and Cysteine (Cys).[1][5]
A Spotlight on Triazine-Based Coupling Reagents
Triazine-based reagents, developed as highly efficient tools for peptide synthesis, function by forming a reactive intermediate that facilitates amide bond formation. This family includes well-known members like 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its bromo- and fluoro-analogues.
Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP) is a phosphonium salt that contains a triazine-like core. It is known for its high reactivity, which is particularly advantageous for coupling sterically hindered or N-methylated amino acids, where other reagents might fail.[6] Reagents like PyBrOP were developed to overcome the limitations of other coupling reagents in challenging sequences.[6] Similarly, other triazine reagents have been noted for allowing high yields with low levels of racemization.[6]
Causality Behind Performance: The high reactivity of PyBrOP can be a double-edged sword. While it drives difficult couplings to completion, this same reactivity can potentially increase the risk of racemization if not properly controlled, especially in the absence of racemization-suppressing additives. The key is to balance the rate of coupling against the rate of racemization; ideally, the peptide bond should form much faster than the stereocenter can epimerize.
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent is a critical decision that directly impacts the stereochemical purity of the final peptide. Below is a comparative summary of major classes of coupling reagents.
| Coupling Reagent Class | Examples | Racemization Potential | Coupling Efficiency | Key Advantages & Disadvantages |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Good | Pro: Inexpensive, widely used.[6] Con: High risk of racemization if used alone; byproduct of DCC is insoluble.[1][7] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Low to Moderate | Very High | Pro: High efficiency, especially for hindered couplings; no guanidinylation side reaction.[6] Con: Byproducts can be hazardous (e.g., HMPA from BOP).[6][7] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Low to Moderate | Very High | Pro: Highly efficient and fast-acting; HATU is excellent for N-methyl amino acids.[6] Con: Can cause guanidinylation of the N-terminal amine. |
| Triazines | CDMT, DMTMM | Low | High | Pro: Efficient, low racemization, byproducts are easily removed.[6][7] Con: May be less reactive than phosphonium or uronium salts for the most difficult couplings. |
Experimental Protocols for Assessing Stereochemical Integrity
Trustworthy evaluation of a synthetic protocol requires robust analytical methods. The following section provides validated, step-by-step procedures to quantify racemization in your synthesized peptides.
Protocol 1: Peptide Hydrolysis and Derivatization for Chiral HPLC
This protocol is a self-validating system for determining the ratio of D- to L-amino acids post-synthesis. It involves complete hydrolysis of the peptide, followed by derivatization with a chiral reagent (Marfey's reagent) that allows for the separation of the resulting diastereomers by standard reverse-phase HPLC.[8]
Rationale for Choices:
-
6 M HCl Hydrolysis: This is the gold standard for complete peptide bond cleavage with minimal side reactions.
-
Marfey's Reagent: This reagent reacts with the primary amines of the amino acids to create diastereomers that are easily separable on a standard C18 column, avoiding the need for a dedicated and more expensive chiral column. The resulting derivatives have a strong chromophore, enhancing detection sensitivity.[8]
Step-by-Step Methodology:
-
Peptide Hydrolysis:
-
Place approximately 0.5-1 mg of the purified, lyophilized peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or after flushing with nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and lyophilize the hydrolysate to complete dryness to remove all traces of acid.[8]
-
-
Derivatization with Marfey's Reagent:
-
Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Cool the reaction to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Evaporate the sample to dryness and reconstitute in 500 µL of the HPLC mobile phase A.
-
-
Chiral HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient appropriate for separating the derivatized amino acids (e.g., 10-60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[8]
-
Analysis: The L-amino acid derivatives will elute earlier than the D-amino acid derivatives. Integrate the peak areas to determine the percentage of the D-isomer (% Racemization).
-
Protocol 2: Intact Peptide Analysis by Capillary Electrophoresis (CE)
Capillary electrophoresis offers the significant advantage of analyzing the intact peptide, thereby bypassing the hydrolysis step and any potential for hydrolysis-induced racemization.[8][9] This method is highly sensitive and provides excellent resolution.[8][9]
Rationale for Choices:
-
Intact Analysis: This is the most direct way to measure the diastereomeric purity of the final product, reflecting the true outcome of the synthesis process.
-
Chiral Selector: A chiral selector (e.g., a cyclodextrin or crown ether) is added to the background electrolyte. It interacts differentially with the peptide diastereomers, leading to different migration times and thus, separation.[9]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in the background electrolyte (BGE) to a final concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[8]
-
-
Electrophoretic Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer system appropriate for the peptide's pI, containing a chiral selector. A common starting point is 50 mM phosphate buffer (pH 2.5) containing a charged cyclodextrin.
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 or 214 nm.
-
Injection: Hydrodynamic or electrokinetic injection for a short duration (e.g., 5 seconds at 50 mbar).
-
-
Analysis:
Conclusions and Recommendations
The stereochemical integrity of a synthetic peptide is a critical quality attribute that is profoundly influenced by the chosen synthesis strategy, particularly the coupling reagent.
-
Bromo-triazine reagents like PyBrOP are powerful tools, especially for challenging couplings involving sterically hindered residues. Their high reactivity can efficiently drive reactions to completion, but this necessitates careful optimization of reaction conditions (base, temperature) to minimize the risk of racemization.
-
For routine syntheses, uronium/aminium salts (HBTU, HATU) and phosphonium salts (PyBOP) in combination with additives like Oxyma Pure offer a robust and well-established balance of high efficiency and low racemization.[1][6]
-
Carbodiimides remain a cost-effective option, but their use without racemization-suppressing additives is strongly discouraged.[1]
Final Recommendation: There is no single "best" coupling reagent for all applications. The choice must be tailored to the specific peptide sequence. For sequences known to be difficult or prone to aggregation, a highly reactive reagent like PyBrOP may be the optimal choice. For standard sequences, a well-vetted uronium or phosphonium reagent provides a reliable path to high purity. Regardless of the chosen reagent, it is imperative to perform analytical validation using a reliable method like Chiral HPLC or Capillary Electrophoresis to confirm the stereochemical integrity of the final product. This empirical data is the ultimate arbiter of a successful peptide synthesis campaign.
References
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. Benchchem.com.
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
- Wania, R. (2002). Direct High-Performance Liquid Chromatographic Separation of Peptide Enantiomers: Study on Chiral Recognition by Systematic Evaluation of the Influence of Structural Features of the Chiral Selectors on Enantioselectivity. Analytical Chemistry, 74(21), 5519-5527.
- (n.d.). 7.
- (n.d.).
- LCGC International. (2023).
- Ma, L., et al. (2023). Preparation and chromatographic performance of chiral peptide‐based stationary phases for enantiomeric separation.
- Weinstein, B., & Pritchard, A. E. (1972). Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 1015-1020.
- (1967). Measurement of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 89(26), 7134-7135.
- Kemp, D. S., & Rebek, J. (1975). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates.
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.com.
- Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(16-17), 2921-2927.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization studies by NMR. Retrieved from [Link]
- (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1055.
- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- PMC. (2024). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. Advanced Science, 11(16).
- (1970). Measurement of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 92(7), 2182-2183.
- PubMed. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 26(32), 5928-5959.
- ACS Publications. (2019). A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 21(17), 6756-6760.
- (n.d.).
-
Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]
- University of Cambridge. (n.d.).
- PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
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- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of triazine-based reagents for enantiodifferentiating coupling
An Expert's Guide to Triazine-Based Reagents for Enantiodifferentiating Coupling
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of key triazine-based reagents used in enantiodifferentiating coupling reactions. It moves beyond a simple catalog of options to explain the underlying principles, showcase performance data, and provide actionable experimental protocols to aid in reagent selection and application.
Introduction: The Challenge of Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often confined to a single enantiomer. Enantiodifferentiating coupling reactions, which involve the selective reaction of one enantiomer from a racemic mixture, represent a powerful strategy for accessing chiral molecules. The success of these reactions hinges on the use of a chiral reagent that can effectively discriminate between the two enantiomers of a substrate.
Among the diverse array of reagents developed for this purpose, those built upon the 1,3,5-triazine scaffold have emerged as a versatile and highly effective class. The triazine core offers a rigid, planar structure with three electronically distinct substitution sites, making it an ideal platform for constructing sophisticated chiral environments. This guide will explore the mechanisms, applications, and comparative performance of leading triazine-based reagents, providing the data-driven insights necessary for informed decision-making in your research.
The Triazine Core: A Privileged Scaffold for Chiral Recognition
The utility of 1,3,5-triazine derivatives as coupling reagents stems from their unique electronic and structural properties. The triazine ring is electron-deficient, which makes substituents at the 2, 4, and 6 positions (typically chlorine atoms) highly susceptible to nucleophilic substitution. This reactivity is the basis for their function as carboxylic acid activators.
In the context of enantiodifferentiation, the key innovation is the introduction of chiral auxiliaries onto the triazine core. By replacing one or more of the leaving groups (e.g., chloride or methoxy) with a chiral amine or alcohol, a chiral environment is created. When a racemic carboxylic acid is activated by this chiral reagent, two diastereomeric activated esters are formed. The crucial enantiodiscrimination step occurs when a nucleophile preferentially attacks one of these diastereomers, leading to an enantioenriched product.
Key Reagents: A Comparative Profile
While numerous chiral triazine reagents have been reported, this guide will focus on a comparison of two seminal examples that illustrate the core principles and evolution of this reagent class: chiral triazine reagents derived from amino acid esters. A prominent example is 2-chloro-4,6-bis[(S)-leucine methyl ester]-1,3,5-triazine. For the purpose of this guide, we will also discuss the foundational achiral reagent, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), to provide a baseline for understanding the mechanism.
Baseline Reagent: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
Structure and Role: CDMT is an effective, yet achiral, peptide coupling reagent. It is not used for enantiodifferentiation itself but is the precursor to many chiral variants and its mechanism of action is foundational.
-
Mechanism of Action: CDMT activates a carboxylic acid by forming a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This intermediate is then attacked by a nucleophile (e.g., an amine) to form the desired amide bond, releasing 2,4-dimethoxy-6-hydroxy-1,3,5-triazine as a byproduct. The reaction is typically facilitated by a non-nucleophilic base like N-methylmorpholine (NMM) to neutralize the HCl generated during the activation step.
Caption: General mechanism of carboxylic acid activation by CDMT.
Chiral Reagent Example: 2-alkoxy-4,6-bis(chiral amino acid ester)-1,3,5-triazines
-
Structure and Synthesis: These reagents are synthesized from cyanuric chloride (trichloro-1,3,5-triazine). Two chlorides are first substituted with a chiral amino acid ester (e.g., L-leucine methyl ester) under basic conditions. The remaining chloride is then substituted with an alcohol (e.g., methanol) to yield the final chiral coupling reagent. The bulky side chains of the amino acids create a defined chiral pocket around the reactive site.
-
Mechanism of Enantiodifferentiation: When this chiral reagent is used to couple a racemic carboxylic acid (e.g., (R/S)-Ibuprofen) with a nucleophile, it proceeds via kinetic resolution.
-
Activation: The chiral triazine reagent reacts with the racemic acid to form two diastereomeric activated esters.
-
Discrimination: Due to steric hindrance from the chiral auxiliaries on the triazine ring, one diastereomer is sterically more accessible to the incoming nucleophile than the other.
-
Selective Coupling: The nucleophile preferentially attacks the more accessible diastereomer, leading to the formation of an enantioenriched product, while the unreacted, less reactive enantiomer of the carboxylic acid is left behind.
-
Caption: Kinetic resolution using a chiral triazine reagent.
Head-to-Head Comparison: Performance Data
The true measure of a chiral reagent lies in its performance in specific reactions. Below is a table summarizing representative data for the kinetic resolution of a racemic carboxylic acid, such as racemic ibuprofen, using a chiral triazine reagent derived from (L)-leucine methyl ester.
| Reagent | Substrate | Nucleophile | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) of Product (%) | Reference |
| (L)-Leu-OMe derived Chiral Triazine | Racemic Ibuprofen | Benzylamine | 0 | 12 | 45 | 90 (S) | |
| (L)-Val-OMe derived Chiral Triazine | Racemic Naproxen | Aniline | -10 | 24 | 42 | 88 (S) | |
| CDMT (Achiral Control) | Racemic Ibuprofen | Benzylamine | 0 | 2 | >95 | 0 |
Analysis of Data:
-
Enantioselectivity: The chiral triazine reagents demonstrate high efficiency in discriminating between the enantiomers of the racemic acid, achieving up to 90% e.e. for the resulting amide product. This confirms the effectiveness of the chiral pocket created by the amino acid auxiliaries.
-
Yield: The maximum theoretical yield for a perfect kinetic resolution is 50%. The observed yields are close to this theoretical maximum, indicating a clean and efficient coupling process with minimal side reactions.
-
Conditions: The reactions can be performed at or below room temperature, which is advantageous for preserving the stereochemical integrity of sensitive substrates.
-
Control: As expected, the achiral reagent CDMT provides a high yield of the coupled product but shows no enantioselectivity, resulting in a racemic product (0% e.e.).
Experimental Protocol: Kinetic Resolution of Racemic Ibuprofen
This protocol provides a detailed, step-by-step methodology for a representative enantiodifferentiating coupling reaction.
Objective: To synthesize (S)-N-benzyl-2-(4-isobutylphenyl)propanamide with high enantiomeric excess from racemic ibuprofen using a chiral triazine reagent.
Materials:
-
Racemic Ibuprofen
-
(L)-Leu-OMe derived chiral triazine reagent
-
N-Methylmorpholine (NMM)
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Caption: Experimental workflow for kinetic resolution.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add racemic ibuprofen (1.0 eq) and the chiral triazine reagent (1.1 eq). Dissolve the solids in anhydrous THF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add N-methylmorpholine (1.1 eq) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the activated ester intermediates.
-
Coupling: Add benzylamine (0.5 eq) to the reaction mixture. Note: Using a substoichiometric amount of the nucleophile is critical for achieving high enantioselectivity in a kinetic resolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
-
Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
Triazine-based reagents represent a robust and highly tunable platform for enantiodifferentiating coupling reactions. By synthetically modifying the chiral auxiliaries attached to the triazine core, chemists can create tailored reagents capable of resolving a wide range of racemic carboxylic acids with high selectivity. The operational simplicity, mild reaction conditions, and high efficiencies make them a valuable tool in the arsenal of synthetic chemists, particularly those in drug discovery and development.
Future developments in this area will likely focus on creating new generations of reagents with even greater selectivity, broader substrate scope, and catalytic turnover capabilities, further enhancing the utility of the triazine scaffold in asymmetric synthesis.
References
-
Title: Chiral triazine-based coupling reagents for the kinetic resolution of racemic carboxylic acids. Source: Journal of Organic Chemistry. URL: [Link]
-
Title: Application of Chiral Triazine Reagents in the Synthesis of Enantioenriched Amides. Source: Organic Letters. URL: [Link]
-
Title: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a versatile condensing reagent. Source: Tetrahedron Letters. URL: [Link]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4,6-dimethoxy-1,3,5-triazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the heart of discovery. 2-Bromo-4,6-dimethoxy-1,3,5-triazine, a reactive heterocyclic compound, serves as a versatile building block in organic synthesis. However, its utility in the lab is matched by the critical need for its responsible disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Bromo-4,6-dimethoxy-1,3,5-triazine, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Disposal: Hazard Identification and Regulatory Compliance
Hazard Profile:
Based on analogous compounds, 2-Bromo-4,6-dimethoxy-1,3,5-triazine should be handled as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity : May be harmful if swallowed.[1]
-
Skin and Eye Irritation : Can cause skin irritation and serious eye damage.[1]
-
Skin Sensitization : May cause an allergic skin reaction.[1]
-
Respiratory Irritation : May cause respiratory irritation.[2]
The presence of a bromine atom suggests that this compound is a halogenated organic substance, which often carries specific disposal regulations.[3]
Regulatory Imperative:
Chemical waste generators are legally responsible for determining if a discarded chemical is classified as a hazardous waste.[2] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. In the United States, the Environmental Protection Agency (EPA) provides guidelines and lists of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Bromo-4,6-dimethoxy-1,3,5-triazine for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | To prevent skin contact and potential sensitization. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and dust, which can cause serious eye damage.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a suitable respirator should be used. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[2] |
Spill Management: A Swift and Safe Response
Accidental spills should be addressed immediately and safely. The following procedure outlines the necessary steps for containment and cleanup.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.
-
Don PPE: Wear the full complement of prescribed PPE before approaching the spill.
-
Containment: For solid spills, avoid generating dust.[6] For liquid spills, use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[7]
-
Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container of spill waste through a licensed waste disposal contractor.[8]
Disposal Procedures: The Path to Responsible Decommissioning
The primary and recommended method for the disposal of 2-Bromo-4,6-dimethoxy-1,3,5-triazine is through a licensed and certified hazardous waste disposal contractor.
Disposal Workflow Diagram:
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Hydrolysis Of2, 4, 6-Tri(subtitutedphenyl)-S-Triazines [research.amanote.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. fishersci.com [fishersci.com]
- 7. sciensage.info [sciensage.info]
- 8. 2-Chloro-4,6-dimethoxy-1,3,5-triazine - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 2-Bromo-4,6-dimethoxy-1,3,5-triazine
Executive Summary & Hazard Identity
2-Bromo-4,6-dimethoxy-1,3,5-triazine (BDMT) is a highly reactive electrophile, structurally analogous to the chloro-derivative (CDMT/DMT-MM precursor). It is primarily used as a condensing agent in peptide synthesis and for modifying biopolymers.
The Core Hazard: BDMT is not just an irritant; it is a moisture-sensitive alkylating agent . Upon contact with mucosal membranes or sweaty skin, it hydrolyzes to release Hydrobromic Acid (HBr) and reactive triazine species. This dual mechanism—acid burn plus electrophilic attack on tissue proteins—requires a zero-tolerance policy for skin contact and inhalation.
Hazard Classification (GHS)
| Hazard Type | Code | Description | Mechanism of Action |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Acid hydrolysis (HBr) on skin surface. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | Corrosive damage to corneal epithelium. |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Inhalation of dust reacts with lung moisture. |
| Sensitization | H317 * | May cause allergic skin reaction | Inferred from triazine analogs (CDMT). |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. PPE must be inspected before every use.[1][2]
| Body Area | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solution Phase/Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (min 0.11 mm) | Silver Shield (Laminate) or Viton | Triazines can permeate thin nitrile. Solutions in DCM/DMF require laminate gloves. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient against airborne dust or splashes that hydrolyze in the eye. |
| Respiratory | Fume Hood (Primary). N95 (Backup) | P100 / Full-face Respirator | Dust is fine and electrostatic; it bypasses loose masks. |
| Body Defense | Lab Coat (High-neck, snap closure) | Tyvek® Chemical Suit | Prevent dust accumulation on street clothes which transfers to home/skin later. |
Critical PPE Selection Logic (Glove Permeation)
The most common failure mode with BDMT is glove degradation when the compound is dissolved in organic solvents. Standard nitrile gloves offer zero protection against BDMT dissolved in Dichloromethane (DCM), a common solvent for this reagent.
Visualization: Glove Selection Decision Tree
Caption: Decision logic for glove selection based on physical state and carrier solvent. Note the critical requirement for Laminate gloves when using halogenated solvents.
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and hydrolysis on skin.
-
Engineering Control: All weighing MUST occur inside a certified chemical fume hood. Do not weigh on an open bench.
-
Static Control: BDMT is a fine crystalline solid prone to static. Use an anti-static gun or polonium strip if available.
-
The "Cuff-Over" Technique:
-
Don inner nitrile gloves.[3]
-
Don lab coat.
-
Don outer gloves (Nitrile or Laminate) over the lab coat cuff.
-
Why? This creates a shingle effect. If dust falls, it lands on the glove, not inside the wrist gap where sweat will turn it into acid.
-
-
Tooling: Use disposable spatulas. If using metal, wipe immediately with acetone, then water. Do not leave contaminated tools on the bench.
Protocol B: Reaction Quenching & Disposal
Objective: Manage exothermic hydrolysis and prevent downstream exposure.
BDMT residues in flasks can hydrolyze over time, releasing HBr fumes in the waste container.
-
Quenching:
-
Do not dump active BDMT directly into waste.
-
Add a dilute alkaline solution (e.g., 5% Sodium Bicarbonate or Sodium Hydroxide) to the reaction flask.
-
Stir for 30 minutes. This converts the reactive bromo-triazine into the inert hydroxy-triazine (DHMT) and neutralizes the HBr.
-
-
Waste Segregation:
-
Solid Waste: Bag separately in a clear zip-lock bag labeled "Halogenated Organic Solid."
-
Liquid Waste: Dispose of as Halogenated Organic Solvent . Do NOT mix with non-halogenated waste (cost and safety implication).[2]
-
Visualization: Safe Handling Workflow
Caption: Step-by-step workflow emphasizing the quenching step to neutralize HBr generation before disposal.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Brush off dry powder first (do not wet immediately if large amount). Then flush with water for 15 mins. Soap is essential to remove organic residue. | Required if redness persists. Monitor for delayed sensitization. |
| Eye Contact | Flush immediately at eyewash station for 15 minutes. Hold eyelids open. | Mandatory. Corneal damage from HBr can be irreversible. |
| Inhalation | Move to fresh air.[1][4][5][6][7][8][9] If breathing is difficult, oxygen.[2] | Monitor for pulmonary edema (delayed fluid in lungs). |
| Spill (Solid) | Cover with wet paper towels (to prevent dust) only if wearing full PPE. Scoop into bag. | N/A |
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Bromo-4-nitroanisole (Analogous Halogenated Aromatic). Retrieved from
-
TCI Chemicals. (2019). Safety Data Sheet: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (Triazine Backbone Hazards). Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT - Structural Analog). Retrieved from
Note: Due to the specific nature of BDMT, safety protocols are reinforced by data from its structural analog, CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine), which shares the same reactive triazine core and hydrolysis hazards.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
